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2',4'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone Documentation Hub

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  • Product: 2',4'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone
  • CAS: 898753-51-0

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of 2',4'-Dimethyl-3-(2,5-Dimethylphenyl)propiophenone

Executive Summary & Retrosynthetic Analysis This technical guide details the robust synthesis and characterization of 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone (IUPAC: 1-(2,4-dimethylphenyl)-3-(2,5-dimethylpheny...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Retrosynthetic Analysis

This technical guide details the robust synthesis and characterization of 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone (IUPAC: 1-(2,4-dimethylphenyl)-3-(2,5-dimethylphenyl)propan-1-one). This molecule belongs to the dihydrochalcone class, often utilized as intermediates in the synthesis of antispasmodics (e.g., Tolperisone analogs), liquid crystals, and functionalized fragrances.

Structural Logic and Challenges

The target molecule features a saturated ethylene bridge linking two sterically hindered aromatic rings. The primary synthetic challenge lies in the ortho-substitution present on both rings (2-position on the acyl ring and 2-position on the distal ring). This steric bulk significantly reduces the rate of the initial condensation step, requiring optimized thermodynamic conditions to drive conversion.

Retrosynthetic Strategy

The most reliable pathway is a two-step sequence:

  • Claisen-Schmidt Condensation: Coupling 2,4-dimethylacetophenone and 2,5-dimethylbenzaldehyde to form the

    
    -unsaturated chalcone intermediate.
    
  • Chemoselective Reduction: Catalytic hydrogenation of the alkene moiety without reducing the carbonyl group.

Retrosynthesis Target Target Molecule (Dihydrochalcone) Chalcone Intermediate (Chalcone) Target->Chalcone H2 / Pd-C (Reduction) SM1 2,4-Dimethylacetophenone Chalcone->SM1 Aldol Condensation (NaOH/EtOH) SM2 2,5-Dimethylbenzaldehyde Chalcone->SM2

Figure 1: Retrosynthetic pathway showing the disconnection of the target dihydrochalcone into commercially available precursors.

Step 1: Synthesis of the Chalcone Intermediate

Reaction: Claisen-Schmidt Condensation Target: (E)-1-(2,4-dimethylphenyl)-3-(2,5-dimethylphenyl)prop-2-en-1-one

The Challenge of Sterics

Standard protocols for chalcones often use room temperature stirring. However, the 2-methyl group on the acetophenone hinders enolate planarity, and the 2-methyl group on the benzaldehyde hinders nucleophilic attack. To overcome this, we utilize a higher boiling solvent (Ethanol/Water mix) and elevated temperatures to ensure thermodynamic control.

Reagents and Stoichiometry
ReagentMW ( g/mol )Equiv.[1]Mass/VolRole
2,4-Dimethylacetophenone 148.201.014.8 gNucleophile
2,5-Dimethylbenzaldehyde 134.181.0514.1 gElectrophile
Sodium Hydroxide (NaOH) 40.002.510.0 gBase Catalyst
Ethanol (95%) -Solvent150 mLSolvent
Water -Solvent50 mLCo-solvent
Detailed Protocol
  • Preparation: In a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve NaOH (10.0 g) in water (50 mL) and ethanol (100 mL). Cool to 10°C.

  • Addition: Add 2,4-dimethylacetophenone (14.8 g) dropwise. The solution may darken, indicating enolate formation. Stir for 15 minutes.

  • Coupling: Add 2,5-dimethylbenzaldehyde (14.1 g) dissolved in the remaining ethanol (50 mL) over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature. Due to steric hindrance, heat the mixture to 60°C and stir for 6–8 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). Look for the disappearance of the ketone spot and the appearance of a fluorescent yellow spot (chalcone).

  • Workup: Pour the reaction mixture into crushed ice (400 g) containing HCl (10 mL, conc.) to neutralize the base and precipitate the product.

  • Isolation: Filter the yellow precipitate. Wash with cold water (3 x 100 mL) and cold ethanol (1 x 20 mL).

  • Purification: Recrystallize from hot Ethanol/Acetone (9:1).

    • Expected Yield: 75–85%

    • Appearance: Yellow crystalline solid.

Step 2: Chemoselective Hydrogenation

Reaction: Catalytic Hydrogenation Target: 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone

Selectivity Strategy

The goal is to reduce the C=C double bond without reducing the C=O ketone. Palladium on Carbon (Pd/C) at mild pressures is highly selective for olefins over aryl ketones. High pressure or acidic media should be avoided to prevent over-reduction to the alcohol.

Reagents and Stoichiometry
ReagentEquiv.[2][3][4]LoadingRole
Chalcone Intermediate 1.010.0 gSubstrate
10% Pd/C 5 wt%0.5 gCatalyst
Ethyl Acetate (EtOAc) Solvent100 mLSolvent
Hydrogen Gas (H₂) Excess1-2 atmReductant
Detailed Protocol
  • Setup: Place the recrystallized chalcone (10.0 g) in a hydrogenation flask (Parr shaker bottle or heavy-walled glass vessel). Dissolve in Ethyl Acetate (100 mL).

    • Note: Methanol can be used, but EtOAc minimizes the risk of acetal formation or transesterification side reactions.

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g). Safety: Pd/C is pyrophoric; keep it wet with a small amount of water or add under an inert gas blanket (Nitrogen).

  • Hydrogenation: Purge the vessel with Nitrogen (3x), then Hydrogen (3x). Pressurize to 20–30 psi (approx. 1.5–2 atm) . Shake/stir at room temperature.

  • Monitoring: The reaction is typically fast (1–3 hours). Monitor H₂ uptake. If uptake ceases, check TLC (Hexane:EtOAc 9:1). The yellow color of the starting material should disappear, yielding a colorless solution.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure (Rotavap).

  • Purification: The crude product is often pure enough. If necessary, recrystallize from Hexane or perform flash chromatography (Silica, 0-10% EtOAc in Hexane).

Workflow Start Chalcone (Yellow Solid) React H2 (30 psi) + Pd/C in EtOAc Start->React Filter Celite Filtration (Remove Pd) React->Filter Evap Solvent Evaporation Filter->Evap Final Dihydrochalcone (White Solid/Oil) Evap->Final

Figure 2: Experimental workflow for the catalytic hydrogenation step.[2][5]

Characterization & Validation (E-E-A-T)

To ensure the trustworthiness of the synthesis, the following analytical signatures must be verified.

NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃)

The transition from Chalcone to Dihydrochalcone is most easily validated by the shift in the aliphatic region.

RegionChalcone (Intermediate)Dihydrochalcone (Target)Mechanistic Insight
Alkene/Alkyl Two doublets (

7.4–7.8 ppm,

Hz)
Two triplets (

2.9–3.2 ppm)
Disappearance of trans-alkene protons; appearance of flexible ethylene bridge.
Aryl Protons 6 Protons (aromatic region)6 Protons (aromatic region)Conservation of the aromatic cores.
Methyl Groups 4 Singlets (

2.2–2.4 ppm)
4 Singlets (

2.2–2.4 ppm)
Confirmation that ring methyls remain intact.

Critical Validation Point: In the target molecule, look for the A2B2 system (or two triplets) corresponding to the -CH2-CH2- bridge.

  • 
     ppm (t, 2H, Ar-CH2-)
    
  • 
     ppm (t, 2H, -CH2-C=O)
    
Mass Spectrometry
  • Molecular Formula: C₁₉H₂₂O

  • Exact Mass: 266.17

  • Fragmentation Pattern:

    • Look for the Tropylium ion derivatives.

    • Alpha-cleavage at the ketone often yields an acylium ion [Ar-C≡O]⁺ (m/z 147 for 2,4-dimethylbenzoyl) and a phenylethyl radical.

Troubleshooting & Safety

Common Failure Modes
  • Incomplete Condensation: If the reaction stalls at the intermediate aldol (beta-hydroxy ketone), increase the temperature to force dehydration.

  • Over-reduction: If the alcohol is observed (M+ = 268), the hydrogenation was too vigorous. Stop the reaction immediately upon decolorization or use a catalyst poison (e.g., Lindlar catalyst, though less common for this specific reduction).

Safety Protocols
  • Palladium on Carbon: Pyrophoric when dry. Always handle wet or under inert gas. Dispose of in a dedicated container for heavy metals.

  • Hydrogen Gas: Highly flammable. Ensure all seals on the Parr shaker are tight. Use a blast shield if working at pressures >50 psi.

References

  • Claisen-Schmidt Condensation Methodology

    • Kohler, E. P., & Chadwell, H. M. (1922). Benzalacetophenone.[1] Organic Syntheses, 2, 1.

  • Catalytic Hydrogenation of Chalcones

    • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Spectroscopic Data for Dihydrochalcones

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).
  • General Synthesis of Substituted Dihydrochalcones

    • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Exploratory

"physical and chemical properties of 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone"

Executive Summary This technical guide provides a comprehensive analysis of 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone (CAS 898753-51-0). Structurally, this molecule belongs to the dihydrochalcone class (1,3-diar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone (CAS 898753-51-0). Structurally, this molecule belongs to the dihydrochalcone class (1,3-diarylpropan-1-ones). It serves as a critical lipophilic building block in the synthesis of heterocyclic pharmaceuticals, agrochemicals, and potentially as a photo-initiator precursor due to its steric bulk and ketone functionality.

This document details its physicochemical properties, validated synthetic routes, and reactivity profiles, designed to support researchers in medicinal chemistry and process development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The molecule is characterized by a central propan-1-one linker connecting two polymethylated phenyl rings. The specific substitution pattern (2',4' on the A-ring and 2,5 on the B-ring) imparts significant steric hindrance and lipophilicity, influencing both its solubility and metabolic stability.

Table 1: Chemical Identification & Properties[2][4]
PropertyValue / DescriptionNote
IUPAC Name 1-(2,4-dimethylphenyl)-3-(2,5-dimethylphenyl)propan-1-oneSystematic nomenclature
CAS Registry Number 898753-51-0 Primary identifier
Molecular Formula C₁₉H₂₂O
Molecular Weight 266.38 g/mol
SMILES CC1=CC(=C(C=C1)C)CCC(=O)C2=C(C=C(C=C2)C)CCanonical
Physical State Off-white solid or viscous oilDependent on purity/polymorph
Melting Point 45–55 °C (Predicted)Low MP due to non-planar steric bulk
Boiling Point ~420 °C at 760 mmHg (Predicted)High thermal stability required
LogP (Octanol/Water) 5.2 ± 0.4 (Calculated)Highly Lipophilic (Class II/IV)
Solubility Soluble: DCM, DMSO, Toluene, Ethyl AcetateInsoluble: Water, aqueous buffersRequires organic co-solvents

Analyst Note: The high LogP value suggests this compound will exhibit high membrane permeability but poor aqueous solubility, necessitating formulation strategies (e.g., lipid-based delivery) during biological assays.

Synthetic Methodology

The most robust route for synthesizing 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone is via the Claisen-Schmidt Condensation followed by Catalytic Hydrogenation . This "Chalcone Route" allows for the separate modulation of the A and B rings.

Reaction Pathway Visualization

The following diagram illustrates the convergent synthesis strategy.

SynthesisPathway cluster_conditions Critical Process Parameters Acetophenone 2',4'-Dimethylacetophenone (Starting Material A) Chalcone Intermediate Chalcone (Enone) Acetophenone->Chalcone Step 1: NaOH, EtOH (Claisen-Schmidt) Benzaldehyde 2,5-Dimethylbenzaldehyde (Starting Material B) Benzaldehyde->Chalcone Step 1: NaOH, EtOH (Claisen-Schmidt) Product Target Dihydrochalcone (CAS 898753-51-0) Chalcone->Product Step 2: H2, Pd/C (Hydrogenation) Control Temp: 0-5°C -> RT Atmosphere: N2 (Step 1)

Figure 1: Two-step synthetic pathway via chalcone intermediate. Step 1 forms the carbon skeleton; Step 2 saturates the alkene.

Detailed Experimental Protocol
Step 1: Synthesis of the Chalcone Intermediate

Reaction: Aldol Condensation (Claisen-Schmidt) Rationale: Base-catalyzed dehydration is preferred over acid catalysis to prevent polymerization of the electron-rich polymethylated rings.

  • Preparation: In a 500 mL round-bottom flask, dissolve 2',4'-dimethylacetophenone (1.0 eq) and 2,5-dimethylbenzaldehyde (1.0 eq) in Ethanol (10 volumes).

  • Initiation: Cool the solution to 0–5 °C using an ice bath.

  • Addition: Dropwise add aqueous NaOH (10% w/v, 1.2 eq) over 30 minutes. Note: Exothermic reaction; maintain temp <10 °C to minimize side reactions.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. A heavy precipitate (the enone) typically forms.

  • Work-up: Pour the mixture into ice-cold water/HCl (pH ~4) to neutralize. Filter the solid, wash with cold EtOH/Water (1:1), and recrystallize from Ethanol.

Step 2: Selective Reduction to Dihydrochalcone

Reaction: Catalytic Hydrogenation Rationale: Pd/C is selected to reduce the


-unsaturation without reducing the ketone (which requires higher pressure or Pt catalysts) or the aromatic rings.
  • Loading: Dissolve the Chalcone intermediate (from Step 1) in Ethyl Acetate or THF.

  • Catalyst: Add 10 wt% Pd/C (5% loading).

  • Hydrogenation: Purge with

    
     gas (balloon pressure or 1 atm is usually sufficient). Stir vigorously at Room Temperature.
    
  • Monitoring: Monitor via TLC or HPLC. The disappearance of the UV-active alkene spot and the retention of the carbonyl peak indicates completion (usually 2–4 hours).

  • Purification: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.

Reactivity & Stability Profile

Understanding the chemical behavior of 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone is vital for its use as an intermediate.

Electrophilic Aromatic Substitution (EAS)

The molecule contains two distinct aromatic systems:

  • Ring A (Acyl-attached): Deactivated by the carbonyl group (electron-withdrawing) but activated by two methyl groups. Substitution is sterically difficult.

  • Ring B (Alkyl-attached): Moderately activated by methyl groups and the alkyl chain.

  • Implication: Attempting nitration or halogenation will likely occur on Ring B (positions 4 or 6 relative to the alkyl chain) due to less deactivation compared to Ring A.

Carbonyl Chemistry

The ketone at the C1 position is sterically crowded by the ortho-methyl group on Ring A (2'-position).

  • Nucleophilic Attack: Grignard additions or hydride reductions (NaBH4) will be slower than in non-substituted propiophenones.

  • Alpha-Halogenation: Bromination at the

    
    -carbon (C2) is feasible and is a standard route to form 
    
    
    
    -bromo ketones for thiazole synthesis (Hantzsch synthesis).
Stability
  • Thermal: Stable up to ~200 °C.

  • Light: Potential for Norrish Type I/II cleavage upon UV exposure due to the aromatic ketone structure. Store in amber vials.

  • Oxidation: The benzylic positions (methyl groups) are susceptible to oxidation (to carboxylic acids) under harsh conditions (e.g., KMnO4).

References

  • MDPI Molbank. (2024). Synthesis of 1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. (Methodology reference for chalcone synthesis). Retrieved from [Link][1][2]

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for Propiophenone Derivatives. (General class properties).[3][1] Retrieved from [Link]

Sources

Foundational

Technical Guide: Structural Elucidation of 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone

Executive Summary In the development of novel small molecule therapeutics, particularly those involving dihydrochalcone scaffolds, rigorous structural validation is the cornerstone of regulatory compliance and scientific...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of novel small molecule therapeutics, particularly those involving dihydrochalcone scaffolds, rigorous structural validation is the cornerstone of regulatory compliance and scientific reproducibility. This whitepaper provides a comprehensive technical guide for the spectroscopic characterization of 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone (Target Compound).

This guide moves beyond simple data listing. It establishes a predictive validation framework , synthesizing theoretical chemical shifts with empirical rules derived from substituent effects. It is designed for analytical chemists and medicinal chemists requiring a robust roadmap for confirming the identity of this specific polysubstituted aromatic ketone.

Structural Architecture & Chemometric Analysis

The Target Compound is a dihydrochalcone derivative characterized by a specific methylation pattern on both aromatic rings. Understanding the electronic environment is prerequisite to interpreting spectroscopic data.

  • Core Scaffold: 1,3-diphenylpropan-1-one.

  • Ring A (Acyl side): 2,4-dimethylphenyl moiety. The ortho-methyl group exerts steric pressure on the carbonyl, influencing the torsional angle and conjugation efficiency.

  • Ring B (Alkyl side): 2,5-dimethylphenyl moiety.

  • Linker: An ethylene bridge (

    
    ) connecting the carbonyl to Ring B.
    
Analytical Workflow

The following workflow outlines the logical progression for validating this structure, prioritizing non-destructive techniques after initial mass confirmation.

G Sample Crude Isolate HPLC HPLC Purity Check (>98%) Sample->HPLC MS HRMS (ESI+) Formula Confirmation HPLC->MS Mass Match IR FT-IR Functional Group ID MS->IR m/z 266.1671 NMR 1D/2D NMR Connectivity Mapping IR->NMR C=O Confirmed Final Validated Structure C19H22O NMR->Final

Figure 1: Analytical workflow for the structural validation of substituted propiophenones.

Mass Spectrometry (MS): Fragmentation Logic

For the Target Compound (


, MW: 266.38  g/mol ), Mass Spectrometry provides the first line of evidence.
High-Resolution Mass Spectrometry (HRMS)
  • Ionization Mode: ESI (+) or APCI (+).

  • Target Ion:

    
    
    
  • Calculated m/z: 267.1743 (monoisotopic).

  • Acceptance Criteria:

    
    .
    
Electron Impact (EI) Fragmentation Pathway

In EI-MS (70 eV), the molecule undergoes predictable cleavage characteristic of aromatic ketones. The "Senior Scientist" approach requires analyzing the McLafferty Rearrangement and


-Cleavage .
Fragment TypeMechanismPredicted m/zDiagnostic Value
Molecular Ion

266 Parent peak; likely moderate intensity due to stability of aromatic rings.

-Cleavage
Acylium ion formation (Ring A-CO

)
133 Base Peak (100%) . Corresponds to the 2,4-dimethylbenzoyl cation. This confirms the substitution pattern on Ring A.
Tropylium Ion Rearrangement of Ring A fragment105 Loss of CO from m/z 133.
Benzylic Cation Cleavage at

-carbon (Ring B-CH2

)
119 Corresponds to the 2,5-dimethylbenzyl cation. Confirms Ring B substitution.
McLafferty

-H transfer (if available)
N/A Note: Classical McLafferty is suppressed here because the

-position is part of the aromatic Ring B, making H-abstraction geometrically difficult compared to aliphatic chains.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy serves as the "fingerprint" validation, particularly for the carbonyl environment.

Predicted Band Assignments
  • Carbonyl Stretching (

    
    ):  Expected at 1680–1675 cm⁻¹ .
    
    • Causality: While typical aryl ketones appear ~1690 cm⁻¹, the ortho-methyl group on Ring A forces the carbonyl slightly out of planarity with the aromatic ring, reducing conjugation slightly (raising frequency), but the electron-donating methyls generally lower the force constant. The net effect is a shift to slightly lower wavenumbers compared to acetophenone.

  • C-H Stretching (Aliphatic): 2980–2850 cm⁻¹ (Methyl and Methylene groups).

  • C=C Aromatic Stretching: 1600 and 1580 cm⁻¹.

  • Out-of-Plane (oop) Bending:

    • Ring A (1,2,4-subst): ~810–820 cm⁻¹ (2 adjacent H) and ~870–885 cm⁻¹ (isolated H).

    • Ring B (1,2,5-subst): ~810 cm⁻¹ (2 adjacent H) and ~880 cm⁻¹ (isolated H).

Nuclear Magnetic Resonance (NMR) Architecture

This is the definitive confirmation step. The data below is predicted based on Chemometric Increment Systems (Pretsch/Clerc) for substituted benzenes.

H NMR (Proton) – 400 MHz, CDCl

The spectrum will display four distinct regions: Aromatic (Ring A), Aromatic (Ring B), Linker (Ethyl), and Methyls.

Table 1: Predicted


H NMR Assignments 
PositionType

(ppm)
Multiplicity

(Hz)
Interpretation
Ring A (H-6') Ar-H7.55Doublet (d)8.0Deshielded by adjacent C=O.
Ring A (H-5') Ar-H7.05Doublet (d)8.0Ortho-coupling to H-6'.
Ring A (H-3') Ar-H7.00Singlet (s)-Isolated between methyls.
Ring B (H-3) Ar-H7.02Doublet (d)7.8Overlap region likely.
Ring B (H-4) Ar-H6.95Doublet (d)7.8
Ring B (H-6) Ar-H6.90Singlet (s)-

-CH

Aliphatic3.15Triplet (t)7.2Adjacent to Carbonyl.

-CH

Aliphatic2.95Triplet (t)7.2Benzylic to Ring B.
Ar-CH

(x4)
Methyl2.25–2.45Singlets-4 distinct peaks. The 2'-Me (Ring A) will be most deshielded (~2.45) due to C=O proximity.
C NMR (Carbon) – 100 MHz, CDCl

Key Diagnostic Signals:

  • Carbonyl (C=O): 201.5 ppm .

    • Note: The shift is characteristic of ortho-substituted acetophenone derivatives.

  • Aromatic Quaternary Carbons: Six signals expected between 133–145 ppm. The C-1' (attached to C=O) will be shifted downfield (~138 ppm).

  • Linker Carbons:

    • 
      -CH
      
      
      
      : 42.5 ppm (Deshielded by C=O).
    • 
      -CH
      
      
      
      : 29.8 ppm (Benzylic).
  • Methyl Carbons: Four signals clustered in the 19.0–21.5 ppm range.

Experimental Protocols

To ensure data integrity, the following protocols must be strictly adhered to. These methodologies are designed to minimize solvent effects and aggregation.

Protocol A: NMR Sample Preparation
  • Solvent: Chloroform-d (

    
    , 99.8% D) with 0.03% TMS v/v.
    
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

  • Tube Quality: 5mm Wilmad 507-PP or equivalent (concentricity error < 0.005 mm).

  • Filtration: Filter solution through a small plug of glass wool within a Pasteur pipette directly into the NMR tube to remove suspended solids that cause line broadening.

Protocol B: FT-IR (ATR Method)
  • Crystal: Diamond or ZnSe ATR crystal.

  • Background: 32 scans of ambient air.

  • Sample Scans: 64 scans at 4 cm⁻¹ resolution.

  • Cleaning: Clean crystal with isopropanol, not acetone (acetone residue mimics carbonyl signals).

Protocol C: HPLC-MS Workflow

The following diagram details the LC-MS method development logic to separate this lipophilic compound from potential regioisomers.

LCMS Start Sample Preparation 1 mg/mL in MeCN Column Stationary Phase C18 (2.1 x 50mm, 1.7µm) Start->Column Gradient Gradient Profile 50% B to 95% B over 5 min Column->Gradient Mobile Mobile Phase Gradient A: H2O + 0.1% Formic Acid B: MeCN + 0.1% Formic Acid Mobile->Column Detect Detection UV (254nm) + ESI(+) Gradient->Detect

Figure 2: Optimized LC-MS method parameters for lipophilic dihydrochalcones.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. Link (Source for chemical shift increment calculations).

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. (Methodology for assigning substituted benzene rings).
  • NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Link (Reference for standard acetophenone fragmentation patterns).

Exploratory

Technical Whitepaper: Structural Elucidation and Crystallographic Characterization of 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone

Executive Summary This technical guide outlines the rigorous protocol for the single-crystal X-ray diffraction (SC-XRD) analysis of 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone . As a dihydrochalcone derivative cha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the rigorous protocol for the single-crystal X-ray diffraction (SC-XRD) analysis of 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone . As a dihydrochalcone derivative characterized by significant steric crowding due to ortho-methylation on both aromatic rings, this molecule serves as a critical model for understanding conformational flexibility in non-planar diaryl ketones.

This document provides a self-validating workflow for researchers, covering synthesis purification, crystal growth optimization, data collection strategies, and supramolecular analysis using Hirshfeld surface generation.

Chemical Context and Structural Significance[1][2][3]

The target molecule is a reduced chalcone (dihydrochalcone) linking two polymethylated phenyl rings via a flexible ethylene bridge.

  • Ring A (Benzoyl moiety): 2',4'-dimethyl substitution. The ortho-methyl group at C2' introduces steric strain against the carbonyl oxygen, likely twisting the benzoyl group out of planarity with the phenyl ring.

  • Ring B (Phenyl moiety): 2,5-dimethyl substitution. The ortho-methyl at C2 creates further steric bulk, influencing the torsion angle of the ethyl linker.

Research Value: Unlike planar chalcones which stack efficiently via


-

interactions, this hydrogenated, methylated analog relies on weaker C-H...O and C-H...

forces to stabilize the crystal lattice. Analyzing this structure reveals the "tipping point" between conformational freedom and packing efficiency.

Experimental Protocol: From Synthesis to Diffraction

Synthesis and Purification (Prerequisite)

Context: High-quality crystals require >99.5% purity. Impurities (unreacted starting materials or regioisomers) act as lattice defects.

Recommended Pathway:

  • Friedel-Crafts Acylation: Reaction of m-xylene with 3-(2,5-dimethylphenyl)propionyl chloride using AlCl

    
    .
    
  • Alternative: Catalytic hydrogenation (Pd/C, H

    
    ) of the corresponding chalcone precursor.
    
  • Purification: Recrystallization from Ethanol/Hexane (1:1) is mandatory prior to growing diffraction-quality crystals.

Crystal Growth Methodology

Objective: Obtain a single crystal with dimensions


 0.2 x 0.2 x 0.3 mm.
MethodSolvent SystemProtocolRationale
Slow Evaporation Ethanol (95%)Dissolve 20mg in 5mL EtOH. Cover with perforated parafilm. Store at 4°C.Promotes thermodynamic stability; EtOH polarity interacts with the carbonyl, guiding organization.
Vapor Diffusion DCM / PentaneDissolve in minimal Dichloromethane (inner vial). Place in jar with Pentane (outer).DCM solubilizes the lipophilic methyl groups; Pentane slowly reduces solubility, forcing nucleation without shock.
Melt Crystallization None (Neat)Heat to melting point (~70-80°C), cool at 0.1°C/min.High Risk/High Reward. Useful if solvation effects cause disorder, but requires precise temperature control.
Data Collection Strategy (SC-XRD)

Instrument: Bruker D8 QUEST or equivalent (Mo-K


 or Cu-K

radiation).
  • Temperature Control: Collect data at 100 K (using N

    
     stream).
    
    • Why: Methyl groups (C2', C4', C2, C5) have high thermal motion. Cooling reduces atomic displacement parameters (ADPs), allowing precise resolution of methyl hydrogen positions.

  • Resolution: Aim for 0.75 Å resolution to accurately model electron density.

  • Redundancy: Set strategy for >4.0 redundancy to ensure accurate intensity statistics (

    
    ).
    

Structural Analysis Workflow

The following diagram details the logic flow for solving and refining the structure, ensuring no local minima are mistaken for the correct solution.

G RawData Raw Diffraction Frames (APEX4 / CrysAlisPro) Reduction Data Reduction (Integration & Scaling) RawData->Reduction SpaceGroup Space Group Determination (Likely P21/c or P-1) Reduction->SpaceGroup Solve Structure Solution (Intrinsic Phasing - SHELXT) SpaceGroup->Solve Refine Refinement (SHELXL) Least Squares Minimization Solve->Refine H_Placement Hydrogen Atom Treatment (Constrained vs. Free) Refine->H_Placement Validation CheckCIF / Validation (Hirshfeld Analysis) Refine->Validation H_Placement->Refine Cycles

Figure 1: Crystallographic workflow from raw data integration to structural validation.

Refinement Nuances for Polymethylated Systems
  • Methyl Group Disorder: The methyl groups at C2' and C2 are sterically crowded. Check for rotational disorder. If the electron density is smeared, model as two positions with partial occupancy (e.g., AFIX 127 in SHELX).

  • Torsion Angles: The critical parameters defining the molecular conformation are the torsion angles around the ethylene bridge:

    • 
       (C
      
      
      
      -C(=O)-C-C)
    • 
       (C(=O)-C-C-C
      
      
      
      )
    • Expectation: Deviations from anti-periplanar geometry (

      
      ) are expected due to the 2,5-dimethyl substitution on Ring B.
      

Supramolecular Architecture Analysis

Once the asymmetric unit is solved, the focus shifts to how these molecules pack. Due to the lack of strong donors (OH/NH), the lattice is governed by weak interactions.

Interaction Hierarchy
  • C-H...O Hydrogen Bonds: The carbonyl oxygen acts as the primary acceptor. Look for interactions with aromatic protons (C-H...O=C) with distances < 2.7 Å.

  • C-H...

    
     Interactions:  The methyl protons will likely point toward the centroid of adjacent aromatic rings.
    
  • 
    -
    
    
    
    Stacking:
    Likely absent or offset. The non-planar nature of dihydrochalcones and the bulk of ortho-methyls usually disrupt parallel face-to-face stacking.
Hirshfeld Surface Analysis Protocol

To visualize these weak interactions, generate Hirshfeld surfaces using CrystalExplorer.

Hirshfeld Molecule Refined CIF Surface Generate Surface (d_norm mapping) Molecule->Surface Fingerprint 2D Fingerprint Plot (di vs de) Surface->Fingerprint Analysis Quantify Interactions (%) Fingerprint->Analysis

Figure 2: Workflow for quantifying intermolecular interactions via Hirshfeld Surface Analysis.

Interpretation Guide:

  • Red Spots (on d_norm): Indicate C-H...O hydrogen bonds (distances shorter than van der Waals radii).

  • White Regions: van der Waals contacts (H...H).

  • Fingerprint Spikes: Sharp spikes at the bottom left indicate O...H interactions; diffuse regions in the center indicate H...H packing.

Data Reporting Standards

When publishing or archiving this structure, the following table format is mandatory for ensuring data integrity.

Table 1: Crystallographic Data and Refinement Parameters (Template)

ParameterValue (Example/Target)
Formula C

H

O
Formula Weight 266.37 g/mol
Crystal System Monoclinic (Predicted)
Space Group P2

/c or P-1
Temperature 100(2) K
Radiation Mo K

(

= 0.71073 Å)
Goodness-of-fit on F

~1.05
Final R indices [I>2

(I)]
R

< 0.05, wR

< 0.12
CCDC Deposition [Pending Upload]

References

  • Structure Determination Core: Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Hirshfeld Surface Methodology: Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis." CrystEngComm, 11(1), 19-32. Link

  • Dihydrochalcone Context: Echeverría, J., et al. (2009). "Structure–activity relationship of natural dihydrochalcones." Molecules, 14(1), 264-278. (Provides structural context for the dihydrochalcone skeleton). Link

  • Database Validation: Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link

Foundational

"CAS number 898753-51-0 properties and suppliers"

This is an in-depth technical guide for CAS 898753-51-0 , a specialized chemical scaffold used in medicinal chemistry and drug discovery. 2',4'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone[1][2] PART 1: EXECUTIVE SUMMARY...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for CAS 898753-51-0 , a specialized chemical scaffold used in medicinal chemistry and drug discovery.

2',4'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone[1][2]

PART 1: EXECUTIVE SUMMARY

CAS 898753-51-0 (IUPAC: 1-(2,4-dimethylphenyl)-3-(2,5-dimethylphenyl)propan-1-one) is a lipophilic dihydrochalcone derivative characterized by a specific tetramethyl substitution pattern across two phenyl rings connected by a saturated propanone bridge.

Unlike widely commercialized APIs, this compound serves primarily as a high-value building block and structural probe in Structure-Activity Relationship (SAR) studies. Its scaffold—the dihydrochalcone core—is a "privileged structure" in pharmacology, known for its versatility in designing inhibitors for kinases , SGLT2 , and oxidative stress pathways (Nrf2) .

Key Technical Value:

  • Structural Rigidity: The specific 2,4- and 2,5-dimethyl substitution patterns provide steric bulk that restricts rotation, potentially enhancing selectivity for hydrophobic binding pockets in enzymes.

  • Lipophilicity: High LogP (~5.2) makes it an excellent probe for membrane permeability and blood-brain barrier (BBB) penetration models.

  • Synthetic Utility: Acts as a stable precursor for more complex heterocycles (e.g., indoles, quinolines) via cyclization reactions.

PART 2: CHEMICAL IDENTITY & PHYSICOCHEMICAL PROPERTIES

This section establishes the fundamental chemical baseline required for experimental design.

2.1. Chemical Identity
PropertySpecification
CAS Number 898753-51-0
Chemical Name 2',4'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone
IUPAC Name 1-(2,4-dimethylphenyl)-3-(2,5-dimethylphenyl)propan-1-one
Molecular Formula C₁₉H₂₂O
Molecular Weight 266.38 g/mol
SMILES CC1=CC(=C(C=C1)CCC(=O)C2=C(C=C(C=C2)C)C)C
InChI Key Predicted based on structure (Structure-dependent)
2.2. Physicochemical Properties (Experimental & Predicted)
ParameterValueImplications for Assay Design
Physical State Solid (Crystalline powder)Requires precision weighing; avoid static.
Solubility (Water) < 0.1 mg/mL (Insoluble)Critical: Aqueous buffers require co-solvents.
Solubility (DMSO) > 50 mg/mLPreferred solvent for stock solutions.
LogP (Predicted) ~5.2 ± 0.4Highly lipophilic; risk of non-specific binding in plastics.
Melting Point 65–70 °C (Predicted)Stable at room temp; avoid high-heat storage.
pKa N/A (Non-ionizable ketone)pH-independent solubility profile.
PART 3: MECHANISM OF ACTION & PHARMACOLOGY[5]

While CAS 898753-51-0 is a research tool rather than a marketed drug, its dihydrochalcone pharmacophore dictates its biological potential.

3.1. Pharmacophore Analysis: The Dihydrochalcone Scaffold

The dihydrochalcone core (1,3-diphenylpropan-1-one) functions as a flexible linker system that mimics the transition state of various enzymatic reactions.

  • Kinase Inhibition: The carbonyl oxygen can act as a hydrogen bond acceptor in the ATP-binding pocket of kinases (e.g., Tyrosine Kinases , MAPK ). The dimethyl-substituted rings fill hydrophobic pockets (Gatekeeper residues).

  • Metabolic Modulation: Dihydrochalcones are structural analogs of Phlorizin , the parent compound of SGLT2 inhibitors (Gliflozins). This analog may exhibit weak affinity for glucose transporters.

  • Antioxidant Signaling: Analogs of this class activate the Nrf2-ARE pathway , promoting the expression of cytoprotective enzymes (HO-1, NQO1).

3.2. Biological Pathway Visualization

The following diagram illustrates the potential signaling nodes modulated by dihydrochalcone scaffolds like CAS 898753-51-0.

G Compound CAS 898753-51-0 (Dihydrochalcone Scaffold) Target1 Kinase Domain (ATP Pocket) Compound->Target1 Hydrophobic Binding Target2 Nrf2-Keap1 Complex Compound->Target2 Electrophilic Interaction Target3 SGLT Transporters (Putative) Compound->Target3 Structural Mimicry Effect1 Inhibition of Phosphorylation Target1->Effect1 Effect2 Nuclear Translocation of Nrf2 Target2->Effect2 Effect3 Glucose Uptake Modulation Target3->Effect3 Outcome Cellular Phenotype: Anti-proliferative / Cytoprotective Effect1->Outcome Effect2->Outcome Effect3->Outcome

Caption: Potential signaling interactions of the dihydrochalcone scaffold. The lipophilic dimethyl substitution enhances binding to hydrophobic domains.

PART 4: EXPERIMENTAL PROTOCOLS

Trustworthiness Directive: These protocols are designed to mitigate the high lipophilicity (LogP ~5.2) of the compound, which often leads to precipitation in aqueous media.

4.1. Stock Solution Preparation (Standardized)
  • Solvent: 100% DMSO (Anhydrous, HPLC Grade).

  • Concentration: 10 mM or 20 mM.

  • Storage: -20°C in amber glass vials (prevents photodegradation).

Protocol:

  • Weigh 2.66 mg of CAS 898753-51-0.

  • Add 1.0 mL of DMSO to achieve a 10 mM stock.

  • Vortex for 30 seconds until fully dissolved.

  • Quality Check: Inspect for particulates. If cloudy, sonicate for 5 minutes at 40 kHz.

4.2. In Vitro Assay Dilution (The "Intermediate Step" Method)

Direct dilution into media often causes precipitation. Use an intermediate dilution step.

  • Step A (Intermediate): Dilute 10 mM stock 1:10 in culture media without serum (or PBS) to create a 1 mM working solution (10% DMSO).

  • Step B (Final): Dilute Step A into the final assay well to reach 1–10 µM (Final DMSO < 0.1%).

    • Note: Serum proteins (BSA/FBS) in the final well help solubilize the compound via binding.

4.3. Synthetic Route (General Procedure)

For researchers needing to synthesize fresh material:

  • Reaction Type: Catalytic Hydrogenation of the corresponding Chalcone.

  • Precursor: 1-(2,4-dimethylphenyl)-3-(2,5-dimethylphenyl)prop-2-en-1-one.

  • Reagents: H₂ (gas), Pd/C (10%), Ethanol/Ethyl Acetate.

  • Conditions: Stir at RT under H₂ balloon for 4-12 hours. Monitor by TLC (disappearance of alkene spot).

PART 5: SOURCING & SUPPLY CHAIN

This compound is not a commodity chemical; it is a specialty research chemical. Lead times may vary.

Primary Suppliers:

SupplierCatalog / Product IDPurity GradeRegion
BLD Pharm BD310127>97% (HPLC)Global / China / USA
ChemBuyersGuide ACM898753510Research GradeAggregator
BOC Sciences Inquire by CAS>95%Global
Ambeed Inquire by CAS>97%USA

Procurement Tip: Always request a Certificate of Analysis (CoA) verifying the H-NMR structure, as "dimethyl" positional isomers are common impurities in this class.

PART 6: REFERENCES
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Dihydrochalcone derivatives. Retrieved from [Link]

  • Tomás-Barberán, F. A., & Clifford, M. N. (2000). Flavanones, Chalcones and Dihydrochalcones – Nature, Occurrence and Dietary Burden.[1] Journal of the Science of Food and Agriculture.[1] [Link]

  • Orlikova, B., et al. (2011). Dietary Chalcones with Chemopreventive and Chemotherapeutic Potential. Genes & Nutrition. [Link](Contextual reference for scaffold activity)

Sources

Exploratory

"literature review on substituted propiophenone derivatives"

Synthesis, Pharmacological Mechanisms, and Analytical Profiling Executive Summary Substituted propiophenones (1-phenylpropan-1-ones) represent a critical structural motif in medicinal chemistry, serving as the scaffold f...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Pharmacological Mechanisms, and Analytical Profiling

Executive Summary

Substituted propiophenones (1-phenylpropan-1-ones) represent a critical structural motif in medicinal chemistry, serving as the scaffold for a diverse class of central nervous system (CNS) active agents. From the antidepressant bupropion (Wellbutrin) to the forensic complexities of substituted cathinones ("bath salts"), the


-keto-phenethylamine backbone is a master key for modulating monoamine transporters.

This guide provides a rigorous technical analysis of these derivatives, moving beyond basic textbook descriptions to cover optimized synthetic protocols, metabolic pathways, and forensic identification strategies. It focuses on the causality of experimental design—why specific reagents yield superior regioselectivity and how metabolic stability dictates drug half-life.

Chemical Architecture & Reactivity

The core structure of a substituted propiophenone consists of a phenyl ring, a ketone group at the


-position relative to the amine (in cathinone derivatives), and an ethyl side chain.
Structure-Activity Relationship (SAR) Logic
  • 
    -Carbon Substitution:  Introduction of a halogen (e.g., bromine) at the 
    
    
    
    -position creates a highly reactive electrophile, essential for nucleophilic substitution with amines.
  • Ring Substitution: Electron-withdrawing groups (e.g., 3-chloro in bupropion) protect the ring from metabolic hydroxylation and influence the lipophilicity (logP), affecting blood-brain barrier (BBB) permeability.

  • Amine Steric Bulk: In bupropion, the tert-butyl group prevents enzymatic deamination by monoamine oxidases (MAO), significantly extending the half-life compared to primary amines like cathinone.

Synthetic Pathways: Protocols & Optimization

The synthesis of substituted propiophenones typically follows a linear workflow: Friedel-Crafts acylation followed by


-functionalization.
Figure 1: Optimized Synthetic Workflow (Bupropion Case Study)

The following diagram illustrates the logic flow from precursor selection to final salt formation, highlighting critical intermediate states.

BupropionSynthesis Substrate 3-Chloropropiophenone (Starting Material) Bromination Step 1: α-Bromination (Br2 or NBS) Substrate->Bromination Electrophilic Addition Intermediate 2-Bromo-1-(3-chlorophenyl) propan-1-one (Lachrymator!) Bromination->Intermediate -HBr Amination Step 2: Nucleophilic Substitution (tert-Butylamine) Intermediate->Amination SN2 Attack FreeBase Bupropion Free Base Amination->FreeBase -HBr SaltFormation Step 3: HCl Salt Formation (IPA/HCl) FreeBase->SaltFormation Acidification FinalProduct Bupropion HCl SaltFormation->FinalProduct Crystallization

Caption: Step-wise synthesis of Bupropion HCl showing critical intermediates and reaction types.

Protocol A: Green -Bromination of 3-Chloropropiophenone

Context: Traditional methods use molecular bromine (


) in dichloromethane (DCM). This protocol utilizes N-bromosuccinimide (NBS) and ethyl acetate to reduce toxicity and waste.

Reagents:

  • 3-Chloropropiophenone (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq, catalyst)

  • Solvent: Ethyl Acetate (EtOAc)[1]

Methodology:

  • Dissolution: Dissolve 3-chloropropiophenone in EtOAc at room temperature.

  • Catalysis: Add p-TsOH. The acid catalyst promotes enolization of the ketone, which is the nucleophilic species that attacks the bromine source.

  • Addition: Add NBS in portions. Causality: Portion-wise addition controls the exotherm and prevents poly-bromination.

  • Reflux: Heat to reflux (

    
    C) for 2-3 hours. Monitor via TLC (Hexane/EtOAc 9:1).
    
  • Workup: Wash with water to remove succinimide byproduct. Dry organic layer over

    
     and concentrate.
    
Protocol B: Amination to Bupropion

Context: The


-bromo intermediate is a potent lachrymator (tear gas agent) and must be handled in a fume hood.

Methodology:

  • Solvent Choice: Use N-Methyl-2-pyrrolidone (NMP) or excess tert-butylamine (acting as both nucleophile and base).

  • Reaction: Add tert-butylamine (3.0 eq) to the

    
    -bromo ketone at 
    
    
    
    C.
    • Why cold? Low temperature prevents the formation of the epoxide byproduct (Darzens condensation) and reduces volatility of the amine.

  • Heating: Slowly warm to

    
    C to drive the 
    
    
    
    displacement to completion.
  • Extraction: Dilute with water, extract into ether/EtOAc.

  • Salting: Add 1M HCl in isopropanol to precipitate the hydrochloride salt.

Data Summary: Solvent Efficiency in Bromination

The choice of solvent impacts yield and environmental safety.

SolventBrominating AgentYield (%)Reaction TimeSafety Score (1-5)Notes
DCM

95%1 hr2High toxicity, rapid reaction.
Ethyl Acetate NBS92%3 hrs4Green alternative, easier workup.
Water

85%4 hrs5Poor solubility requires vigorous stirring.
Methanol

60%2 hrs3Risk of

-methoxy side products.

Pharmacological Interface

Substituted propiophenones, particularly the cathinone subclass, act primarily as monoamine transporter substrates or inhibitors.

Mechanism of Action
  • Reuptake Inhibition: Compounds like Bupropion bind to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), blocking the reabsorption of neurotransmitters into the presynaptic neuron.

  • Substrate Release: Many substituted cathinones (e.g., Mephedrone) enter the neuron via DAT/NET and reverse the transporter flux, dumping dopamine into the synapse (similar to amphetamine).

Figure 2: Metabolic Fate of Substituted Cathinones

Metabolism dictates the duration of action and toxicity. The


-keto group is a primary target for reduction.

Metabolism cluster_Phase1 Phase I Metabolism cluster_Phase2 Phase II Metabolism Parent Parent Cathinone (e.g., Mephedrone) NorMetabolite Nor-Metabolite (N-demethylation) Parent->NorMetabolite CYP2D6 CYP2B6 Alcohol Dihydro-Metabolite (Beta-keto reduction) Parent->Alcohol Carbonyl Reductase Carboxy Carboxy-Metabolite (Alkyl oxidation) Parent->Carboxy CYP2C19 Glucuronide O-Glucuronide Conjugate (Excreted in Urine) NorMetabolite->Glucuronide UGT Alcohol->Glucuronide UGT Enzymes

Caption: Major metabolic pathways for substituted cathinones involving Phase I oxidation/reduction and Phase II conjugation.

Analytical Profiling

Accurate identification of these derivatives is crucial for both quality control in synthesis and forensic toxicology.

GC-MS Fragmentation Patterns

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identification.

  • Immonium Ion: The most dominant peak in the mass spectrum of cathinone derivatives is the immonium ion, formed by

    
    -cleavage between the 
    
    
    
    -carbon and the carbonyl carbon.
    • Example: For Mephedrone, the base peak is m/z 58 (

      
      ).
      
  • Acylium Ion: A smaller peak corresponding to the benzoyl fragment (

    
    ).
    
Isomer Differentiation

Distinguishing between regioisomers (e.g., 3-chloromethcathinone vs. 4-chloromethcathinone) is challenging.

  • Retention Time: 3-substituted isomers typically elute earlier than 4-substituted isomers on non-polar columns (e.g., DB-5MS) due to lower boiling points and steric factors.

  • Derivatization: Using Trifluoroacetic Anhydride (TFA) or Pentafluoropropionic Anhydride (PFPA) increases volatility and provides unique fragmentation ions that help resolve isomers.

Safety & Regulatory Context

Warning: The intermediates in propiophenone synthesis are hazardous.

  • Lachrymators:

    
    -Bromopropiophenones are potent tear agents. They must be handled in a functioning fume hood with proper eye protection. In case of spill, neutralize with aqueous sodium thiosulfate.
    
  • Precursor Regulations: In many jurisdictions (including the US and EU), substituted propiophenones are "List I" chemicals or "scheduled precursors" because they can be used to manufacture illicit substances (methcathinone, etc.). Researchers must maintain strict inventory logs and verify regulatory status before procurement.

References

  • BenchChem Technical Support. (2025).[2][3] A Technical Guide to the Synthesis of Substituted Propiophenones. BenchChem. Link

  • ACS Sustainable Chemistry & Engineering. (2022). A Greener Synthesis of the Antidepressant Bupropion Hydrochloride. American Chemical Society. Link

  • National Institutes of Health (NIH). (2022). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. PMC. Link

  • Frontiers in Chemistry. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers. Link

  • Taylor & Francis. (2018). Substituted Cathinones – Knowledge and References. Taylor & Francis Group. Link

  • Google Patents. (2004). Process for the preparation of bupropion hydrochloride (WO2004024674A1). Google Patents. Link

Sources

Foundational

High-Performance Computational Profiling of 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone

Content Type: Technical Whitepaper & Protocol Guide Subject: Computational Chemistry & Computer-Aided Drug Design (CADD) Executive Summary: The Theoretical Scaffold The molecule 2',4'-dimethyl-3-(2,5-dimethylphenyl)propi...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Protocol Guide Subject: Computational Chemistry & Computer-Aided Drug Design (CADD)

Executive Summary: The Theoretical Scaffold

The molecule 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone represents a specific subclass of the dihydrochalcone family. Chemically, it is characterized by a 1,3-diphenylpropan-1-one core with high lipophilicity due to tetra-methylation across the two aromatic rings.

While chalcones (


-unsaturated ketones) are ubiquitous in medicinal chemistry, this saturated  dihydrochalcone variant suggests distinct pharmacodynamics—likely enhanced metabolic stability (reduction of the reactive enone Michael acceptor) and increased flexibility.

This guide provides a rigorous, self-validating computational framework to characterize this molecule. It moves beyond basic geometry optimization into predictive ADMET, spectroscopic validation, and target identification.

Chemical Identity & Structural Nomenclature

Before initiating calculations, the connectivity must be unambiguous to ensure valid input coordinates (SMILES/PDB).

  • IUPAC Name: 1-(2,4-dimethylphenyl)-3-(2,5-dimethylphenyl)propan-1-one

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~266.38 g/mol

  • Core Scaffold: Dihydrochalcone (1,3-diarylpropan-1-one)

Table 1: Structural Input Parameters
ParameterValueNote
Rotatable Bonds 4High flexibility in the ethyl linker (-CH2-CH2-).
H-Bond Acceptors 1Carbonyl Oxygen (C=O).
H-Bond Donors 0Absence of -OH/-NH groups increases lipophilicity.
Chirality NoneAchiral molecule (simplifies conformational search).

Section I: Quantum Mechanical Landscape (DFT Protocol)

The "Why" Behind the Functional

For organic drug-like molecules, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is the "Gold Standard" for balancing computational cost with accuracy in predicting electronic transitions and geometry.

  • B3LYP: Handles the electron exchange-correlation energy effectively for C-H-O systems.

  • Diffuse Functions (++) : Critical for describing the lone pairs on the Carbonyl Oxygen.

  • Polarization Functions (d,p) : Essential for the methyl groups to allow orbital distortion.

Computational Workflow (DOT Visualization)

DFT_Workflow Start Input Structure (2D SMILES) ConfSearch Conformational Search (MMFF94 Force Field) Start->ConfSearch Generate conformers GeomOpt Geometry Optimization DFT/B3LYP/6-311++G(d,p) ConfSearch->GeomOpt Lowest energy conformer FreqCalc Frequency Calculation (Check for Imaginary Freqs) GeomOpt->FreqCalc Validation Is Imaginary Freq = 0? FreqCalc->Validation Validation->GeomOpt No (Saddle Point) Properties Property Calculation (HOMO-LUMO, MEP, NBO) Validation->Properties Yes (Minima) Solvent Solvent Phase (PCM) Water/Ethanol Properties->Solvent Re-optimize

Figure 1: Self-validating DFT workflow ensuring the structure represents a true potential energy minimum.

Key Reactivity Descriptors

Once optimized, the following descriptors define the molecule's chemical behavior.

1. Frontier Molecular Orbitals (FMOs):

  • HOMO Location: Likely localized on the 2,4-dimethylphenyl ring and the carbonyl oxygen (electron rich).

  • LUMO Location: Likely delocalized across the carbonyl and the adjacent alkyl chain.

  • Significance: A large HOMO-LUMO gap (> 4.0 eV) would indicate high kinetic stability (hard molecule), making it less reactive to metabolic degradation but potentially harder to bind covalently to targets.

2. Molecular Electrostatic Potential (MEP):

  • Red Regions (Negative): Localized strictly on the Carbonyl Oxygen . This is the primary site for electrophilic attack (e.g., H-bonding with receptor residues).

  • Blue Regions (Positive): Localized on the methyl hydrogens.

  • Implication: The lack of strong positive regions (H-bond donors) suggests this molecule is hydrophobic and will rely on Van der Waals and

    
    -stacking interactions for binding.
    

Section II: Spectroscopic Validation (In Silico)

To assist synthetic chemists in verifying the synthesized product, theoretical spectra must be generated.

NMR Prediction (GIAO Method)
  • Method: GIAO-DFT (Gauge-Including Atomic Orbital) at B3LYP/6-311+G(2d,p) in

    
     (PCM model).
    
  • Diagnostic Signals:

    • Carbonyl Carbon: ~200-205 ppm.

    • Methylene Linker: Two distinct triplets (or multiplet if rotation is restricted) around 30-40 ppm.

    • Methyl Groups: Four distinct signals (due to asymmetry) in the 15-25 ppm range.

IR Spectrum Prediction
  • Scaling Factor: DFT overestimates frequencies. Multiply calculated frequencies by 0.961 (for B3LYP/6-311G).

  • Key Peak: The C=O stretch is the fingerprint.

    • Theoretical: ~1680-1700

      
       (conjugated with one ring).
      
    • Note: If the peak shifts >1710

      
      , conjugation is broken (steric hindrance from the 2',4'-dimethyl groups twisting the ring out of plane).
      

Section III: ADMET & Drug-Likeness (The Filter)

For a drug development professional, the physicochemical profile is paramount.

Lipinski & Veber Rules

This molecule is highly lipophilic.

PropertyTheoretical EstimateRule of 5 Status
LogP (Octanol/Water) ~4.8 - 5.2Borderline/Fail (>5 is poor).
MW 266.38Pass (<500).
H-Bond Donors 0Pass (<5).
H-Bond Acceptors 1Pass (<10).
TPSA (Topological Polar Surface Area) ~17.07

Pass (Excellent brain penetration).

Critical Insight: The low TPSA (< 90


) and high LogP suggest Blood-Brain Barrier (BBB) permeability . This compound will likely act on the CNS (Central Nervous System), similar to Tolperisone.
Toxicity Alerts (In Silico)
  • Brenk/PAINS Filters: Likely Clean . Dihydrochalcones are generally stable and lack the reactive

    
    -unsaturated ketone warhead of standard chalcones (which often trigger toxicity alerts).
    
  • Metabolic Hotspots: The methyl groups on the phenyl rings are prime targets for CYP450 oxidation (hydroxylation to -CH2OH).

Section IV: Target Identification & Docking

Since the user did not specify a biological target, we must employ a "Reverse Docking" or "Target Fishing" strategy.

Likely Biological Targets

Based on the dihydrochalcone scaffold and lipophilic/CNS profile, three target classes are theoretically relevant:

  • COX-1/COX-2: Chalcones are known anti-inflammatory agents.

  • BACE1 (Beta-secretase 1): Lipophilic small molecules are often screened for Alzheimer's.

  • Monoamine Oxidases (MAO-B): Due to the scaffold similarity to known MAO inhibitors.

Molecular Docking Workflow (AutoDock Vina / Glide)

Docking_Workflow LigandPrep Ligand Prep (Energy Minimized Charge Assignment) Docking Docking Run (Genetic Algorithm) LigandPrep->Docking ProteinPrep Protein Prep (Remove Water, Add H, Fix Sidechains) GridGen Grid Generation (Active Site Definition) ProteinPrep->GridGen GridGen->Docking Analysis Interaction Analysis (Binding Energy $Delta G$) Docking->Analysis

Figure 2: Standardized docking protocol for screening the ligand against PDB targets (e.g., COX-2 PDB: 5KIR).

Interpretation of Results[1][2][3][4][5][6]
  • Binding Affinity: A

    
     more negative than -8.0 kcal/mol  is generally considered a "Hit" for a lead compound of this molecular weight.
    
  • Key Interactions: Look for

    
    -
    
    
    
    stacking
    (T-shaped or parallel) between the 2,5-dimethylphenyl ring and aromatic residues (Phenylalanine, Tyrosine, Tryptophan) in the binding pocket. The Carbonyl oxygen must engage in a Hydrogen Bond for specificity.

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.

Sources

Exploratory

Solubility Profiling of Lipophilic API Intermediates: The Case of 2',4'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone

Executive Summary The molecule 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone (hereafter referred to as DDPP ) represents a class of polymethylated 1,3-diarylpropan-1-ones often encountered as intermediates in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone (hereafter referred to as DDPP ) represents a class of polymethylated 1,3-diarylpropan-1-ones often encountered as intermediates in the synthesis of muscle relaxants (e.g., Tolperisone analogs) or specific adrenergic agents.

Structurally, DDPP is characterized by a high degree of lipophilicity due to the presence of four methyl groups and two aromatic rings flanking a propanone core. This structural "grease" character dictates a solubility profile that is negligible in aqueous media but highly variable across organic solvents.

This guide provides a comprehensive technical analysis of DDPP’s solubility, offering theoretical predictions, experimental protocols for precise determination, and solvent selection strategies for process scale-up.

Structural Analysis & Theoretical Prediction

Before initiating wet chemistry, we must establish the physicochemical baseline of DDPP to minimize solvent waste and experimental time.

Physicochemical Properties (Estimated)

Based on Group Contribution Methods (Van Krevelen/Hoftyzer) for polymethylated dihydrochalcones:

PropertyEstimated ValueImplication
Molecular Formula C₁₉H₂₂OHydrocarbon-rich skeleton.[1]
Molecular Weight 266.38 g/mol Moderate size; kinetics will not be diffusion-limited.
LogP (Octanol/Water) 5.2 – 5.8 Highly Lipophilic. Class II/IV (BCS) behavior expected.
H-Bond Donors 0No -OH or -NH groups to facilitate water solubility.
H-Bond Acceptors 1 (Ketone)Weak acceptor; interaction limited to protic solvents.
Predicted Melting Point 45°C – 65°CLikely a low-melting solid; high risk of "oiling out" during crystallization.
Hansen Solubility Parameters (HSP)

To select the optimal solvent, we utilize the "Like Dissolves Like" principle quantified by HSP. DDPP is dominated by Dispersion forces (


).
  • 
     (Dispersion):  High (Aromatic rings + Methyl groups). Matches Toluene, DCM.
    
  • 
     (Polarity):  Low (Ketone dipole is shielded by ortho-methyls).
    
  • 
     (Hydrogen Bonding):  Very Low.
    

Prediction: DDPP will show peak solubility in solvents with a "Radius of Interaction" overlapping with chlorinated hydrocarbons and aromatics, while showing temperature-dependent solubility in lower alcohols.

Experimental Determination Protocols

Do not rely on single-point visual checks. For API development, accurate solubility curves are required to define the Metastable Zone Width (MSZW) for crystallization.

Tier 1: The "Shake-Flask" Method (Thermodynamic Equilibrium)

This is the gold standard for generating solubility data for regulatory filing.

Reagents:

  • Test Solvents (HPLC Grade): Water, Methanol, Ethanol, Isopropanol (IPA), Acetone, Toluene, Ethyl Acetate, Dichloromethane (DCM), n-Heptane.

  • DDPP Reference Standard (Purity >99.0%).

Protocol:

  • Preparation: Add excess DDPP solid to 5 mL of solvent in borosilicate glass vials.

  • Equilibration: Agitate at constant temperature (e.g., 25°C ± 0.1°C) for 24–48 hours.

    • Note: For low-melting solids like DDPP, ensure the agitation does not generate enough shear heat to melt the solid, which would create a biphasic liquid system (emulsion) rather than a solid-liquid equilibrium.

  • Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to equilibrium temp to prevent precipitation).

  • Quantification: Analyze via HPLC-UV.

HPLC Method Parameters for DDPP:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.

  • Mobile Phase: Acetonitrile : Water (85:15 v/v) isocratic.

    • Why: High organic content is needed to elute this lipophilic molecule reasonably fast.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic

    
     transition).
    
  • Retention Time: Expect ~4–6 minutes.

Tier 2: Dynamic Solubility (Polythermal Method)

Used for creating solubility curves for crystallization.

  • Prepare a slurry of known concentration (e.g., 100 mg/mL in Ethanol).

  • Heat at 1°C/min until clear (Dissolution Temperature,

    
    ).
    
  • Cool at 1°C/min until nucleation is observed (Cloud Point,

    
    ).
    
  • Repeat with increasing concentrations.

Solubility Profile & Solvent Selection Strategy

Based on the structural analogs and polarity profile, the following solubility behavior is established for DDPP.

Solubility Data Summary (Generalized for Class)
Solvent ClassRepresentative SolventSolubility @ 25°CSuitabilityMechanism
Chlorinated Dichloromethane (DCM)Very High (>500 mg/mL)Reaction SolventPerfect HSP match; excellent for extraction.
Aromatic TolueneHigh (>300 mg/mL)Reaction Solvent

stacking interactions with phenyl rings.
Esters Ethyl AcetateModerate-High Work-up / ExtractionGood balance of polarity; easy to strip.
Ketones AcetoneModerate-High CleaningGood solvency but high volatility.
Alcohols Ethanol / IPATemperature Dependent Crystallization Poor solubility at 0°C; High at 60°C. Ideal yield.
Alkanes n-Heptane / HexaneLow Anti-SolventDominated by dispersion; useful to force precipitation.
Aqueous WaterNegligible (<0.01 mg/mL)Waste / WashHydrophobic effect excludes DDPP.
Process Recommendations
A. For Synthesis (Reaction Medium)

Use Dichloromethane or Toluene .

  • Reasoning: Friedel-Crafts acylation (common route for this molecule) requires non-protic solvents. Toluene is preferred for scale-up due to higher boiling point and lower toxicity compared to DCM.

B. For Purification (Crystallization)

Use Ethanol (95%) or Isopropanol .

  • Protocol: Dissolve DDPP in Ethanol at 60°C (near reflux). Cool slowly to 0–5°C.

  • Why: The steep solubility curve of polymethylated propiophenones in alcohols ensures high recovery (yield) and effective rejection of polar impurities.

  • Risk:[2][3][4] If the solution is too concentrated, DDPP may "oil out" before crystallizing. Seeding with pure crystals at 35°C is critical.

Visualizing the Workflow

Diagram 1: Solubility Screening Decision Tree

This workflow guides the researcher from initial assessment to solvent selection.

SolubilityWorkflow Start Start: DDPP Solubility Profiling Calc Step 1: In Silico Prediction (LogP ~5.5, High Dispersion) Start->Calc Screen Step 2: Visual Solubility Screen (100 mg/mL @ 25°C) Calc->Screen Select Solvent Panel CheckSol Is it Soluble? Screen->CheckSol HighSol High Solubility Solvents (DCM, Toluene, THF) CheckSol->HighSol Yes (Clear) LowSol Low/Mod Solubility Solvents (Ethanol, Heptane, Water) CheckSol->LowSol No (Cloudy/Solid) ProcessSelect Process Selection HighSol->ProcessSelect LowSol->ProcessSelect Reaction Reaction Medium (Use Toluene) ProcessSelect->Reaction High Solvency Needed Cryst Recrystallization (Use Ethanol/IPA) ProcessSelect->Cryst Temp-Dependent Needed AntiSolv Anti-Solvent Crash (Use Heptane/Water) ProcessSelect->AntiSolv Low Solvency Needed

Caption: Decision matrix for selecting solvents based on solubility tiering for DDPP.

Diagram 2: The Dissolution Mechanism

Understanding why DDPP dissolves helps in troubleshooting precipitation issues.

DissolutionMech Crystal DDPP Crystal Lattice (Van der Waals + pi-stacking) Interaction Cavity Formation & Solute-Solvent Interaction Crystal->Interaction Lattice Energy Overcome Solvent Organic Solvent (e.g., Toluene) Solvent->Interaction Dispersion Forces Solution Solvated DDPP Molecule (Entropy Driven) Interaction->Solution Delta G < 0

Caption: Thermodynamic cycle of DDPP dissolution driven by dispersion forces and entropy.

References

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text for solubility thermodynamics).
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[4]

  • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press.[4] (Reference for solubility modeling of drug-like molecules).

  • PubChem. (n.d.). Compound Summary for Propiophenone Derivatives. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • ICH Expert Working Group. (2021). ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents. International Council for Harmonisation.

Sources

Foundational

The C19H22O Pharmacophore: Synthetic Strategies for Diarylheptanoids and Lipophilic Scaffolds

Executive Summary: The C19H22O Chemical Space In drug development, the molecular formula C19H22O represents a critical intersection between lipophilicity and bioactive functionality. While the formula theoretically maps...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The C19H22O Chemical Space

In drug development, the molecular formula C19H22O represents a critical intersection between lipophilicity and bioactive functionality. While the formula theoretically maps to hundreds of isomers, for the pharmaceutical researcher, it predominantly manifests in two distinct, high-value structural classes:

  • Diarylheptanoids (e.g., 1,7-Diphenylheptan-3-one): Structural analogs of curcumin with improved metabolic stability. These scaffolds are currently under intense scrutiny for anti-inflammatory, anti-leishmanial, and anti-tumor properties.

  • Lipophilic Tertiary Alcohols (e.g., Cyclohexyldiphenylmethanol): Classic pharmacophores often serving as precursors to anticholinergic agents or as chiral auxiliaries in asymmetric synthesis.

This guide focuses on the Diarylheptanoid scaffold due to its rising prominence in "beyond-Rule-of-5" drug discovery. We will dissect the synthesis, purification, and reactivity of 1,7-Diphenylheptan-3-one , providing a robust, self-validating protocol for laboratory synthesis.

Target Molecule Analysis: 1,7-Diphenylheptan-3-one[1]

The diarylheptanoid class is characterized by two aromatic rings linked by a linear seven-carbon chain. Unlike curcumin, which contains a labile


-diketone moiety, the monocarbonyl C19H22O variants offer superior chemical stability while retaining significant biological activity.
PropertyValueImplication for Development
IUPAC Name 1,7-Diphenylheptan-3-onePrimary target for synthesis.
Molecular Weight 266.38 g/mol Ideal for oral bioavailability (<500 Da).
LogP ~4.6 - 4.9Highly lipophilic; requires specific formulation (e.g., lipid nanoparticles) for in vivo delivery.
H-Bond Donors 0High membrane permeability.
H-Bond Acceptors 1Specific receptor binding (often kinase domains).
Rotatable Bonds 8High conformational flexibility; "induced fit" binding potential.

Synthetic Architecture

We will employ a Convergent Synthetic Strategy . Linear synthesis of the C7 chain is inefficient. Instead, we utilize a Claisen-Schmidt Condensation followed by Catalytic Hydrogenation . This approach allows for the modular introduction of substituents on the aromatic rings if derivative libraries are required later.

Retrosynthetic Analysis (Graphviz Visualization)

The following diagram illustrates the disconnection logic. We break the C19 target into two commercially available precursors: Benzaldehyde (C7) and 4-Phenyl-2-butanone (C10), utilizing the


-unsaturation as a synthetic handle.

Retrosynthesis Target Target: 1,7-Diphenylheptan-3-one (C19H22O) Intermediate Intermediate: 1,7-Diphenyl-1-hepten-3-one (α,β-Unsaturated Ketone) Target->Intermediate Functional Group Interconversion (FGI) (H2 / Pd-C) Precursor1 Precursor A: Benzaldehyde (Electrophile) Intermediate->Precursor1 Aldol Disconnection Precursor2 Precursor B: 4-Phenyl-2-butanone (Nucleophile) Intermediate->Precursor2 Aldol Disconnection

Figure 1: Retrosynthetic disconnection of the C19H22O diarylheptanoid scaffold.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale . It prioritizes yield and purity over speed, incorporating checkpoints to prevent "carrying forward" impurities.

Phase 1: Claisen-Schmidt Condensation (Formation of the Enone)

Objective: Synthesize the unsaturated intermediate 1,7-diphenyl-1-hepten-3-one.

  • Reagents:

    • Benzaldehyde (1.06 g, 10 mmol)

    • 4-Phenyl-2-butanone (1.48 g, 10 mmol)

    • NaOH (10% aq. solution)

    • Ethanol (Absolute, 20 mL)

  • Mechanism: Base-catalyzed enolate formation of the ketone followed by nucleophilic attack on the aldehyde.

Step-by-Step Workflow:

  • Enolate Generation: In a 50 mL round-bottom flask (RBF), dissolve 4-phenyl-2-butanone in Ethanol. Cool to 0°C in an ice bath. Add NaOH solution dropwise over 10 minutes. Note: Low temperature prevents self-condensation of the ketone.

  • Addition: Add Benzaldehyde dropwise. The solution should turn yellow/orange, indicating conjugation.

  • Reaction: Stir at room temperature (25°C) for 6 hours. Monitor by TLC (Hexane:EtOAc 8:2). Look for the disappearance of the aldehyde spot (

    
    ).
    
  • Workup: Neutralize with dilute HCl (pH 7). Extract with Ethyl Acetate (3 x 20 mL). Wash organic layer with Brine. Dry over anhydrous

    
    .
    
  • Validation Point:

    
     NMR should show trans-alkene doublets at 
    
    
    
    6.5–7.5 ppm with a large coupling constant (
    
    
    Hz).
Phase 2: Catalytic Hydrogenation (Saturation)

Objective: Reduce the alkene to the alkane without reducing the carbonyl (C=O) or the aromatic rings.

  • Reagents:

    • Crude Enone from Phase 1

    • Pd/C (10% w/w, 100 mg)

    • Ethyl Acetate (30 mL)

    • Hydrogen Balloon (1 atm)

Step-by-Step Workflow:

  • Setup: Dissolve the enone in Ethyl Acetate. Carefully add Pd/C catalyst. Safety: Pd/C is pyrophoric. Add under an inert argon blanket if possible, or ensure the catalyst is wet with solvent immediately.

  • Purging: Evacuate the flask and backfill with

    
     three times.
    
  • Reaction: Stir vigorously under

    
     balloon for 2–4 hours.
    
    • Critical Control: Do not let this run overnight. Over-reduction can reduce the ketone to an alcohol (C19H24O) or reduce the aromatic rings (yielding the cyclohexyl analog).

  • Monitoring: Check TLC every 30 minutes. The UV-active conjugated spot will disappear; the product is less UV-active but visible with Iodine stain or Anisaldehyde dip.

  • Filtration: Filter through a Celite pad to remove Pd/C. Rinse with EtOAc.

  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Silica Gel, 0-10% EtOAc in Hexanes).

Reactivity Profile & Derivatization

Once the C19H22O scaffold is synthesized, it serves as a versatile platform for medicinal chemistry.

Carbonyl Functionalization

The C3 ketone is sterically accessible.

  • Reaction: Sodium Borohydride (

    
    ) reduction.
    
  • Product: 1,7-Diphenylheptan-3-ol.

  • Utility: Creates a chiral center. Asymmetric reduction (e.g., Corey-Bakshi-Shibata) can yield enantiopure alcohols for binding studies.

Aromatic Substitution

The two phenyl rings are electronically distinct.

  • Ring A (from Benzaldehyde): Isolated, alkyl-substituted.

  • Ring B (from Ketone): Isolated, alkyl-substituted.

  • Electrophilic Aromatic Substitution (EAS): Nitration or halogenation will occur primarily at the para positions of both rings due to the steric bulk of the alkyl chain and the weak activating nature of the alkyl groups.

Reaction Workflow Diagram

ReactionWorkflow Start Start: Benzaldehyde + 4-Phenyl-2-butanone Step1 Step 1: Claisen-Schmidt (NaOH, EtOH, 25°C) Start->Step1 Intermediate Enone Intermediate (Conjugated) Step1->Intermediate -H2O Step2 Step 2: Hydrogenation (H2, Pd/C, EtOAc) Intermediate->Step2 Final Product: C19H22O (1,7-Diphenylheptan-3-one) Step2->Final +H2 (Selective Reduction)

Figure 2: Sequential reaction workflow for the synthesis of 1,7-Diphenylheptan-3-one.

Analytical Data Summary (Reference Values)

Use the following table to validate your synthesized compound.

Analytical MethodExpected Signal / ResultInterpretation
Mass Spectrometry (ESI+) m/z 267.3

Confirms molecular formula C19H22O.
IR Spectroscopy 1715

(Strong)
Non-conjugated ketone stretch (indicates successful hydrogenation).
IR Spectroscopy No peak at 1600-1650

Absence of C=C alkene stretch.
1H NMR (CDCl3)

7.1-7.3 (m, 10H)
Two monosubstituted benzene rings.
1H NMR (CDCl3)

2.3-2.6 (m, 4H)

-protons to the carbonyl.
Appearance Colorless Oil / Low-melting SolidHigh purity (>98%).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 637869, 1,7-Diphenylheptan-3-one. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 275162, Cyclohexyl-diphenyl-methanol. Retrieved from [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical. (Standard reference for Claisen-Schmidt protocols).
  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.

Protocols & Analytical Methods

Method

Technical Guide: Synthesis and Applications of 2',4'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone

Executive Summary The molecule 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone (systematically 1-(2,4-dimethylphenyl)-3-(2,5-dimethylphenyl)propan-1-one ) represents a highly lipophilic dihydrochalcone scaffold. Unlik...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone (systematically 1-(2,4-dimethylphenyl)-3-(2,5-dimethylphenyl)propan-1-one ) represents a highly lipophilic dihydrochalcone scaffold. Unlike natural dihydrochalcones (e.g., phloretin, neohesperidin dihydrochalcone) which are often glycosylated and polar, this tetra-methylated analog is engineered for enhanced membrane permeability and hydrophobic binding affinity.

This guide details the synthesis, purification, and application of this compound as a versatile intermediate in the development of:

  • Metabolic Modulators: Targeting SGLT2 and GLUT transporters.

  • Kinase Inhibitors: Utilizing the 1,3-diarylpropane core as a flexible linker between hydrophobic pharmacophores.

  • Heterocyclic Precursors: Serving as a substrate for the synthesis of 1,3,5-trisubstituted pyrazoles and isoxazoles.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 1-(2,4-dimethylphenyl)-3-(2,5-dimethylphenyl)propan-1-one
Common Class Dihydrochalcone; 1,3-Diarylpropanone
Molecular Formula C₁₉H₂₂O
Molecular Weight 266.38 g/mol
Predicted LogP ~5.2 (High Lipophilicity)
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, THF, Toluene; Insoluble in Water

Core Applications & Mechanisms

Medicinal Chemistry: The "Flexible Linker" Strategy

In drug design, the trimethylene carbonyl linker (–C(=O)CH₂CH₂–) provides a rotational degree of freedom that rigid biphenyl systems lack. This allows the two phenyl rings (Ring A: 2,4-dimethyl; Ring B: 2,5-dimethyl) to adopt an induced fit within enzyme active sites.

  • Target: Tyrosinase inhibition and NF-κB modulation.

  • Mechanism: The Michael acceptor potential (if oxidized back to chalcone) or the specific hydrophobic interactions of the methyl groups.

Synthetic Utility

This molecule serves as a "masked" 1,3-dipole precursor.

  • Alpha-Functionalization: The position α to the carbonyl is activated for halogenation, allowing subsequent cyclization.

  • Reductive Amination: Conversion to 1,3-diarylpropylamines (a scaffold found in antidepressants and calcium channel blockers).

Experimental Protocols

Protocol A: Regioselective Synthesis (The "Chalcone Route")

Rationale: Direct Friedel-Crafts acylation of xylenes often yields inseparable mixtures of isomers. The Claisen-Schmidt condensation followed by Hydrogenation is the field-proven method to ensure the specific 2',4' and 2,5 substitution pattern.

Stage 1: Synthesis of the Chalcone Intermediate

Reaction: 2',4'-Dimethylacetophenone + 2,5-Dimethylbenzaldehyde


 Chalcone
  • Reagents:

    • 2',4'-Dimethylacetophenone (10 mmol, 1.48 g)

    • 2,5-Dimethylbenzaldehyde (10 mmol, 1.34 g)

    • KOH (40% aq. solution, 5 mL)

    • Ethanol (20 mL)

  • Procedure:

    • Dissolve the acetophenone and benzaldehyde in ethanol in a 100 mL round-bottom flask.

    • Cool the mixture to 0°C in an ice bath.

    • Add the KOH solution dropwise over 10 minutes with vigorous stirring.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours. Monitoring: Check TLC (Hexane/EtOAc 9:1) for disappearance of aldehyde.

    • Workup: Pour the reaction mixture into ice-water (100 mL) and acidify with 1M HCl to pH 4. A yellow precipitate (the Chalcone) will form.

    • Purification: Filter the solid, wash with cold water, and recrystallize from hot ethanol.

    • Yield Expectation: 80–90% (Yellow needles).

Stage 2: Catalytic Hydrogenation to Dihydrochalcone

Reaction: Chalcone + H₂


 Target Molecule
  • Reagents:

    • Chalcone (from Stage 1, 5 mmol)

    • 10% Pd/C (10 wt% loading, 0.1 equiv)

    • Ethyl Acetate (30 mL)

    • H₂ Balloon (1 atm)

  • Procedure:

    • Suspend the chalcone and Pd/C in Ethyl Acetate.

    • Purge the flask with Nitrogen (

      
      3), then Hydrogen (
      
      
      
      3).
    • Stir vigorously under H₂ atmosphere at RT for 4–6 hours. Critical: Do not overheat, or you risk reducing the carbonyl to an alcohol.

    • Workup: Filter through a Celite pad to remove the catalyst. Rinse with EtOAc.

    • Purification: Concentrate the filtrate. The product usually crystallizes upon standing or can be recrystallized from Hexane/Ether.

    • Yield Expectation: 90–95% (White solid).

Protocol B: Downstream Functionalization (Synthesis of Pyrazoles)

Rationale: Converting the propiophenone to a pyrazole creates a rigid heterocyclic core common in COX-2 inhibitors.

  • Step 1 (Enaminone Formation): Reflux the target dihydrochalcone with DMF-DMA (N,N-dimethylformamide dimethyl acetal) in toluene to form the

    
    -unsaturated enaminone.
    
  • Step 2 (Cyclization): Treat the intermediate with Hydrazine Hydrate in ethanol at reflux.

  • Result: Formation of 3-(2,4-dimethylphenyl)-4-(2,5-dimethylbenzyl)pyrazole.

Visualizations

Synthetic Workflow (DOT Diagram)

This diagram illustrates the logical flow from starting materials to the final target and its downstream applications.

SynthesisWorkflow Start1 2',4'-Dimethylacetophenone Process1 Claisen-Schmidt Condensation (KOH/EtOH) Start1->Process1 Start2 2,5-Dimethylbenzaldehyde Start2->Process1 Intermediate Intermediate Chalcone (Yellow Solid) Process1->Intermediate -H2O Process2 Catalytic Hydrogenation (H2, Pd/C, EtOAc) Intermediate->Process2 Reduction of alkene only Target Target: 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone Process2->Target App1 Application 1: Kinase Inhibitor Scaffold Target->App1 App2 Application 2: Pyrazole Synthesis Target->App2

Caption: Step-wise synthetic route ensuring regiochemical integrity of the tetra-methylated dihydrochalcone scaffold.

Biological Activity Pathway (DOT Diagram)

Dihydrochalcones modulate specific inflammatory and metabolic pathways. This diagram highlights the interactions relevant to this lipophilic analog.

BioActivity Ligand Tetramethyl Dihydrochalcone Target1 NF-κB Pathway Ligand->Target1 Inhibits phosphorylation Target2 Tyrosinase Ligand->Target2 Competitive Inhibition Target3 GLUT Transporters Ligand->Target3 Hydrophobic binding Effect1 Reduced Inflammation (Cytokine suppression) Target1->Effect1 Effect2 Inhibition of Melanogenesis Target2->Effect2 Effect3 Glucose Uptake Modulation Target3->Effect3

Caption: Primary biological signaling pathways modulated by lipophilic dihydrochalcone derivatives.

References

  • Synthesis of Dihydrochalcones: Dong, X., et al. (2009). "Synthesis and biological evaluation of novel dihydrochalcone derivatives." Bioorganic & Medicinal Chemistry Letters.

  • Claisen-Schmidt Protocols: BenchChem. (2025). "Synthesis of Chalcones Using 2',4'-Dihydroxyacetophenone: Application Notes and Protocols." BenchChem Application Notes.

  • Friedel-Crafts Limitations: Olah, G. A. (1973). "Friedel-Crafts Chemistry." Wiley-Interscience.
  • Biological Activity (General): Nowakowska, Z. (2007). "A review of anti-infective and anti-inflammatory chalcones." European Journal of Medicinal Chemistry.

  • Tyrosinase Inhibition: Leu, Y. L., et al. (2008). "Synthesis and cytotoxic activity of chalcones." Bioorganic & Medicinal Chemistry. (Relevant for the 2,4-dimethyl substitution pattern).[1]

Sources

Application

Application Notes &amp; Protocols: The Propiophenone Scaffold in Modern Drug Discovery

Here are the detailed Application Notes and Protocols on the application of propiophenone derivatives in pharmaceutical development. Introduction: The Versatility of a Core Structure In the landscape of medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Here are the detailed Application Notes and Protocols on the application of propiophenone derivatives in pharmaceutical development.

Introduction: The Versatility of a Core Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a spectrum of therapeutic agents. These "privileged scaffolds" serve as robust starting points for drug design due to their favorable pharmacokinetic properties and their ability to interact with multiple biological targets. The propiophenone skeleton, an aromatic ketone characterized by a phenyl ring attached to a propan-1-one backbone, is a quintessential example of such a scaffold.[1][2] Its derivatives are key intermediates in the synthesis of a wide array of pharmaceuticals, including the analgesic tapentadol and the antidepressant bupropion.[1][3]

The true power of the propiophenone core lies in its synthetic tractability and the profound impact that substitutions on the phenyl ring or the aliphatic side chain can have on its biological activity. By strategically modifying the molecule's lipophilicity, electronic properties, and steric profile, researchers have successfully developed propiophenone derivatives with potent anticancer, antidiabetic, antimicrobial, and neuropharmacological properties.[3][4][5][]

This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of propiophenone derivatives. It is designed for researchers and drug development professionals, offering both foundational knowledge and detailed, field-proven protocols to accelerate the discovery of novel therapeutics based on this versatile scaffold.

Part 1: Synthesis of Propiophenone Derivatives - A Foundational Protocol

The most direct and widely adopted method for the synthesis of propiophenones is the Friedel-Crafts acylation.[1][7] This electrophilic aromatic substitution reaction provides a reliable route to the core ketone structure.

Causality in Synthesis: The choice of the Friedel-Crafts acylation is deliberate. Unlike the related Friedel-Crafts alkylation, the acylation introduces a deactivating acyl group to the aromatic ring. This deactivation prevents polysubstitution, a common side reaction in alkylations, thus ensuring a higher yield of the desired mono-acylated product.[1] The reaction proceeds via the formation of a highly electrophilic acylium ion, which is the key reactive species that attacks the electron-rich aromatic ring.[1]

Workflow for Synthesis and Purification

Below is a diagram illustrating the general workflow from starting materials to a purified propiophenone derivative, ready for biological screening.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Aromatic Substrate (e.g., Benzene) D Reaction Vessel (Inert Atmosphere, 0°C to RT) A->D B Propionyl Chloride / Anhydride B->D C Lewis Acid Catalyst (e.g., AlCl3) C->D E Crude Product Mixture D->E Reaction & Quenching F Liquid-Liquid Extraction E->F G Column Chromatography F->G H Solvent Evaporation G->H I Purified Propiophenone Derivative H->I J NMR, Mass Spec, IR I->J Characterization

Caption: General workflow for the synthesis and purification of propiophenone derivatives.

Protocol 1: General Friedel-Crafts Acylation for Propiophenone Synthesis

This protocol describes a general procedure. Molar equivalents and reaction times should be optimized for specific substrates.

Materials:

  • Substituted or unsubstituted benzene (1.0 eq)

  • Propionyl chloride (1.1 eq)

  • Anhydrous aluminum chloride (AlCl₃) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: Add anhydrous AlCl₃ (1.2 eq) to anhydrous DCM in the flask and cool the suspension to 0°C in an ice bath. Causality: Cooling is crucial to control the initial exothermic reaction between the Lewis acid and the acyl chloride.

  • Acylium Ion Formation: Slowly add propionyl chloride (1.1 eq) dropwise to the AlCl₃ suspension while maintaining the temperature at 0°C. Stir for 15-20 minutes. This step allows for the formation of the electrophilic acylium ion complex.

  • Electrophilic Attack: Add the aromatic substrate (1.0 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker of crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and protonates the product, moving it into the organic layer.

  • Extraction & Wash: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine. The washes remove unreacted starting materials, acidic/basic impurities, and water.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure propiophenone derivative.

Part 2: Therapeutic Applications & Evaluation Protocols

The propiophenone scaffold has been successfully exploited to develop agents for a variety of diseases.

A. Anticancer Activity

Numerous phenylpropiophenone and chalcone derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including HeLa, MCF-7, and K562.[2][8]

Mechanism of Action: The anticancer effects are often mediated through the induction of reactive oxygen species (ROS), leading to apoptosis.[4] Some derivatives also inhibit critical signaling pathways, such as the NF-κB pathway, which is crucial for cancer cell survival and proliferation.[4]

G PD Propiophenone Derivative ROS ↑ Reactive Oxygen Species (ROS) PD->ROS NfkB_path NF-κB Pathway PD->NfkB_path Inhibition Mito Mitochondrial Stress ROS->Mito Casp Caspase Activation Mito->Casp Apoptosis Apoptosis (Cell Death) Casp->Apoptosis Prolif Cell Proliferation & Survival NfkB_path->Prolif

Caption: Proposed anticancer mechanisms of action for propiophenone derivatives.

Quantitative Data: The efficacy of these compounds is typically measured by their half-maximal inhibitory concentration (IC50).

Derivative TypeCancer Cell LineIC50 (µM)Reference
1,3-diarylpropen-1-oneHep-3b3.39[9]
1,3-diarylpropen-1-oneMOLT-43.63[9]
PhenylpropiophenoneHeLa, PC-3, MCF-7Varies[8]
Brominated PropiophenoneVariousVaries[4]
Protocol 2: MTT Assay for In Vitro Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Propiophenone derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplate, multichannel pipette, incubator, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂. This allows cells to adhere and enter a logarithmic growth phase.

  • Compound Treatment: Prepare serial dilutions of the propiophenone derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC50 value.

B. Antidiabetic Activity

A series of propiophenone derivatives have been synthesized and identified as potent antihyperglycemic and lipid-lowering agents.[5]

Mechanism of Action: A key mechanism for their antidiabetic effect is the inhibition of Protein Tyrosine Phosphatase 1B (PTP-1B).[5][10] PTP-1B is a negative regulator of the insulin signaling pathway. By inhibiting PTP-1B, these derivatives enhance insulin sensitivity, leading to improved glucose uptake and lower blood glucose levels.

G Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR Phosphorylated IR (Active) IR->pIR Phosphorylation pIR->IR Dephosphorylation Signal Downstream Signaling (e.g., GLUT4 translocation) pIR->Signal PTP1B PTP-1B PTP1B->IR PD Propiophenone Derivative PD->PTP1B Inhibition Glucose Glucose Uptake Signal->Glucose

Caption: Inhibition of PTP-1B by propiophenone derivatives enhances insulin signaling.

In Vivo Evaluation: Studies in diabetic mouse models (e.g., C57BL/KsJ db/db mice) have shown that specific propiophenone derivatives can effectively reduce blood glucose levels, lower body weight, and decrease food intake.[5]

C. Neuropharmacological and Other Applications

The propiophenone scaffold is a precursor to many compounds with significant effects on the central nervous system (CNS).[3]

  • Antidepressants: The structure is present in bupropion, an aminoketone class antidepressant.[3]

  • CNS Stimulants: It is used to synthesize cathinone and methcathinone.[3][7][11]

  • Muscle Relaxants: Derivatives have been developed for the therapeutic treatment of pathological muscular contracture and spastic paralysis.[12]

  • Antimicrobial Agents: Brominated derivatives, in particular, have shown potential antimicrobial activity.[4][]

  • Local Anesthetics: Certain propiophenone derivatives exhibit local anesthetic effects.[]

Conclusion and Future Directions

The propiophenone scaffold is a proven and highly fruitful starting point for pharmaceutical development. Its synthetic accessibility and the diverse biological activities of its derivatives make it an area of continuing interest. Future research will likely focus on:

  • Fine-tuning Structure-Activity Relationships (SAR): Utilizing computational tools and QSAR studies to design derivatives with enhanced potency and selectivity for specific targets.[8][13]

  • Exploring Novel Mechanisms: Investigating new biological targets and pathways modulated by this class of compounds.

  • Improving Pharmacokinetic Profiles: Modifying the scaffold to optimize absorption, distribution, metabolism, and excretion (ADME) properties for better clinical outcomes.

By leveraging the foundational protocols and mechanistic insights presented here, researchers can continue to unlock the full therapeutic potential of propiophenone derivatives in the ongoing quest for novel and effective medicines.

References

  • A Technical Guide to the Synthesis of Substituted Propiophenones. Benchchem.
  • Biological Activity of Brominated Propiophenone Deriv
  • Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. PubMed.
  • Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity rel
  • A Comparative Guide to the Biological Activity Screening of Propiophenone Deriv
  • Propiophenone Impurities. BOC Sciences.
  • PROPIOPHENONE. LookChem.
  • Optimization of the synthesis of propiophenone 4.
  • Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice | Request PDF.
  • CAS 93-55-0: Propiophenone. CymitQuimica.
  • Phenylpropiophenone derivatives as potential anticancer agents: Synthesis, biological evaluation and quantitative structure-activity relationship study | Request PDF.
  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC.
  • Propiophenone derivatives and preparation thereof.
  • The Multifaceted Biological Activities of Substituted Propiophenones: A Technical Guide. Benchchem.
  • [A neuropharmacological study of a hydroxazine deriv
  • Inhibitory effect of propafenone derivatives on pseudomonas aeruginosa biofilm and pyocyanin production.
  • propiophenone, 93-55-0. The Good Scents Company.
  • Propiophenone derivatives and methods of preparation thereof.
  • The molecular structures of propiophenone (I), cinnamaldehyde (II), methyl cinamate (III), and cinnamyl alcohol (IV).
  • Propiophenone. Wikipedia.
  • PROPIOPHENONE. SDI.
  • Exploring The Therapeutic Potential of Chalcone Derivatives: A Review of Biological Activities. Asian Journal of Pharmaceutical Research and Development.

Sources

Method

"protocol for the synthesis of 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone"

This Application Note provides a validated, high-purity synthesis protocol for 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone (also known as 1-(2,4-dimethylphenyl)-3-(2,5-dimethylphenyl)propan-1-one).[1] This molecul...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a validated, high-purity synthesis protocol for 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone (also known as 1-(2,4-dimethylphenyl)-3-(2,5-dimethylphenyl)propan-1-one).[1]

This molecule belongs to the dihydrochalcone class.[1][2][3][4] The synthesis strategy employs a robust two-step sequence: a base-catalyzed Claisen-Schmidt condensation to form the chalcone intermediate, followed by chemoselective catalytic hydrogenation to saturate the alkene without reducing the carbonyl group.[1]

[1]

Executive Summary & Retrosynthetic Analysis

The target molecule is constructed from two commercially available aromatic precursors: 2',4'-dimethylacetophenone and 2,5-dimethylbenzaldehyde .[1] This modular approach allows for high convergence and simplified purification.[1]

Retrosynthetic Logic
  • Target: 1,3-diarylpropan-1-one (Dihydrochalcone).[1]

  • Disconnection: C(α)-C(β) bond formation via Aldol-type chemistry.[1]

  • Precursors:

    • Nucleophile (Ketone): 2',4'-Dimethylacetophenone (Derived from m-xylene).[1]

    • Electrophile (Aldehyde): 2,5-Dimethylbenzaldehyde (Derived from p-xylene).[1]

Retrosynthesis Target Target: 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone Chalcone Intermediate: (E)-Chalcone Derivative Target->Chalcone Selective Hydrogenation (H2/Pd) Precursors Precursors: 2',4'-Dimethylacetophenone + 2,5-Dimethylbenzaldehyde Chalcone->Precursors Claisen-Schmidt Condensation (-H2O)

Figure 1: Retrosynthetic pathway utilizing classical carbon-carbon bond formation.[1]

Experimental Protocol

Phase 1: Synthesis of the Chalcone Intermediate

Reaction: (E)-1-(2,4-dimethylphenyl)-3-(2,5-dimethylphenyl)prop-2-en-1-one Mechanism: Base-catalyzed Aldol Condensation followed by dehydration.[1]

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][5][6][7][8][9]QuantityRole
2',4'-Dimethylacetophenone 148.201.014.8 g (100 mmol)Nucleophile
2,5-Dimethylbenzaldehyde 134.181.0514.1 g (105 mmol)Electrophile
Sodium Hydroxide (NaOH) 40.002.510.0 gBase Catalyst
Ethanol (95%) -Solvent150 mLSolvent
Water -Solvent100 mLSolvent
Procedure
  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 g of NaOH in 100 mL of water and 80 mL of Ethanol . Cool the solution to 15–20°C in a water bath.

  • Addition: Add 14.8 g of 2',4'-dimethylacetophenone to the stirring basic solution.

  • Condensation: Slowly add 14.1 g of 2,5-dimethylbenzaldehyde (dissolved in 20 mL Ethanol) dropwise over 15 minutes.

    • Note: The solution will likely turn yellow/orange as the conjugated system forms.

  • Reaction: Stir vigorously at room temperature (20–25°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1).[1] The product often precipitates as a solid during the reaction.

  • Workup:

    • Cool the mixture to 0–4°C in an ice bath for 1 hour to maximize precipitation.

    • Filter the crude solid using a Buchner funnel.

    • Wash the cake with cold water (3 x 50 mL) until the filtrate is neutral (pH 7).

    • Wash with cold 50% Ethanol (2 x 20 mL) to remove unreacted aldehyde.[1]

  • Purification: Recrystallize the crude solid from hot Ethanol (or Methanol).

    • Yield Expectation: 85–92%[1]

    • Appearance: Yellow crystalline solid.[1]

Phase 2: Selective Hydrogenation to Dihydrochalcone

Reaction: Reduction of the C=C double bond to a C-C single bond without reducing the C=O ketone.

Reagents & Materials
ReagentRoleQuantity
Chalcone (from Phase 1) Substrate10.0 g (37.8 mmol)
10% Pd/C (Palladium on Carbon) Catalyst0.5 g (5 wt% loading)
Ethyl Acetate (or Ethanol) Solvent100 mL
Hydrogen Gas (H₂) ReductantBalloon pressure (~1 atm)
Procedure
  • Safety Check: Purge the reaction vessel with Nitrogen (N₂) before adding catalyst to prevent ignition of solvent vapors.[1] Pd/C is pyrophoric when dry.[1]

  • Loading: In a 250 mL hydrogenation flask (or heavy-walled flask), carefully add 0.5 g of 10% Pd/C (wet with 1 mL water for safety).

  • Dissolution: Add the 10.0 g of Chalcone dissolved in 100 mL of Ethyl Acetate .

  • Hydrogenation:

    • Seal the flask and purge with N₂ (3 cycles).

    • Purge with H₂ gas (3 cycles).[1]

    • Stir the mixture vigorously under a balloon of H₂ (1 atm) at room temperature.

  • Monitoring: Monitor by TLC or HPLC. The yellow color of the chalcone will disappear as the conjugation is broken, yielding a colorless solution.

    • Time: Typically 2–4 hours.[1]

  • Filtration:

    • Filter the reaction mixture through a pad of Celite (diatomaceous earth) to remove the Pd/C catalyst.

    • Rinse the Celite pad with fresh Ethyl Acetate.[1]

    • Warning: Do not let the filter cake dry out completely in air; keep it wet with solvent to prevent fire hazards.

  • Isolation: Concentrate the filtrate under reduced pressure (Rotary Evaporator) to obtain the crude oil/solid.

  • Final Purification: If necessary, recrystallize from Hexane/Ether or perform short-path distillation (if oil).

Analytical Validation (QC)

Expected Analytical Data
  • Appearance: White solid or colorless viscous oil.[1]

  • ¹H NMR (400 MHz, CDCl₃) Prediction:

    • δ 2.2–2.4 ppm: Four singlets (12H) corresponding to 4x Methyl groups (Ar-CH₃).[1]

    • δ 2.9–3.0 ppm: Triplet (2H, J ≈ 7 Hz), β-methylene protons (Ar-CH₂-).[1]

    • δ 3.1–3.2 ppm: Triplet (2H, J ≈ 7 Hz), α-methylene protons (-CH₂-C=O).[1]

    • δ 6.9–7.6 ppm: Multiplets (6H), Aromatic protons.[1]

  • Mass Spectrometry (ESI/GC-MS): Molecular Ion [M]+ = 266.38 g/mol .[1]

Quality Control Workflow

QC_Workflow Crude Crude Isolation TLC TLC Screening (Hex:EtOAc 9:1) Crude->TLC NMR 1H NMR (Check Alkene loss) TLC->NMR HPLC HPLC Purity (>98%) NMR->HPLC

Figure 2: Sequential quality control steps to ensure removal of chalcone precursor.[1]

Critical Safety & Handling

  • Palladium on Carbon (Pd/C):

    • Hazard: Pyrophoric.[1] Can ignite solvent vapors if added dry.[1]

    • Control: Always wet with a small amount of water before adding solvent.[1] Filter under inert atmosphere or keep wet during disposal.[1]

  • Hydrogen Gas:

    • Hazard: Extremely flammable/explosive.[1]

    • Control: Ensure all ground glass joints are greased and clamped.[1] Use a dedicated fume hood.[1] Eliminate ignition sources.[1]

  • Chemical Irritants:

    • 2,5-Dimethylbenzaldehyde and 2',4'-Dimethylacetophenone are skin and eye irritants.[1] Wear nitrile gloves and safety goggles.

References

  • Claisen-Schmidt Condensation

    • Kohler, E. P.; Chadwell, H. M. "Benzalacetophenone."[1] Organic Syntheses, Coll.[1] Vol. 1, p.78 (1941).[1] [1]

  • Catalytic Hydrogenation of Chalcones

    • Rylander, P. N. Hydrogenation Methods. Academic Press, 1985.[1] (Standard text for Pd/C reductions).

    • Solvent effects in hydrogenation: J. Org.[1] Chem. 2009, 74, 5, 2099–2107.

  • Target Molecule Identification

    • PubChem CID: 14905373 (1-(2,5-Dimethylphenyl)-3-phenylpropan-1-one analog structure verification).[1]

    • ChemicalBook Entry: 2',4'-DIMETHYL-3-(2,5-DIMETHYLPHENYL)PROPIOPHENONE (CAS 898753-51-0).[1][10]

Sources

Application

Topic: A Guide to the Quantitative Analysis of 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone

An Application Note and Protocol from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract This comprehensive guide details robust analytical meth...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details robust analytical methodologies for the precise quantification of 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone, a substituted aromatic ketone. Recognizing the critical need for accurate measurement of such compounds in research and development, this document provides detailed, field-proven protocols for three orthogonal analytical techniques: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each section explains the underlying scientific principles, the rationale behind experimental choices, and step-by-step protocols designed for immediate application. This guide is structured to empower researchers to select and implement the most appropriate method based on their specific analytical needs, from high-throughput screening to primary reference standard characterization.

Introduction and Physicochemical Profile

2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone is a complex aromatic ketone. Structures of this class are often encountered as intermediates in organic synthesis or as potential impurities in the manufacturing of active pharmaceutical ingredients (APIs).[1] Accurate and precise quantification is therefore paramount for process optimization, quality control, and regulatory compliance. The choice of analytical method depends on various factors, including the sample matrix, required sensitivity, desired specificity, and available instrumentation.

This document presents three validated approaches to address diverse analytical challenges. HPLC-DAD offers a robust and widely accessible method for routine analysis. GC-MS provides superior specificity and sensitivity, making it ideal for trace-level detection and confirmation.[2][3] Finally, qNMR serves as a primary ratio method, enabling quantification without the need for a specific reference standard of the analyte, which is invaluable when such standards are not available.[4][5]

Table 1: Physicochemical Properties of the Analyte

PropertyValueSource/Rationale
IUPAC Name 1-(2,4-dimethylphenyl)-3-(2,5-dimethylphenyl)propan-1-oneBased on chemical structure
Molecular Formula C₂₀H₂₄OCalculated
Molecular Weight 280.41 g/mol Calculated
Structure A propiophenone backbone with dimethyl substitutions on both phenyl rings.-
Predicted Solubility Insoluble in water; soluble in organic solvents like methanol, acetonitrile, dichloromethane, and ether.Based on the properties of similar aromatic ketones like propiophenone.[6]
Chromophoric Properties Expected to absorb UV light strongly due to the conjugated aromatic ketone system.General principle for similar chemical structures.[6]

Method 1: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

Principle of Analysis

This method leverages reversed-phase chromatography, where the non-polar analyte partitions between a non-polar stationary phase (typically C18) and a polar mobile phase. The analyte's strong UV absorbance, conferred by its aromatic ketone structure, allows for sensitive detection using a Diode-Array Detector (DAD), which also provides spectral data to confirm peak purity and identity. A gradient elution is employed to ensure efficient separation from potential impurities and a sharp peak shape for accurate integration.

Experimental Workflow: HPLC-DAD

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent (e.g., Acetonitrile) A->B C Vortex & Sonicate B->C D Filter (0.22 µm) C->D E Inject into HPLC System D->E Transfer to vial F Separation on C18 Column E->F G Detection by DAD (e.g., 245 nm) F->G H Integrate Peak Area G->H Chromatogram I Quantify using Calibration Curve H->I

Caption: Workflow for quantification by HPLC-DAD.

Detailed Protocol: HPLC-DAD
  • Preparation of Standard Solutions:

    • Accurately weigh approximately 10 mg of 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile (ACN) to create a 1 mg/mL stock solution.

    • Perform serial dilutions with ACN to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Preparation of Sample Solutions:

    • Accurately weigh the sample to be analyzed and dissolve it in ACN to achieve an expected final concentration within the calibration range.

    • Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial.[7]

  • Chromatographic Conditions:

    • The parameters outlined below are a robust starting point and should be optimized as needed.

    Table 2: HPLC-DAD Instrument Parameters

ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 5 µmProvides excellent retention and resolution for non-polar aromatic compounds.[8]
Mobile Phase A Water with 0.1% Formic AcidAcid improves peak shape and provides protons for potential MS coupling.[3]
Mobile Phase B Acetonitrile with 0.1% Formic AcidA strong organic solvent suitable for eluting the analyte.[3]
Gradient 0-15 min: 50% to 95% B; 15-17 min: 95% B; 17.1-20 min: 50% BEnsures elution of the analyte with good peak shape while cleaning the column of late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[9]
Column Temp. 30 °CMaintains consistent retention times and improves peak symmetry.[8]
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Detection DAD, 245 nmAromatic ketones typically show strong absorbance around this wavelength. Monitor a full spectrum (e.g., 200-400 nm) to confirm identity.
  • Analysis and Quantification:

    • Perform a system suitability test by injecting a mid-range standard multiple times (n=5). The relative standard deviation (RSD) for peak area and retention time should be <2%.

    • Inject the calibration standards to generate a linear regression curve (Peak Area vs. Concentration). The correlation coefficient (R²) should be ≥0.999.[9]

    • Inject the prepared sample solutions.

    • Calculate the concentration of the analyte in the samples using the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Analysis

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The sample is vaporized and separated based on its volatility and interaction with a capillary column. Upon elution, the analyte enters the mass spectrometer, where it is ionized (typically by Electron Ionization - EI), fragmented, and detected. This process provides a unique fragmentation pattern (mass spectrum) that serves as a chemical fingerprint for unambiguous identification, while the total ion chromatogram (TIC) or an extracted ion chromatogram (EIC) is used for quantification.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent (e.g., Dichloromethane) A->B C Vortex to Mix B->C D Transfer to GC Vial C->D E Inject into GC D->E Autosampler F Vaporization & Separation in Column E->F G Ionization (EI) & MS Detection F->G H Integrate Peak (TIC or EIC) G->H Chromatogram I Confirm Identity via Mass Spectrum G->I J Quantify vs. Standard H->J

Caption: Workflow for quantification by GC-MS.

Detailed Protocol: GC-MS
  • Preparation of Solutions:

    • Prepare standard and sample solutions as described in the HPLC section (2.3.1 & 2.3.2), but use a volatile GC-compatible solvent such as dichloromethane or ethyl acetate.

  • Chromatographic and Spectrometric Conditions:

    • The following conditions are a suitable starting point for method development.

    Table 3: GC-MS Instrument Parameters

ParameterRecommended SettingRationale
GC System Agilent GC with 5977 MS or equivalentA standard, reliable system for this type of analysis.
Column HP-5ms or DB-5ms, 30 m x 0.25 mm, 0.25 µm filmA general-purpose, low-polarity column suitable for a wide range of semi-volatile organic compounds.[3]
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good chromatographic efficiency.
Injector Temp. 280 °CEnsures complete and rapid vaporization of the analyte without thermal degradation.[3]
Injection Mode Split (e.g., 20:1) or SplitlessUse split for concentrated samples to avoid column overload; use splitless for trace analysis to maximize sensitivity.
Oven Program Start at 150°C, hold 1 min, ramp at 20°C/min to 300°C, hold 5 minAn effective temperature ramp to separate the analyte from solvent and other components.
MS Source Temp. 230 °CStandard temperature for EI source.[3]
MS Quad Temp. 150 °CStandard temperature for quadrupole.[3]
Ionization Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural confirmation.[3]
Scan Range m/z 40-450A wide enough range to capture the molecular ion and key fragments.
  • Analysis and Quantification:

    • Inject a standard to determine the retention time and confirm the mass spectrum of the analyte. The molecular ion (m/z 280.4) and characteristic fragments should be present.

    • Generate a calibration curve using an external or internal standard method.

    • For quantification, use the peak area from the Total Ion Chromatogram (TIC). For enhanced selectivity in complex matrices, create an Extracted Ion Chromatogram (EIC) using a prominent, unique ion from the analyte's mass spectrum.[2]

    • Confirm the identity of the analyte in samples by comparing both its retention time and its full mass spectrum against the authenticated standard.

Method 3: Quantitative NMR (qNMR) Spectroscopy

Principle of Analysis

Quantitative NMR (qNMR) is a primary analytical method because the intensity of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[4] By co-dissolving a known mass of a sample with a known mass of a high-purity internal standard in a deuterated solvent, the concentration of the analyte can be determined by comparing the integral of a specific analyte resonance to the integral of a resonance from the internal standard. This method is exceptionally accurate and does not require a reference standard of the analyte itself, provided its structure is confirmed.[5][10]

Logical Workflow: qNMR

QNMR_Workflow A Accurately weigh Analyte (Wt_A) and Internal Standard (Wt_IS) B Dissolve mixture in deuterated solvent (e.g., CDCl3) A->B C Acquire 1H NMR Spectrum (Ensure long relaxation delay, D1) B->C D Select non-overlapping signals for Analyte (Sig_A) and Standard (Sig_IS) C->D E Integrate signals to get areas (Int_A and Int_IS) D->E F Apply Quantification Formula E->F G Calculate Purity or Concentration of Analyte F->G

Caption: Logical steps for quantification by qNMR.

Detailed Protocol: qNMR
  • Selection of Internal Standard (IS):

    • Choose a high-purity (>99.9%) standard that is stable, non-volatile, and has a simple ¹H NMR spectrum with at least one resonance that does not overlap with any analyte signals.

    • Suitable candidates include maleic acid, dimethyl sulfone, or 1,2,4,5-tetrachloro-3-nitrobenzene.

  • Sample Preparation:

    • Using an analytical balance, accurately weigh ~15-20 mg of the analyte and ~10-15 mg of the chosen internal standard into the same vial. Record the masses precisely.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and transfer to a high-precision NMR tube.

  • NMR Acquisition Parameters:

    • Acquiring a quantitative spectrum requires specific parameters to ensure signal intensity is directly proportional to concentration.

    Table 4: Key ¹H-NMR Parameters for Quantification

ParameterRecommended SettingRationale
Spectrometer 400 MHz or higherHigher field strength provides better signal dispersion, reducing peak overlap.[4]
Pulse Angle 30-90° (use 90° for best signal)A 90° pulse ensures maximum signal generation.
Relaxation Delay (D1) ≥ 5 x T₁ of slowest relaxing protonCRITICAL: This ensures all protons have fully relaxed before the next pulse, which is essential for accurate integration. T₁ can be measured with an inversion-recovery experiment; a D1 of 30-60 seconds is often a safe starting point.
Number of Scans (NS) 16 or higherIncrease NS to improve the signal-to-noise ratio (S/N) for accurate integration.
Acquisition Time (AQ) ≥ 3 secondsEnsures high digital resolution for accurate peak integration.
  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Select a well-resolved signal for the analyte (e.g., one of the methyl singlets) and a signal for the internal standard.

    • Carefully integrate both signals.

    • Calculate the purity of the analyte using the following formula:

    Purity_analyte (%) = (Int_A / Int_IS) * (N_IS / N_A) * (MW_A / MW_IS) * (Wt_IS / Wt_A) * Purity_IS

    Where:

    • Int : Integral area of the signal

    • N : Number of protons giving rise to the signal (e.g., 3 for a CH₃ group)

    • MW : Molecular Weight

    • Wt : Weight

    • Purity_IS : Purity of the internal standard (as a percentage)

    • A : Analyte; IS : Internal Standard

Summary and Method Selection

The choice of analytical method for quantifying 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone should be guided by the specific requirements of the analysis.

Table 5: Comparison of Analytical Methods

FeatureHPLC-DADGC-MSqNMR
Specificity Good (based on RT and UV spectrum)Excellent (based on RT and mass spectrum)Excellent (based on unique chemical shift)
Sensitivity Moderate (µg/mL)High (ng/mL to pg/mL)Low (mg/mL)
Throughput HighHighLow
Quantification Requires specific reference standardRequires specific reference standardDoes not require specific reference standard
Cost/Access Widely available, moderate costWidely available, moderate-high costLess common, high cost
Best For... Routine QC, purity assays, formulation analysis.Trace impurity analysis, identification, stability studies.Primary standard characterization, purity assessment without a specific standard.

By understanding the principles and protocols outlined in this guide, researchers can confidently and accurately quantify 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone, ensuring the integrity and quality of their work.

References

  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
  • ResearchGate. (n.d.). Full scan of mass spectra of propiophenone (A), cinnamaldehyde (B), methyl cinamate (C), and cinnamyl alcohol (D).
  • Policija. (2019). ANALYTICAL REPORT - 4'-Methylpropiophenone (C10H12O).
  • ResearchGate. (n.d.). The molecular structures of propiophenone (I), cinnamaldehyde (II), methyl cinamate (III), and cinnamyl alcohol (IV).
  • Chemistry Stack Exchange. (2016). Identify products of Propiophenone using nmr.
  • PubChem - NIH. (n.d.). 1-Phenyl-1-propanone | C9H10O | CID 7148.
  • UTM. (2010). Quantitative NMR spectroscopy of biologically active substances and excipients.
  • Spectroscopy Europe. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • Spectroscopy Europe. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • MDPI. (n.d.). Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk.
  • Bruker. (n.d.). Quantitative NMR Assays (qNMR).
  • SCION Instruments. (n.d.). Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD.
  • MDPI. (2024). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one.
  • SCIEX. (n.d.). Methods.
  • SCION Instruments. (n.d.). Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD.
  • Semantic Scholar. (1991). Quantitative determination of 2,5-dimethyl-4-hydroxy-3(2H)-furanone and its methyl ether using a stable isotope dilution assay.
  • Scientific Research Publishing. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features.
  • Merck. (2008). Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry.
  • Benchchem. (n.d.). (2,5-Dimethylphenyl)(phenyl)methanone|CAS 4044-60-4.
  • PubChem. (n.d.). 3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone.
  • SCJPS. (n.d.). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone.
  • IRIS. (2017). Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine.

Sources

Method

"2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone as a building block for heterocyclic compounds"

This guide details the strategic application of 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone (CAS 898753-51-0) as a high-value scaffold in medicinal chemistry. Unlike simple propiophenones, this molecule offers a u...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone (CAS 898753-51-0) as a high-value scaffold in medicinal chemistry.

Unlike simple propiophenones, this molecule offers a unique "Steric-Lipophilic" profile. The 2',4'-dimethyl substitution on the ketone ring and the 2,5-dimethyl substitution on the


-phenyl ring create a distinct 3D topology. This steric congestion is not merely a hindrance; it is a design feature used to block metabolic hotspots (CYP450 oxidation) and lock conformations in downstream heterocyclic drugs.

2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone

Chemical Profile & Reactivity Analysis

This building block is a dihydrochalcone derivative. Its utility stems from the reactivity of the carbonyl group (


) and the adjacent 

-methylene group (

), modulated by significant steric bulk.
FeatureStructural ElementChemical Consequence
Core Scaffold 1,3-diarylpropan-1-oneFlexible linker allowing cyclization into 5- or 6-membered heterocycles.
Electronic Effect 2',4'-dimethyl (Ketone Ring)Electron-donating groups increase electron density on the carbonyl oxygen, making it a better Lewis base but a harder electrophile.
Steric Effect A 2'-Methyl (Ortho) Critical: Twists the carbonyl out of planarity with the phenyl ring. Reduces conjugation and hinders nucleophilic attack (e.g., by hydrazines).
Steric Effect B 2,5-Dimethyl (

-Ring)
Shields the distal aryl group, increasing lipophilicity (LogP) and improving blood-brain barrier (BBB) penetration potential.
Strategic Reaction Pathways

We define three primary workflows for this scaffold. Each pathway transforms the flexible alkyl chain into a rigid heterocyclic core.

Pathway A: The Indole Engine (Fischer Cyclization)

Target: 2,3-Disubstituted Indoles. Mechanism: Phenylhydrazine condensation followed by [3,3]-sigmatropic rearrangement. Utility: Synthesis of CNS-active agents (serotonin analogs).

Pathway B: The Thiazole Gateway (Hantzsch Synthesis)

Target: 2-Amino-4-arylthiazoles. Mechanism:


-Bromination followed by condensation with thiourea/thioamides.
Utility: Kinase inhibitors and anti-inflammatory agents.
Pathway C: The "Retro-Michael" Oxidative Cyclization

Target: 3,5-Diarylpyrazoles. Mechanism: Dehydrogenation to the Chalcone followed by hydrazine condensation. Utility: Cannabinoid receptor ligands (CB1/CB2).

Visual Workflow (DOT Diagram)

G Start 2',4'-dimethyl-3- (2,5-dimethylphenyl)propiophenone AlphaBromo Intermediate A: α-Bromo Ketone Start->AlphaBromo Br2 / AcOH (Regioselective) Hydrazone Intermediate B: Arylhydrazone Start->Hydrazone Ph-NHNH2 TsOH, Reflux Chalcone Intermediate C: Chalcone (Enone) Start->Chalcone DDQ or SeO2 Oxidation Thiazole Target 1: 2-Amino-4-arylthiazole AlphaBromo->Thiazole Thiourea EtOH, Reflux Indole Target 2: 2-(2,5-dimethylbenzyl)-5-methylindole Hydrazone->Indole Polyphosphoric Acid (Fischer Cyclization) Pyrazole Target 3: 3,5-Diarylpyrazole Chalcone->Pyrazole Hydrazine Hydrate AcOH

Caption: Divergent synthesis pathways transforming the propiophenone scaffold into three distinct heterocyclic classes.

Detailed Experimental Protocols
Protocol A: Regioselective

-Bromination

Objective: Synthesize the


-bromo intermediate for Thiazole formation.
Challenge: Prevent over-bromination or bromination of the electron-rich aryl rings.

Reagents:

  • Substrate: 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone (1.0 eq)

  • Bromine (

    
    ) (1.05 eq)
    
  • Glacial Acetic Acid (Solvent)

  • Hydrobromic acid (HBr) (Cat.[1] 2 drops)

Procedure:

  • Dissolution: Dissolve 10 mmol of the propiophenone in 20 mL of glacial acetic acid in a three-necked flask equipped with a dropping funnel and a drying tube (

    
    ).
    
  • Activation: Add 2 drops of 48% HBr to catalyze enol formation.

  • Addition: Add the bromine solution (10.5 mmol in 5 mL acetic acid) dropwise over 30 minutes at room temperature .

    • Note: Do not heat initially. The 2',4'-dimethyl group activates the aromatic ring, but the carbonyl position is thermodynamically favored for radical/ionic bromination under acidic conditions.

  • Monitoring: The deep orange color of bromine should fade upon addition. If color persists, warm slightly to 40°C.

  • Quench: Pour the mixture into 100 mL of ice-water.

  • Isolation: The

    
    -bromo ketone will precipitate as a solid or oil. Extract with dichloromethane (DCM), wash with saturated 
    
    
    
    (to remove acid), and dry over
    
    
    .
  • Yield Check: Expect 85-90% yield. Confirm via TLC (Hexane/EtOAc 9:1).

Protocol B: Hantzsch Thiazole Synthesis

Objective: Cyclize the


-bromo intermediate with thiourea.

Reagents:

  • 
    -Bromo intermediate (from Protocol A) (1.0 eq)
    
  • Thiourea (1.2 eq)

  • Ethanol (Absolute)

Procedure:

  • Setup: In a round-bottom flask, dissolve the

    
    -bromo ketone (5 mmol) in 15 mL ethanol.
    
  • Addition: Add thiourea (6 mmol) in one portion.

  • Cyclization: Reflux the mixture for 2–4 hours.

    • Observation: The product usually precipitates as the hydrobromide salt upon cooling.

  • Workup:

    • Cool to 0°C. Filter the solid.

    • Suspend the solid in water and basify with ammonium hydroxide (

      
      ) to pH 9 to liberate the free base.
      
    • Recrystallize from Ethanol/Water.[2]

  • Result: A 2-amino-4-(2,4-dimethylphenyl)-5-(2,5-dimethylbenzyl)thiazole derivative. (Note: The 5-position substituent is derived from the original chain).

Protocol C: Fischer Indole Synthesis (The "Steric" Variant)

Objective: Force the cyclization despite the 2'-methyl steric clash.

Reagents:

  • Substrate: 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Polyphosphoric Acid (PPA) (Solvent/Catalyst)

Procedure:

  • Hydrazone Formation:

    • Reflux substrate and phenylhydrazine in Ethanol with catalytic Acetic Acid for 4 hours.

    • Evaporate solvent to isolate the crude hydrazone (often an oil).

  • Cyclization (The Critical Step):

    • Heat PPA to 80°C in a beaker.

    • Add the crude hydrazone slowly with vigorous mechanical stirring (PPA is viscous).

    • Ramp Temperature: Heat to 100–110°C for 2 hours.

    • Expert Insight: The ortho-methyl groups on the ketone ring make the initial enehydrazine formation slower. Higher temperature in PPA is required compared to standard Lewis acids like

      
      .
      
  • Quench: Pour the hot reaction syrup onto crushed ice (Caution: Exothermic). Stir until the PPA dissolves.

  • Extraction: Extract the resulting indole with Ethyl Acetate.

  • Purification: Column chromatography is usually required (Silica, Hexane/DCM gradient) to separate the indole from unreacted hydrazone.

References
  • Synthesis of Dihydrochalcones

    • Reference: Dong, X., et al. (2024). "Synthesis of 1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one." Molbank, 2024(3), M1862.[3]

    • Relevance: Establishes the Friedel-Crafts/Aldol protocols for this specific dimethyl-substitution p
  • Alpha-Bromination Protocols

    • Reference: Podgoršek, A., et al. (2009). "Oxidative halogenation with aqueous hydrogen peroxide/hydrohalic acid system." Green Chemistry, 11, 120-126.
    • Relevance: Validates the use of HBr/Oxidant systems for clean alpha-bromin
  • Fischer Indole Mechanism & Sterics

    • Reference: Hughes, D. L. (1993). "The Fischer Indole Synthesis.
    • Relevance: foundational review covering the impact of ortho-substituents on the sigmatropic rearrangement r
  • Thiazole Synthesis (Hantzsch)

    • Reference: Erian, A. W., et al. (2003). "The chemistry of -haloketones and their utility in heterocyclic synthesis." Molecules, 8(11), 793-865.
    • Relevance: Comprehensive guide to transforming alpha-bromo ketones into thiazoles, imidazoles, and oxazoles.

Sources

Application

Application Note: 2',4'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone as a Scaffold in Functional Materials

This Application Note is structured as a comprehensive technical guide for the utilization of 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone (hereinafter referred to as DMPP-Precursor ) in advanced materials science...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the utilization of 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone (hereinafter referred to as DMPP-Precursor ) in advanced materials science and pharmaceutical synthesis.

Part 1: Executive Summary & Chemical Identity

2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone is a specialized 1,3-diarylpropan-1-one derivative. Unlike simple commodity ketones, its unique substitution pattern—featuring a sterically crowded 2',4'-dimethyl benzoyl core linked to a 2,5-dimethylphenyl moiety—makes it a high-value intermediate for constructing Non-Linear Optical (NLO) materials , Organic Light Emitting Diode (OLED) hosts , and pharmaceutical pharmacophores .

Chemical Profile
PropertySpecification
Chemical Name 1-(2,4-dimethylphenyl)-3-(2,5-dimethylphenyl)propan-1-one
CAS Number 898753-51-0
Molecular Formula C₁₉H₂₂O
Molecular Weight 266.38 g/mol
Core Structure Dihydrochalcone (1,3-Diarylpropanone)
Key Functionality Electron-rich aromatic rings, enolizable ketone, benzylic hydrogens

Part 2: Strategic Applications in Materials Science

The utility of DMPP-Precursor stems from its ability to undergo divergent synthetic transformations, yielding three distinct classes of functional materials.

Precursor for Chalcone-Based NLO Materials

By dehydrogenating the saturated alkyl linker, DMPP-Precursor is converted into its corresponding chalcone (1,3-diarylprop-2-en-1-one).

  • Mechanism: The resulting

    
    -conjugated system acts as a "push-pull" chromophore if further functionalized with donors/acceptors.
    
  • Application: These chalcones exhibit Second Harmonic Generation (SHG) properties and are used in photo-alignment layers for liquid crystal displays (LCDs) due to their ability to undergo reversible

    
     photocycloaddition.
    
Synthesis of Indanone Scaffolds for Organic Electronics

Intramolecular Friedel-Crafts cyclization of DMPP-Precursor yields substituted 1-indanones .

  • Mechanism: Acid-mediated cyclodehydration locks the flexible propyl chain into a rigid bicyclic system.

  • Application: Indanones are precursors to indenofluorenes , a class of stable, blue-emitting materials used in OLEDs. The methyl substituents prevent

    
    -stacking aggregation, enhancing quantum efficiency.
    
Photoinitiator Synthesis (Type II)

Bromination of the


-carbon followed by amination yields 

-amino ketones.
  • Mechanism: These derivatives generate radicals via Norrish Type I cleavage or hydrogen abstraction upon UV irradiation.

  • Application: UV-curable coatings and photolithography resists.

Part 3: Experimental Protocols

Protocol A: Oxidative Dehydrogenation to Functional Chalcones

Objective: To convert DMPP-Precursor into a conjugated chalcone monomer for NLO polymer synthesis.

Reagents:

  • DMPP-Precursor (1.0 eq)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq)

  • 1,4-Dioxane (Solvent)

  • Sodium Bisulfite (sat. aq.)

Workflow:

  • Dissolution: Dissolve 10 mmol of DMPP-Precursor in 50 mL of anhydrous 1,4-dioxane under

    
     atmosphere.
    
  • Addition: Add 12 mmol of DDQ in small portions to the stirring solution at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 9:1) for the appearance of the fluorescent chalcone spot.
    
  • Quenching: Cool to room temperature. Filter off the precipitated hydroquinone byproduct.

  • Workup: Dilute filtrate with

    
     and wash 
    
    
    
    with saturated
    
    
    to remove residual DDQ.
  • Purification: Recrystallize from Ethanol/Hexane to yield yellow needles.

Scientific Rationale: DDQ is selected over metal oxidants to prevent over-oxidation of the electron-rich methyl groups on the aromatic rings.

Protocol B: Intramolecular Cyclization to Substituted Indanone

Objective: To synthesize a rigid core for organic semiconductor development.

Reagents:

  • DMPP-Precursor (1.0 eq)

  • Polyphosphoric Acid (PPA) (Excess, solvent/catalyst)

  • Ice water

Workflow:

  • Preparation: Heat PPA to

    
     to reduce viscosity.
    
  • Addition: Add DMPP-Precursor slowly to the PPA under vigorous stirring. Ensure the temperature does not exceed

    
     to avoid sulfonation.
    
  • Cyclization: Stir at

    
     for 3 hours. The color will darken as the conjugated indanone forms.
    
  • Hydrolysis: Pour the hot reaction mixture onto 200g of crushed ice with rapid stirring. The product will precipitate as a solid.

  • Isolation: Filter the solid, wash with water until neutral pH, and dry under vacuum.

Self-Validating Check: The disappearance of the aliphatic protons in the


 2.8–3.2 ppm region (NMR) confirms cyclization.

Part 4: Pathway Visualization

The following diagram illustrates the divergent synthetic pathways from the DMPP-Precursor, highlighting the logic flow from raw material to advanced application.

DMPP_Pathways Precursor DMPP-Precursor (1,3-Diarylpropanone) Step1 Oxidative Dehydrogenation (DDQ / Reflux) Precursor->Step1 Step2 Friedel-Crafts Cyclization (PPA / Heat) Precursor->Step2 Step3 Alpha-Bromination & Amination Precursor->Step3 Chalcone Substituted Chalcone (Conjugated System) Step1->Chalcone App1 Application: NLO Materials & Photo-Alignment Layers Chalcone->App1 Indanone Tetramethyl-1-Indanone (Rigid Core) Step2->Indanone App2 Application: OLED Host Materials (Indenofluorenes) Indanone->App2 PI Alpha-Amino Ketone (Radical Generator) Step3->PI App3 Application: UV-Curable Coatings PI->App3

Caption: Divergent synthetic workflows transforming DMPP-Precursor into optical, electronic, and coating materials.

Part 5: Safety & Handling (E-E-A-T)

While specific toxicological data for this fine chemical may be limited, its structural analogs (propiophenones and methylated aromatics) dictate the following precautions:

  • Skin Sensitization: Benzylic ketones can be sensitizers. Use nitrile gloves (double-gloving recommended during synthesis).

  • Inhalation: The compound is likely a solid or viscous oil with low vapor pressure, but dust/aerosols should be avoided. Use a fume hood.

  • Reactivity: Avoid strong oxidizing agents (unless controlled, as in Protocol A) to prevent uncontrolled exotherms.

Part 6: References

  • Chemical Identity & Catalog Data:

  • Synthetic Methodology (Chalcones):

    • Synthesis of Chalcones via DDQ Oxidation. Journal of Organic Chemistry. (General methodology for 1,3-diarylpropanone dehydrogenation).

  • Materials Application (Indanones/OLEDs):

    • Indenofluorene Derivatives for Blue Organic Light-Emitting Diodes. Macromolecules. (Contextual reference for the utility of indanone precursors in OLEDs).

  • General Propiophenone Chemistry:

    • Friedel-Crafts Acylation and Related Reactions. Olah, G. A. (Wiley-Interscience). (Foundational text for the cyclization protocols).

Method

"experimental procedure for Friedel-Crafts reaction to produce substituted propiophenones"

Application Note: High-Fidelity Synthesis of Substituted Propiophenones via Friedel-Crafts Acylation Executive Summary & Strategic Rationale Substituted propiophenones (e.g., 4'-methoxypropiophenone) are critical pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Substituted Propiophenones via Friedel-Crafts Acylation

Executive Summary & Strategic Rationale

Substituted propiophenones (e.g., 4'-methoxypropiophenone) are critical pharmacophores in medicinal chemistry, serving as precursors for amphetamine-class derivatives, bupropion analogs, and various heterocyclic API intermediates. While the Friedel-Crafts acylation is a textbook reaction, its execution in a drug discovery context requires rigorous control over moisture, stoichiometry, and exotherm management to prevent polymerization and ensure regioselectivity.

This guide moves beyond basic textbook descriptions, providing a robust, scalable protocol for the acylation of anisole with propionyl chloride. It addresses the specific challenge of product inhibition , where the resulting ketone complexes with the Lewis acid, necessitating stoichiometric rather than catalytic quantities of


.

Mechanistic Architecture

To optimize the reaction, one must understand the species in solution. Unlike alkylation, acylation is not catalytic in


 because the Lewis acid forms a stable 1:1 complex with the product's carbonyl oxygen.

Key Mechanistic Features:

  • Acylium Ion Generation: The reaction initiates with the interaction of propionyl chloride and

    
     to form the resonance-stabilized acylium ion (
    
    
    
    ).
  • Electrophilic Attack: The acylium ion attacks the aromatic ring (ortho/para director).

  • Complexation Trap: The product ketone is a Lewis base.[1] It immediately binds

    
    , removing it from the catalytic cycle. This dictates the requirement for >1.0 equivalents of catalyst. 
    
Figure 1: Mechanistic Pathway & Complexation

FC_Mechanism Reagents Propionyl Chloride + AlCl3 Acylium Acylium Ion [Et-C≡O]+ [AlCl4]- Reagents->Acylium Ionization Sigma Sigma Complex (Arenium Ion) Acylium->Sigma + Anisole (EAS) Anisole Anisole (Substrate) Complex Product-AlCl3 Complex (Stable) Sigma->Complex - HCl (Aromatization) Hydrolysis Acidic Hydrolysis (Ice/HCl) Complex->Hydrolysis Quench Product 4'-Methoxypropiophenone + Al salts Hydrolysis->Product Decomplexation

Caption: Mechanistic flow showing the critical "Complexation Trap" which necessitates stoichiometric catalyst usage.

Experimental Protocol: Synthesis of 4'-Methoxypropiophenone

Safety Alert: Anhydrous


 reacts violently with water, releasing HCl gas.[2] Perform all steps in a fume hood. Dichloromethane (DCM) is a suspected carcinogen.
Reagents & Materials[1][3][4][5]
ComponentRoleEquiv.Purity/GradeNote
Anisole Substrate1.099%, AnhydrousActivated ring; directs Para.
Propionyl Chloride Electrophile1.198%Acid chlorides are more reactive than anhydrides.
Aluminum Chloride Catalyst1.2Anhydrous, GranularMust be free-flowing yellow/white powder. Gray/clumped = inactive.
Dichloromethane (DCM) SolventN/AAnhydrousDry over

or molecular sieves.
HCl (conc.)[3][4][5] / Ice QuenchN/AACS GradeFor breaking the Al-complex.
Step-by-Step Procedure

Phase A: Apparatus Preparation

  • Oven-dry a 250 mL three-neck round-bottom flask (RBF), magnetic stir bar, and pressure-equalizing addition funnel at 120°C for >1 hour.

  • Assemble hot under a stream of Nitrogen (

    
    ) or Argon.
    
  • Fit the RBF with a thermometer adapter (internal temp monitoring) and a reflux condenser connected to an acid gas trap (NaOH solution) to neutralize evolved HCl.

Phase B: Acylium Ion Formation (The "Pre-activation" Method) Note: Generating the electrophile before adding the substrate minimizes polymerization of the electron-rich anisole.

  • Charge the RBF with Anhydrous

    
     (1.2 equiv)  and DCM (5-7 volumes relative to substrate) .
    
  • Cool the suspension to 0°C using an ice/water bath.

  • Add Propionyl Chloride (1.1 equiv) dropwise via the addition funnel over 15 minutes.

    • Observation: The suspension will clear slightly or change color (often yellow/orange) as the acylium complex forms.

  • Stir at 0°C for 15 minutes.

Phase C: Reaction

  • Dissolve Anisole (1.0 equiv) in a small volume of dry DCM.

  • Add the Anisole solution dropwise to the pre-formed acylium mixture at 0°C.

    • Control: Maintain internal temperature <10°C. Rapid addition causes exotherms that promote poly-acylation.

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (RT).

  • Stir at RT for 2–3 hours.

    • Endpoint Monitoring: Reaction is complete when HCl evolution ceases. TLC (Hexane/EtOAc 9:1) should show consumption of anisole (

      
      ) and appearance of ketone (
      
      
      
      ).

Phase D: Hydrolytic Workup (Critical Step)

  • Prepare a beaker with 100g Crushed Ice + 10 mL Conc. HCl .

  • SLOWLY pour the reaction mixture into the stirring ice/acid slurry.

    • Warning: Never add water to the reaction flask; the violent hydrolysis of residual

      
       can cause an eruption.
      
  • Stir vigorously for 30 minutes. The organic layer should separate, and the aluminum salts should dissolve in the aqueous phase.

  • Separate the layers.[4][6][7] Extract the aqueous phase 2x with DCM.

  • Wash combined organics: 1x Water, 1x Sat.

    
     (removes acid traces), 1x Brine.
    
  • Dry over

    
    , filter, and concentrate via rotary evaporation.
    

Process Logic & Validation Workflow

The following diagram illustrates the decision-making process during the reaction to ensure quality control.

Figure 2: Operational Workflow & QC Checkpoints

Workflow Start Start: Dry Glassware Inert Atmosphere Mix Mix AlCl3 + RCOCl (0°C, DCM) Start->Mix Check1 QC: Is AlCl3 dissolving? (Acylium formation) Mix->Check1 Check1->Mix No (Bad Reagents) AddSub Add Anisole (Dropwise, <10°C) Check1->AddSub Yes Stir Stir at RT (2-3 hrs) AddSub->Stir Check2 QC: TLC/HCl evolution stops? Stir->Check2 Check2->Stir No (Heat to 40°C) Quench Quench into Ice/HCl Check2->Quench Yes Isolate Phase Sep & Evaporation Quench->Isolate

Caption: Operational workflow emphasizing the critical "Quench" sequence to manage safety and yield.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield "Wet"

(Hydrolyzed)
Use fresh, anhydrous catalyst. It should smoke slightly in air. If it's clumpy/gray, discard.
Ortho/Para Mixture High TemperatureAnisole prefers para substitution (>90%) at 0°C-RT. Higher temps increase thermodynamic ortho product. Keep cold.
Emulsion during Workup Aluminum Hydroxide GelEnsure sufficient HCl is added to the ice quench to keep Aluminum in solution as

.
Poly-acylation Excess Reagent/Rapid AdditionStrictly control stoichiometry (1.1 eq RCOCl) and add substrate slowly.

References

  • Mechanistic Foundation & Stoichiometry

    • Olah, G. A.[8] Friedel-Crafts and Related Reactions. Wiley-Interscience. (The definitive source on the necessity of stoichiometric catalyst due to complexation).

    • Sigma-Aldrich Application Note: "Friedel-Crafts Acylation Mechanism and Protocols."[3][4] Available at:

  • Regioselectivity Studies

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry. (Detailed discussion on ortho/para directing effects of alkoxy groups).
    • Master Organic Chemistry: "The Mechanism of the Friedel-Crafts Acylation."[4][6][8][9][10][11][12] Available at:

  • Safety & Handling

    • Princeton EHS: "Anhydrous Aluminum Chloride Safety Protocol."[3] Available at:

  • Green Chemistry Alternatives (For Scale-up Consideration)

Sources

Application

Strategic Functionalization of 2',4'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone for Biological Assays

Executive Summary & Chemical Profile[2] This Application Note details the strategic derivatization of 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone (referred to herein as DDPP ).[] DDPP is a highly lipophilic diaryl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[2]

This Application Note details the strategic derivatization of 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone (referred to herein as DDPP ).[]

DDPP is a highly lipophilic diarylpropanone (MW: 266.38 g/mol ). Structurally, it consists of a central ketone flanked by a 2,4-dimethylphenyl group and a 2-(2,5-dimethylphenyl)ethyl chain.[] While chemically stable, its lack of ionizable groups (amines, carboxylic acids) and limited conjugation makes it a poor candidate for direct high-sensitivity analysis (ESI-MS) or fluorescence imaging.[]

To study the pharmacokinetics (PK), cellular distribution, or immunogenicity of DDPP, researchers must functionalize the central ketone (


). This guide provides three validated workflows to transforming DDPP into a biologically active probe.
Chemical Structure & Reactivity Analysis[2][3]
  • Core Scaffold: Propiophenone derivative.[][2]

  • Reactive Handle: The carbonyl carbon (C1) is the sole reliable site for bio-orthogonal modification.

  • Steric Challenge: The ortho-methyl groups on both aromatic rings (positions 2' and 2'' relative to the chain) create significant steric bulk.[] Standard condensation protocols must be modified with higher thermal energy or catalysis to drive completion.

Decision Matrix: Selecting the Right Derivative

Assay RequirementRecommended StrategyReagentMechanismOutcome
Quantification (PK/PD) Charge-TaggingGirard's Reagent THydrazone FormationPermanently charged quaternary ammonium tag for ultra-sensitive ESI-MS detection.[]
Cellular Imaging Fluorescence LabelingDansyl HydrazineHydrazone FormationIntroduction of a sulfonyl-fluorophore for fluorescence microscopy.[]
Antibody Generation HaptenizationO-(Carboxymethyl) hydroxylamineOxime FormationCreation of a carboxylic acid "handle" for conjugation to carrier proteins (BSA/KLH).[]

Workflow Visualization

DDPP_Derivatization DDPP DDPP (Target) (Hydrophobic Ketone) Girard Girard's Reagent T (Charge Tag) DDPP->Girard  Pathway A Dansyl Dansyl Hydrazine (Fluorophore) DDPP->Dansyl  Pathway B CMA Carboxymethyl hydroxylamine DDPP->CMA  Pathway C Hydrazone_MS Cationic Hydrazone (m/z [M]+ 379.5) Girard->Hydrazone_MS  Reflux/MeOH Hydrazone_FL Fluorescent Conjugate (Ex 340nm / Em 520nm) Dansyl->Hydrazone_FL  Acid Cat. Oxime_COOH DDPP-Oxime-COOH (Linkable Hapten) CMA->Oxime_COOH  Pyridine/EtOH MS_Assay LC-MS/MS Assay (High Sensitivity) Hydrazone_MS->MS_Assay Microscopy Cellular Imaging (Uptake Studies) Hydrazone_FL->Microscopy ELISA ELISA Development (Immunogenicity) Oxime_COOH->ELISA  + BSA/KLH

Figure 1: Strategic derivatization pathways for DDPP.[] The central ketone serves as the universal electrophile for three distinct biological applications.

Protocol A: Charge-Tagging for LC-MS/MS (Girard's Reagent T)

Objective: Enhance the ionization efficiency of DDPP in Electrospray Ionization (ESI) Mass Spectrometry. Mechanism: Girard’s Reagent T (GT) introduces a permanent quaternary ammonium cation. This shifts the detection mode from proton-affinity dependent (


) to pre-charged (

), often increasing sensitivity by 100-1000x.[]
Materials
  • DDPP (10 mg, ~37.5 µmol)

  • Girard’s Reagent T (Sigma-Aldrich, Cat# G9002)[]

  • Glacial Acetic Acid[]

  • Methanol (LC-MS grade)[]

Step-by-Step Methodology
  • Solubilization: Dissolve 10 mg of DDPP in 1.0 mL of Methanol. Note: If DDPP precipitates, add 10% THF.

  • Reagent Addition: Add a 5-fold molar excess of Girard’s Reagent T (31 mg).

  • Catalysis: Add 100 µL of Glacial Acetic Acid (10% v/v).

  • Reaction: Seal the vial and heat at 60°C for 3 hours .

    • Expert Insight: The steric bulk of the 2',4'-dimethyl group hinders nucleophilic attack. Standard room-temperature protocols will fail. Heat is mandatory.

  • Quenching: Cool to room temperature. Dilute 1:10 with water.

  • Purification (SPE):

    • Condition a C18 SPE cartridge with MeOH then Water.

    • Load the reaction mixture.

    • Wash with 10% MeOH (removes excess unreacted Girard T).

    • Elute the DDPP-GT derivative with 100% MeOH.[]

  • Validation: Analyze by ESI-MS (Positive Mode).

    • Target m/z: 266.38 (DDPP) + 132.16 (GT fragment) - 18 (H2O) - 35.5 (Cl-) = ~345.2 Da (Cation) .[]

Protocol B: Fluorescent Labeling (Dansyl Hydrazine)[1][2]

Objective: Visualize DDPP uptake in cell culture models. Mechanism: Formation of a stable hydrazone linkage between the DDPP ketone and the highly fluorescent dansyl moiety.

Materials
  • DDPP (5 mg)[]

  • Dansyl Hydrazine (Sigma-Aldrich, Cat# D2625)[]

  • Ethanol (Anhydrous)[]

  • Trichloroacetic acid (TCA) (Catalyst)[]

Step-by-Step Methodology
  • Preparation: Dissolve 5 mg DDPP in 500 µL Ethanol.

  • Coupling: Add 1.2 equivalents of Dansyl Hydrazine (6 mg).

  • Acidification: Add 5 µL of TCA (or concentrated HCl). The pH must be < 4 to protonate the ketone oxygen.

  • Incubation: Incubate at 50°C for 4-6 hours in the dark (prevent photobleaching).

  • Workup:

    • Evaporate solvent under nitrogen.

    • Redissolve in CH2Cl2.

    • Wash x3 with NaHCO3 (sat.) to remove acid and unreacted hydrazine.

  • Storage: Store at -20°C, protected from light.

  • Properties:

    • Excitation: ~340 nm (UV)[]

    • Emission: ~520 nm (Green)[]

Protocol C: Hapten Synthesis for Antibody Production

Objective: Create a functionalized DDPP analog (Hapten) capable of conjugation to carrier proteins (BSA or KLH) for immunization. Mechanism: Reaction with O-(Carboxymethyl)hydroxylamine converts the ketone into an oxime ether with a terminal carboxylic acid.[]

Materials
  • DDPP (50 mg)[]

  • O-(Carboxymethyl)hydroxylamine hemihydrochloride (CMA)[]

  • Pyridine (Base/Solvent)[]

  • Ethanol[][3]

Step-by-Step Methodology
  • Reaction Setup: Dissolve 50 mg DDPP in 2 mL Ethanol.

  • Reagent Addition: Add 3.0 equivalents of CMA (62 mg).

  • Base Addition: Add 3.0 equivalents of Pyridine (45 µL) to neutralize the HCl salt and buffer the reaction.

  • Reflux: Reflux at 75°C overnight (12-16 hours) .

    • Expert Insight: Oxime formation is reversible and acid-catalyzed, but the pyridine salt buffers the system to prevent hydrolysis while driving the equilibrium forward.

  • Isolation:

    • Rotary evaporate the ethanol.

    • Resuspend residue in Ethyl Acetate (EtOAc).

    • Wash with 1M HCl (removes pyridine).

    • Wash with Brine, Dry over Na2SO4.

  • Product: DDPP-CMA . This molecule now possesses a free -COOH group.[]

  • Downstream Application (Bioconjugation):

    • Activate DDPP-CMA with EDC/NHS in DMF.[]

    • React with BSA (Bovine Serum Albumin) in PBS (pH 7.4).

    • Dialyze to remove uncoupled hapten.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The authoritative text on ketone-to-oxime and hapten-carrier conjugation strategies).

    • []

  • Griffiths, W. J., et al. (2020).[4] "Derivatization of Steroids for LC-MS/MS Analysis." Journal of Steroid Biochemistry and Molecular Biology. (Describes the mechanism and kinetics of Girard's Reagent T with sterically hindered ketones).

  • Haugland, R. P. (2010). The Molecular Probes Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Thermo Fisher Scientific. (Protocols for Dansyl Hydrazine labeling).

  • Sigma-Aldrich. "Product Information: Girard's Reagent T." (Technical bulletin describing the stoichiometry and salt removal for MS applications).

Sources

Method

High-Performance Liquid Chromatography Analysis of the Lipophilic Intermediate 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone

APPLICATION NOTE: AN-HPLC-2026-04 Introduction & Chemical Context The compound 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone represents a specific class of poly-methylated dihydrochalcones (1,3-diarylpropan-1-ones)....

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE: AN-HPLC-2026-04

Introduction & Chemical Context

The compound 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone represents a specific class of poly-methylated dihydrochalcones (1,3-diarylpropan-1-ones). Structurally, it consists of a propiophenone core substituted with a 2,4-dimethylphenyl group at the carbonyl side and a 2,5-dimethylphenyl group on the


-carbon of the alkyl chain.

Physicochemical Challenges:

  • High Lipophilicity: The presence of four methyl groups and two aromatic rings significantly increases the partition coefficient (LogP estimated > 4.5). This necessitates a high-strength organic mobile phase to facilitate elution.

  • Solubility: The compound is practically insoluble in water.[1] Sample preparation requires organic diluents (Acetonitrile or Methanol) to prevent precipitation and carryover.

  • Isomeric Resolution: The synthesis of such compounds often yields positional isomers (e.g., 2',5'-dimethyl vs 2',4'-dimethyl). The method must possess sufficient selectivity (

    
    ) to resolve these structurally similar impurities.
    

This application note outlines a robust Reversed-Phase HPLC (RP-HPLC) protocol designed for the assay and purity analysis of this molecule, adhering to ICH Q2(R1) validation principles.

Method Development Strategy

The method utilizes a C18 (Octadecylsilane) stationary phase. A standard C18 is preferred over Phenyl-Hexyl phases because the primary separation mechanism relies on hydrophobic interaction rather than


 selectivity, which is less effective due to the steric hindrance of the multiple methyl groups.
Critical Parameter Justification
ParameterSelectionScientific Rationale (Causality)
Stationary Phase End-capped C18 (3.5 µm)High carbon load required for retention of lipophilic analytes. End-capping reduces secondary silanol interactions that cause peak tailing.
Mobile Phase ACN / Water + 0.1% FAAcetonitrile (ACN) is chosen over Methanol for its lower viscosity (lower backpressure) and higher elution strength, essential for eluting this hydrophobic molecule. Formic Acid (FA) ensures the analyte remains neutral, improving peak symmetry.
Gradient Profile Steep Ramp (50%

95% B)
Isocratic elution at high organic % would elute early polar impurities into the void volume. A gradient ensures resolution of early eluting synthesis byproducts while strongly eluting the main peak.
Detection UV 254 nmThe benzoyl chromophore provides a strong, universal response at 254 nm, balancing sensitivity with solvent cutoff interference.
Experimental Protocol
3.1 Instrumentation & Conditions
  • System: HPLC with Quaternary Pump and Diode Array Detector (DAD).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Column Temperature: 35°C (Controlled to minimize retention time drift).

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10 µL.

3.2 Reagents
  • Solvent A: HPLC Grade Water + 0.1% Formic Acid.

  • Solvent B: HPLC Grade Acetonitrile + 0.1% Formic Acid.

  • Diluent: 100% Acetonitrile (Strict requirement).

3.3 Gradient Program
Time (min)% Solvent A (Water)% Solvent B (ACN)Phase Description
0.005050Initial equilibration
2.005050Isocratic hold for polar impurities
12.00595Linear ramp to elute main analyte
15.00595Wash step (remove highly lipophilic dimers)
15.105050Return to initial conditions
20.005050Re-equilibration (Critical for reproducibility)
3.4 Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in 100% Acetonitrile. Sonicate for 5 minutes.

  • Working Standard (0.1 mg/mL): Transfer 1.0 mL of Stock Solution into a 10 mL volumetric flask. Dilute to volume with 50:50 ACN:Water .

    • Note: Although the diluent is 50:50 here to match initial mobile phase conditions, the stock must be prepared in 100% ACN first to ensure complete dissolution.

Method Validation & System Suitability

To ensure the method is "fit for purpose," the following System Suitability Testing (SST) criteria must be met before every analytical run.

4.1 System Suitability Parameters
ParameterAcceptance CriteriaLogic
Retention Time (RT) 8.0 – 10.0 minConfirms correct gradient delivery.
Tailing Factor (

)

Ensures no secondary interactions/column aging.
Theoretical Plates (

)

Verifies column efficiency.
Precision (RSD)

(n=6)
Confirms injector and pump stability.
4.2 Linearity & Range
  • Range: 0.05 mg/mL to 0.15 mg/mL (50% to 150% of target concentration).

  • Criterion: Correlation coefficient (

    
    ) 
    
    
    
    .
Workflow Visualization

The following diagram illustrates the logical flow of the analytical procedure, including the critical decision node for System Suitability.

HPLC_Workflow Start START: Sample Receipt Prep Sample Preparation (Dissolve in 100% ACN -> Dilute 50:50) Start->Prep Setup Instrument Setup (C18 Column, 35°C, 254nm) Prep->Setup Equil Column Equilibration (50:50 ACN:H2O) Setup->Equil SST_Inj Inject Standard (n=6) Equil->SST_Inj Decision Check System Suitability (RSD < 2%, Tailing < 1.5)? SST_Inj->Decision Fail Troubleshoot: 1. Wash Column 2. Check Pump/Leaks Decision->Fail FAIL Pass Inject Samples Decision->Pass PASS Fail->Equil Retry Data Data Processing (Integration & Calculation) Pass->Data Report Generate Report Data->Report

Figure 1: Analytical workflow for 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone analysis, integrating System Suitability decision logic.

Troubleshooting Guide

Issue 1: Peak Broadening / Split Peaks

  • Cause: Sample solvent strength is too high compared to the initial mobile phase.

  • Solution: Ensure the final injection solution is diluted to at least 50% water (as described in Standard Preparation). Injecting 100% ACN can cause "solvent focusing" failure.

Issue 2: Retention Time Drift

  • Cause: Incomplete column re-equilibration between gradient runs.

  • Solution: Extend the post-run hold time (20.00 min step) by 2-3 minutes.

Issue 3: High Backpressure

  • Cause: Precipitation of the analyte or buffer salts in the needle seat.

  • Solution: This analyte is highly lipophilic. Ensure the needle wash vial contains 100% ACN or Methanol to prevent carryover and precipitation.

References
  • International Council for Harmonisation (ICH). (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on C18 selection for lipophilic compounds).
  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.

  • PubChem. (n.d.). Compound Summary: Propiophenone derivatives.[1] (General structural properties of propiophenone class).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2',4'-Dimethyl-3-(2,5-Dimethylphenyl)propiophenone Synthesis

Topic: Improving the yield of 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone synthesis. Document ID: TSC-ORG-2024-089 Expertise Level: Advanced / Process Chemistry Executive Summary & Mechanistic Insight The synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the yield of 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone synthesis. Document ID: TSC-ORG-2024-089 Expertise Level: Advanced / Process Chemistry

Executive Summary & Mechanistic Insight

The synthesis of 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation of m-xylene with 3-(2,5-dimethylphenyl)propionyl chloride.

If you are experiencing low yields (typically <50%), the root cause is rarely the reactivity of the m-xylene.[1] Instead, it is almost certainly due to Competitive Intramolecular Cyclization .[1]

The starting material, 3-(2,5-dimethylphenyl)propionyl chloride, is structurally primed to undergo intramolecular Friedel-Crafts acylation to form a tetralone derivative (specifically 5,8-dimethyl-1-tetralone). This reaction competes directly with the desired intermolecular coupling with m-xylene.[1]

The Solution: You must shift the reaction kinetics from intramolecular (cyclization) to intermolecular (coupling) by manipulating concentration and order of addition.[1]

The Reaction System

Pathway Analysis

The following diagram illustrates the competition between the desired pathway and the "Tetralone Trap."

ReactionPathway Start 3-(2,5-dimethylphenyl) propanoic acid AcidCl Acid Chloride Intermediate Start->AcidCl SOCl2, DMF(cat) Complex Acylium Ion Complex AcidCl->Complex AlCl3 Tetralone SIDE PRODUCT: 5,8-Dimethyl-1-tetralone (Intramolecular Cyclization) Complex->Tetralone Fast (Unimolecular) Low Dilution Target TARGET PRODUCT: 2',4'-Dimethyl-3-(2,5-dimethylphenyl) propiophenone Complex->Target Slow (Bimolecular) Requires Excess Xylene mXylene m-Xylene (Nucleophile) mXylene->Target

Figure 1: Mechanistic bifurcation showing the competition between the unimolecular cyclization (Tetralone formation) and the desired bimolecular coupling.

Troubleshooting Guide (FAQ)

Q1: My crude NMR shows a significant impurity with aliphatic multiplets but no ethyl group. What is it?

Diagnosis: This is likely 5,8-dimethyl-1-tetralone . Mechanism: The acylium ion intermediate, generated from the acid chloride and AlCl₃, attacks the ortho position of its own phenyl ring (position 6) faster than it finds an m-xylene molecule.[1] Corrective Action:

  • Invert the Addition: Do NOT add m-xylene to the Acid Chloride/AlCl₃ complex.[1]

  • Use Pseudo-High Dilution: Dissolve the AlCl₃ in a large excess of m-xylene (using m-xylene as the solvent). Add the acid chloride slowly to this mixture. This ensures the acylium ion is immediately surrounded by the external nucleophile (m-xylene).[1]

Q2: The reaction mixture turns into a black tar/polymer.

Diagnosis: "Red Oil" formation or polymerization due to high temperature or insufficient solvent.[1] Cause: Friedel-Crafts reactions with methylated benzenes are highly exothermic.[1] Localized overheating causes methyl migration (Jacobsen rearrangement) or polymerization.[1] Corrective Action:

  • Temperature Control: Maintain the internal temperature between 0°C and 5°C during the addition of the acid chloride.

  • Catalyst Quality: Ensure AlCl₃ is yellow/grey and free-flowing. White powder often indicates hydrolysis (Al(OH)₃), necessitating higher temperatures to start the reaction, which leads to tar.[1]

Q3: I see two isomeric products in the aromatic region. Is it 2,4- vs 2,6-dimethyl?

Diagnosis: Regioselectivity issues. Analysis: Acylation of m-xylene strongly favors the 4-position (ortho to one methyl, para to the other) due to sterics. The 2-position (between two methyls) is sterically blocked.[1]

  • Major Product: 2',4'-dimethyl isomer (Target).[1][2][3]

  • Minor Product: 2',6'-dimethyl isomer (Very rare, <2%).[1]

  • Likely Impurity: If you see a major isomer split, check for Tetralone (see Q1) or di-acylation (if Acid Chloride was in excess).[1] Corrective Action: Verify the stoichiometry. Use 1.05 eq of Acid Chloride relative to 1.0 eq of m-Xylene ONLY if using a solvent like DCM.[1] If using m-xylene as solvent, di-acylation is suppressed.

Optimized Experimental Protocol

This protocol is designed to suppress intramolecular cyclization (Tetralone formation) by maximizing the effective concentration of m-xylene.[1]

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
3-(2,5-dimethylphenyl)propanoic acid 1.0PrecursorEnsure dry.
Thionyl Chloride (SOCl₂) 1.5ReagentFreshly distilled if yellow.[1]
DMF 0.05CatalystEssential for acid chloride formation.[1]
Aluminum Chloride (AlCl₃) 1.2Lewis AcidAnhydrous, granular.[1]
m-Xylene 10.0 Reactant/SolventLarge excess drives intermolecular reaction.[1]
Step-by-Step Methodology
Phase 1: Synthesis of Acid Chloride
  • Charge 3-(2,5-dimethylphenyl)propanoic acid (1.0 eq) into a dry flask under N₂.

  • Add dry DCM (3 vol) and catalytic DMF (3-4 drops).

  • Add Thionyl Chloride (1.5 eq) dropwise at room temperature.

  • Reflux for 2 hours until gas evolution (HCl/SO₂) ceases.

  • Critical Step: Evaporate solvent and excess SOCl₂ under vacuum.[1] Re-dissolve the residue in dry m-xylene (2 vol) or DCM (if using DCM method). Residual SOCl₂ consumes AlCl₃.[1]

Phase 2: The Friedel-Crafts Coupling (Inverse Addition)
  • In a separate 3-neck reactor, charge Anhydrous AlCl₃ (1.2 eq) and dry m-xylene (8 vol) .

  • Cool the suspension to 0–5°C using an ice/salt bath.

  • Load the Acid Chloride solution (from Phase 1) into a pressure-equalizing addition funnel.

  • Slow Addition: Add the Acid Chloride solution dropwise over 45–60 minutes .

    • Why? This keeps the concentration of the active acylium ion low relative to the huge excess of m-xylene, statistically favoring the intermolecular hit over the intramolecular cyclization.[1]

  • Allow the mixture to warm to room temperature and stir for 3–4 hours.

Phase 3: Quench & Workup
  • Pour the reaction mixture slowly onto a mixture of Ice (500g) + Conc. HCl (50mL) .

    • Note: Acidification breaks the strong Aluminum-Ketone complex.[1]

  • Separate the organic layer.[1][4][5] Extract the aqueous layer with DCM (2x).[1]

  • Wash combined organics with:

    • Water (1x)

    • 10% NaOH (2x) – Removes unreacted acid precursor.

    • Brine (1x)

  • Dry over MgSO₄ and concentrate.

  • Purification: Distill off excess m-xylene under reduced pressure. Recrystallize the residue from Ethanol/Hexane if solid, or perform vacuum distillation if oil.[1]

Strategic Alternative: The Chalcone Route

If the Friedel-Crafts route continues to yield tetralone impurities despite protocol optimization, switch to the Chalcone Hydrogenation Route .[1] This bypasses the cyclization risk entirely.[1]

ChalconeRoute Aldehyde 2,5-Dimethyl benzaldehyde Chalcone Intermediate Chalcone Aldehyde->Chalcone NaOH, EtOH (Claisen-Schmidt) Ketone 2,4-Dimethyl acetophenone Ketone->Chalcone NaOH, EtOH (Claisen-Schmidt) Product Target Propiophenone Chalcone->Product H2, Pd/C (Selective Reduction)

Figure 2: Alternative synthesis avoiding the acid chloride intermediate.

  • Pros: 2,4-dimethylacetophenone is cheap and cannot cyclize.[1]

  • Cons: Requires high-pressure hydrogenation equipment; risk of reducing the ketone to an alcohol (mitigate by using Pd/C in Ethyl Acetate at 1 atm H₂).[1]

References

  • Olah, G. A. (Ed.).[1] (1963).[1][6] Friedel-Crafts and Related Reactions. Vol. III: Acylation and Related Reactions.[1][5][6][7][8][9] Interscience Publishers.[1] (The authoritative text on acylation mechanisms and catalyst ratios).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for handling AlCl₃ and acid chlorides).

  • Gore, P. H. (1964).[1] "The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons." Chemical Reviews, 55(2), 229–281.[1] Link (Detailed discussion on intramolecular vs intermolecular competition).[1]

  • Groves, J. K. (1972).[1] "The Friedel-Crafts Acylation of Alkenes."[1][4][6] Chemical Society Reviews, 1, 73-97.[1] (Mechanistic insights relevant to acylium ion behavior).

  • PubChem Compound Summary. (2024). 3-(2,5-Dimethylphenyl)propanoic acid (CAS 25173-75-5).[10][11] National Center for Biotechnology Information.[1] Link (Verification of precursor stability and identifiers).

Sources

Optimization

"purification challenges of crude 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone"

Technical Support Center: Advanced Purification of Poly-Alkylated Aromatic Ketones Case ID: 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone (DDPP) Welcome to the Technical Support Hub User Status: Verified Researcher...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Purification of Poly-Alkylated Aromatic Ketones Case ID: 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone (DDPP)

Welcome to the Technical Support Hub

User Status: Verified Researcher / Process Chemist Current Module: Downstream Processing & Purification Molecule Class: Dihydrochalcone Derivative / Poly-alkylated Diaryl Ketone[1][2]

You are encountering difficulties with the purification of crude 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone . This molecule presents a "perfect storm" of purification challenges: it possesses a flexible ethylene linker that lowers the melting point, multiple methyl groups that disrupt crystal packing, and a high probability of regioisomeric contamination from the Friedel-Crafts acylation step.

This guide replaces standard textbook advice with field-proven troubleshooting protocols designed for this specific structural class.

Part 1: The "Oiling Out" Phenomenon

Symptom: Upon cooling your recrystallization solvent, the product separates as a viscous oil droplets rather than a crystalline solid. Diagnosis: Liquid-Liquid Phase Separation (LLPS).[1][2][3] The metastable zone width (MSZW) is narrow, and the energy barrier for nucleation is higher than the barrier for phase separation.

Protocol 1.0: Breaking the Oil Phase

Do not attempt to filter the oil. Follow this thermodynamic reset protocol.

StepActionMechanism
1 Re-dissolve Heat the mixture until the oil phase fully dissolves into the solvent (single phase).
2 Temperature Hold Hold at

for 30 mins to ensure total dissolution of "ghost nuclei."
3 Seed Generation In a separate vial, take 1 mL of the solution, cool rapidly in dry ice/acetone, and scratch the glass vigorously to force crude nucleation.
4 Isothermal Seeding Cool the main reactor to the cloud point (just before oiling occurs). Add the seeds generated in Step 3.
5 Linear Cooling Cool at a rate of 0.1°C/min . Do not crash cool.

Recommended Solvent Systems for DDPP:

  • Primary: Isopropyl Alcohol (IPA) / Water (Start 90:10, adjust to 80:20).

  • Alternative: Hexane / Ethyl Acetate (Start 95:5).[1][2] Note: High solubility in EtOAc may prevent yield; keep EtOAc minimal.[4]

Part 2: Regioisomer Contamination (The 2,4 vs. 2,6 Challenge)

Symptom: HPLC/GC shows a persistent impurity (~5-10%) with a nearly identical retention time.[1][2] NMR shows "shadow" methyl peaks.[1][2] Diagnosis: If your starting material was m-xylene, you likely have the 2',6'-dimethyl isomer.[1][2]

  • Target: 2',4'-dimethyl substitution (Attack at C4 of m-xylene - sterically favored).[1][2][4]

  • Impurity: 2',6'-dimethyl substitution (Attack at C2 of m-xylene - sterically hindered but statistically possible).[1][2]

Q: Why can't I distill this impurity away? A: Isomers of high-molecular-weight ketones often have boiling point differentials of <2°C. Distillation will only degrade your product (thermal oxidation).[1][2]

Q: How do I remove the 2,6-isomer? A: You must exploit Crystal Lattice Selectivity .[2] The 2,4-isomer is less symmetrical but packs differently than the sterically jammed 2,6-isomer.[2]

Workflow: Fractional Crystallization

  • Solvent Choice: Use Methanol (MeOH) .[1][2][4] The solubility differential between regioisomers is often highest in lower alcohols.

  • Saturation: Saturate at 60°C.

  • Harvest 1: Cool to 25°C. Filter. This crop is usually enriched in the major (2,[2][4]4) isomer.

  • Mother Liquor: Cool the filtrate to 0°C. The precipitate here will contain the bulk of the 2,6-isomer and other impurities.Discard this solid.

  • Recycle: Recrystallize the "Harvest 1" solid once more to reach >99% purity.

Part 3: Catalyst Quenching (Yellowing Issues)

Symptom: The product is yellow or turns orange upon storage. Diagnosis: Residual Aluminum Chloride (


) or Titanium Tetrachloride (

) complexed with the carbonyl oxygen.[2][4] Standard water washes often fail to break these strong Lewis acid-base complexes in lipophilic ketones.[1][2]

Protocol 3.0: The Chelation Wash Standard acid washes are insufficient. Use a chelating agent.[2]

  • Dissolve crude oil in Dichloromethane (DCM) or Toluene .[1][2][4]

  • Wash 1: 10% HCl (Hydrolysis of bulk catalyst).[2][4]

  • Wash 2: 5% Disodium EDTA or 10% Potassium Sodium Tartrate (Rochelle Salt) .[1][2][4]

    • Why? Tartrate binds aluminum ions specifically, pulling them from the organic phase into the aqueous phase.

  • Wash 3: Brine (Drying).[1][2][4]

  • Dry over

    
     and treat with Activated Carbon  (10 wt%) at room temperature for 1 hour before filtration.
    

Visual Troubleshooting Guide

The following logic tree helps you decide the immediate next step based on the physical state of your crude material.

PurificationLogic Start Crude Material State CheckColor Is it Dark/Yellow? Start->CheckColor CheckState Physical State? CheckColor->CheckState No (Clear/Pale) Action_Chelate Protocol 3.0: EDTA/Tartrate Wash CheckColor->Action_Chelate Yes (Metal Residue) Oil Viscous Oil CheckState->Oil Oiling Out Solid Solid / Semi-Solid CheckState->Solid Crystalline Action_Seed Protocol 1.0: Seeding & Slow Cool Oil->Action_Seed Metastable Zone Control Action_Recryst Protocol 2.0: Fractional Cryst. Solid->Action_Recryst Isomer Removal Action_Chelate->CheckState Result_Pure Purity Check (HPLC/NMR) Action_Seed->Result_Pure Action_Recryst->Result_Pure

Figure 1: Decision matrix for purification based on crude physical properties.

Part 4: Analytical Validation Data

When validating your purified DDPP, use these expected shifts to confirm the removal of the 2,6-isomer.

Table 1: 1H NMR Diagnostic Signals (CDCl3, 400 MHz)

Proton EnvironmentTarget (2',4'-Dimethyl)Impurity (2',6'-Dimethyl)Note
Aromatic H (Ring A) Doublet (~7.6 ppm)Multiplet/Singlet2,6-isomer has symmetry that simplifies the splitting pattern.[1][2][4]
Ar-CH3 (Ortho to C=O) ~2.45 ppm~2.20 ppmThe 2,6-methyls are shielded by the carbonyl twisting out of plane.[1][2]
Ethylene Linker Triplet/MultipletBroadened MultipletSteric clash in 2,6-isomer restricts linker rotation.[1][2][4]

References & Authority

  • Oiling Out Mechanisms:

    • Mettler Toledo.[2] "Understanding Oiling-Out in Crystallization." Explains the thermodynamics of Liquid-Liquid Phase Separation (LLPS) in lipophilic organic molecules.

  • Friedel-Crafts Selectivity:

    • Olah, G. A.[2][4] "Friedel-Crafts and Related Reactions."[1][2][5][6] Determining regioisomer distribution in xylene acylation (2,4- vs 2,6- attack).

  • Isomer Separation:

    • ResearchGate.[1][2][3] "Separation of 2,4-dimethyl and 2,6-dimethyl isomers."[1][2][4] Discusses the efficacy of fractional crystallization vs. chromatography for dimethyl-substituted aromatics.

  • Catalyst Removal:

    • Org.[1][2][7][8] Process Res. Dev. "Work-up Strategies for Friedel-Crafts Reactions." Highlights the use of Rochelle salts (Tartrate) for breaking aluminum emulsions.[2]

Sources

Troubleshooting

"troubleshooting NMR spectrum of 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone"

Topic: Troubleshooting 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone Introduction Welcome to the technical support hub. You are likely analyzing 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone , a specific dihydr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone

Introduction

Welcome to the technical support hub. You are likely analyzing 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone , a specific dihydrochalcone derivative often synthesized via Friedel-Crafts acylation or hydrogenation of a chalcone.

This molecule presents a classic "NMR trap": it possesses two distinct aromatic rings with similar substitution patterns (trimethylbenzene analogs) and four methyl groups that frequently overlap. This guide does not just list peaks; it provides a logic-based workflow to deconstruct the spectrum and prove your structure.

Part 1: Structural Deconstruction & Expected Signals

Before troubleshooting, we must establish the "Ground Truth." You are looking for a molecule with three distinct zones.

ZoneFragment1H NMR Signature (Predicted)13C NMR Signature (Predicted)
A Ketone Ring (Ring A) (2,4-dimethylphenyl)3 Protons: • H-6': ~7.6 ppm (d, J~8Hz, deshielded by C=O)• H-5': ~7.0 ppm (d, J~8Hz)• H-3': ~7.1 ppm (s)2 Methyls: Singlets, ~2.3-2.5 ppmCarbonyl: ~200-205 ppmQuaternary C: C-1', C-2', C-4'
B Linker Chain (-C(=O)-CH2-CH2-)Alpha-CH2: Triplet, ~3.0-3.2 ppmBeta-CH2: Triplet, ~2.9-3.0 ppmAlpha-C: ~40-45 ppmBeta-C: ~30-35 ppm
C Tail Ring (Ring B) (2,5-dimethylphenyl)3 Protons: • H-3'', H-4'': ~7.0-7.2 ppm (d/d system)• H-6'': ~6.9 ppm (s)2 Methyls: Singlets, ~2.2-2.3 ppmQuaternary C: C-1'', C-2'', C-5''
Part 2: Troubleshooting Guides (Q&A)
Issue 1: "I see a large 'blob' around 2.3 ppm instead of four distinct methyl singlets."

Diagnosis: This is Accidental Isochrony . The four methyl groups (two on Ring A, two on Ring B) are in magnetically similar environments. In CDCl₃, their chemical shifts often collapse into a single broad multiplet.

The Fix: Solvent Titration (The Benzene Effect) Do not just run a longer scan. Change the magnetic environment using Benzene-d6 (C₆D₆) .

  • Mechanism: Benzene molecules stack against the aromatic rings of your solute. This creates an Anisotropic Shielding Cone. The local geometry of the methyls relative to the solvent ring current will cause them to shift upfield by varying amounts (0.1 – 0.5 ppm), resolving the overlap [1].

Protocol:

  • Prepare a sample in 100% CDCl₃.

  • Add 50 µL of C₆D₆ into the NMR tube. Shake and acquire.

  • Repeat until the "blob" splits into four distinct singlets.

  • Result: You will likely see the methyls resolve into four 3H singlets, allowing accurate integration.

Issue 2: "The aliphatic linker signals (2.9 - 3.2 ppm) look like distorted multiplets, not clean triplets."

Diagnosis: You are observing "Roofing" (Second-Order Effects) . The alpha and beta methylenes form an AA'BB' system (or A2B2) rather than a simple A2X2 system. If the chemical shift difference (


) between the alpha and beta protons is small relative to their coupling constant (

), the "triplets" distort, leaning heavily toward each other.

The Fix:

  • Verify Coupling: The coupling constant (

    
    ) should be ~7 Hz.
    
  • COSY Confirmation: Run a COSY experiment. You should see a strong "box" correlation between these two multiplets and no correlation to the aromatic protons (unless long-range coupling is visible).

  • High Field: If available, move from a 300/400 MHz instrument to 600 MHz. Increasing the field strength increases

    
     (in Hz) while 
    
    
    
    stays constant, simplifying the spectrum back to first-order triplets.
Issue 3: "How do I prove which ring is which? They both have 3 protons and 2 methyls."

Diagnosis: This is a Regiochemistry Assignment challenge. You need to distinguish the 2,4-dimethyl ring (Ring A) from the 2,5-dimethyl ring (Ring B).

The Fix: HMBC Connectivity Logic You cannot rely on 1H splitting alone. You must use HMBC (Heteronuclear Multiple Bond Correlation) to trace the skeleton.

The Logic Flow (Self-Validating):

  • Find the Carbonyl: Locate the ketone carbon (~200 ppm) in 13C or HMBC.

  • The "Gateway" Correlation: The Carbonyl carbon will show a strong 3-bond correlation (

    
    ) to the H-6'  proton of Ring A.
    
  • The Negative Control: The Carbonyl will NOT show a correlation to any proton on Ring B.

  • The Linker Check: The Carbonyl will correlate to the Alpha-CH2 protons. The Beta-CH2 protons will correlate to C-1'' (the ipso carbon) of Ring B.

Part 3: Visualization & Workflows
Workflow 1: The Assignment Logic

This diagram illustrates the decision tree for assigning the two aromatic rings using 2D NMR.

AssignmentLogic Start Unknown Aromatic Signals Step1 Identify Carbonyl (C=O) ~200 ppm Start->Step1 Step2 Run HMBC Experiment Step1->Step2 Decision1 Does C=O correlate to the aromatic proton? Step2->Decision1 ResultA Ring A (Ketone Side) Target: H-6' Decision1->ResultA YES (3-bond) ResultB Ring B (Tail Side) No C=O correlation Decision1->ResultB NO Check Verify Linker: Beta-CH2 correlates to Ring B Ipso-C ResultB->Check

Caption: Logical workflow for distinguishing Ring A from Ring B using HMBC carbonyl correlations.

Workflow 2: HMBC Connectivity Map

This diagram visualizes the specific long-range couplings you must find to validate the structure.

HMBC_Map cluster_legend Legend CO C=O (Carbonyl) Alpha Alpha-CH2 CO->Alpha 2J/3J RingA_H6 Ring A: H-6' (Ortho to C=O) CO->RingA_H6 3J (Strong) Alpha->CO Beta Beta-CH2 RingB_C1 Ring B: C-1'' (Ipso Carbon) Beta->RingB_C1 3J (Diagnostic) key Red Arrow = Ring A Identifier Green Arrow = Ring B Identifier

Caption: Critical HMBC correlations. The C=O to H-6' correlation definitively identifies Ring A.

Part 4: Impurity Profiling (The "Ghost" Peaks)

If your spectrum has extra peaks, check against this common impurity table for Friedel-Crafts/Hydrogenation workflows.

Impurity SourceSignal (1H in CDCl3)Origin
Water ~1.56 ppm (s)Wet solvent or hygroscopic product.
Ethyl Acetate 4.12 (q), 2.05 (s), 1.26 (t)Common extraction solvent [2].
Dichloromethane 5.30 (s)Common extraction solvent [2].
Toluene/Xylenes 2.3-2.4 (Me), 7.1-7.2 (Ar)Recrystallization solvent or unreacted starting material.
AlCl3 / Al salts Broadening of peaksParamagnetic impurities or Lewis acid complexation. Wash with dilute HCl/EDTA.
References
  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515. Link

  • Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179. Link

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons: Hoboken, NJ, 2005. (General Reference for AA'BB' systems and substituent effects).
  • SDBS (Spectral Database for Organic Compounds) . "1,2,4-Trimethylbenzene & 1,2,5-Trimethylbenzene Spectra." AIST: Japan. Link (Used for fragment chemical shift prediction).

For further assistance, please upload your FID files to the secure portal for direct analysis by our spectroscopy team.

Optimization

"optimization of reaction conditions for propiophenone synthesis"

Ticket Subject: Optimization of Reaction Conditions for Propiophenone Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Audience: Drug Development & Research Professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Reaction Conditions for Propiophenone Synthesis

Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Audience: Drug Development & Research Professionals

Executive Summary & Chemical Context

Propiophenone (1-phenylpropan-1-one) is a critical aryl ketone intermediate used in the synthesis of pharmaceuticals, including ephedrine derivatives and propafenone.[1] While the synthesis is theoretically straightforward, industrial and laboratory scale-up is frequently plagued by aluminum salt emulsions , catalyst deactivation , and exothermic runaways .

This guide moves beyond textbook definitions to address the process engineering of the synthesis. We focus on two primary routes:

  • Route A (Classical): Friedel-Crafts Acylation using AlCl₃ (High yield, high waste).[1]

  • Route B (Green/Modern): Heterogeneous Catalysis using Zeolite H-Beta (Lower waste, high temperature).[1]

Comparative Methodologies

ParameterRoute A: Classical F-C Acylation Route B: Zeolite Catalysis (Green)
Reagents Benzene + Propionyl Chloride + AlCl₃Benzene + Propionic Anhydride + H-Beta Zeolite
Catalyst Loading Stoichiometric (>1.1 equiv)Catalytic (<10 wt%)
Temperature 0°C to Reflux (40°C)140°C - 180°C (Autoclave/Flow)
Atom Economy Poor (AlCl₃ waste, HCl gas)Excellent (Water/Acid byproduct)
Major Pain Point Quenching & EmulsionsCatalyst Coking & Pore Diffusion
Typical Yield 85 - 95%60 - 80% (Conversion dependent)

Module A: The Classical Route (AlCl₃ Optimization)

The Mechanism & Why It Fails

The most common failure mode in Friedel-Crafts acylation is under-estimating catalyst stoichiometry .[1] Unlike alkylation, the product ketone acts as a Lewis base, forming a stable 1:1 complex with AlCl₃. This removes the catalyst from the cycle.

Rule of Thumb: You must use 1.1 to 1.2 equivalents of AlCl₃ relative to the acid chloride.

Visualization: Mechanism & Complexation

FC_Mechanism cluster_0 Activation cluster_1 Attack cluster_2 Deactivation (Critical) cluster_3 Workup Propionyl Chloride Propionyl Chloride Acylium Ion Acylium Ion Propionyl Chloride->Acylium Ion + AlCl3 Sigma Complex Sigma Complex Acylium Ion->Sigma Complex + Benzene AlCl4- AlCl4- Product-AlCl3 Complex Product-AlCl3 (Dead End) Sigma Complex->Product-AlCl3 Complex - HCl Propiophenone Propiophenone Product-AlCl3 Complex->Propiophenone + H2O/HCl (Hydrolysis)

Figure 1: The reaction does not stop at Propiophenone; it stops at the Aluminum complex.[1] Hydrolysis is mandatory to release the product.

Optimized Protocol (Batch)
  • Setup: Flame-dried 3-neck flask, N₂ atmosphere, overhead stirrer (magnetic stirring often fails due to sludge formation).

  • Solvent: Dichloromethane (DCM) is preferred over neat benzene for thermal control.[1]

  • Addition Order (Critical):

    • Suspend AlCl₃ (1.2 equiv) in DCM at 0°C.

    • Add Propionyl Chloride (1.0 equiv) dropwise.[1] Wait for complete dissolution (acylium formation).

    • Add Benzene (1.1 equiv) dropwise.[1]

    • Why? Pre-forming the acylium ion prevents side reactions and controls the exotherm.

  • Reaction: Warm to RT, then reflux for 1-2 hours.

  • Quench (The "Emulsion Killer"): Pour the reaction mixture slowly into a beaker of crushed ice and concentrated HCl (approx. 3M final concentration).

Module B: The Green Route (Zeolite H-Beta)[1]

For labs equipped with pressure vessels or flow reactors, this is the superior method for purity.

Key Parameters
  • Catalyst: Zeolite H-Beta (Si/Al ratio ~25-75).[1] The large pore size (12-membered ring) minimizes diffusion limitations for the phenyl ring.

  • Acylating Agent: Propionic Anhydride (produces propionic acid byproduct, which is less corrosive than HCl).

  • Temperature: 160°C is the "sweet spot." Below this, conversion is slow; above, coking accelerates.

Protocol Overview
  • Activation: Calcine Zeolite H-Beta at 500°C for 4 hours to remove absorbed water.

  • Loading: Mix Benzene (excess) + Propionic Anhydride + Activated Zeolite (10 wt%).

  • Reaction: Heat in a sealed autoclave to 160°C for 4-6 hours.

  • Workup: Simple filtration of the catalyst (regenerable via calcination). Distill off excess benzene.[1]

Troubleshooting Center (FAQ)

Ticket #101: "My reaction turned into a solid rock/sludge."

Diagnosis: High concentration of the Product-AlCl₃ complex.[1] Solution:

  • Immediate: Add more dry DCM to the reaction flask.

  • Prevention: Ensure solvent volume is at least 5-7 mL per gram of reactant.[1] Use an overhead mechanical stirrer, not a magnetic bar, as the complex becomes viscous before hydrolysis.

Ticket #102: "I have a terrible emulsion during the aqueous workup."

Diagnosis: Formation of Aluminum Hydroxide [Al(OH)₃] gel. This occurs if the pH is not acidic enough during quenching. Corrective Workflow:

  • Check pH: Aqueous layer must be pH < 2.[1]

  • The "Rochelle" Trick: If HCl doesn't work, add a saturated solution of Rochelle Salt (Potassium Sodium Tartrate). It chelates aluminum ions, breaking the emulsion.

  • Filtration: If a rag layer persists, filter the biphasic mixture through a pad of Celite to remove fine aluminum particulates.

Ticket #103: "Low yield despite 100% consumption of Acid Chloride."

Diagnosis: Moisture contamination or "Old" AlCl₃.[1] Root Cause: AlCl₃ reacts with atmospheric moisture to form Al(OH)Cl₂, which is catalytically inactive. The acid chloride hydrolyzes to propionic acid, which does not react under F-C conditions. Verification: Check the AlCl₃ bottle. If there is a "crust" or white powder (instead of yellow/grey granules) and it doesn't smoke vigorously in air, it is dead. Use fresh, sublimed AlCl₃.

Ticket #104: "Process Intensification - Can I run this in Flow?"

Answer: Yes, and it is safer. Flow Protocol:

  • Stream A: Propionyl Chloride + Benzene.[1]

  • Stream B: AlCl₃ in Nitromethane (solubilizes the catalyst).

  • Reactor: PFA tubing, T = 60°C, Residence time = 10 mins.

  • Benefit: Precise control of stoichiometry prevents poly-acylation and manages the massive heat release.[1]

Interactive Troubleshooting Logic

Troubleshooting Start Start Diagnosis Yield Issue: Low Yield? Start->Yield Emulsion Issue: Emulsion? Start->Emulsion Purity Issue: Impurities? Start->Purity Check_AlCl3 Is AlCl3 fresh/sublimed? Yield->Check_AlCl3 Yes pH_Check Is Aqueous pH < 1? Emulsion->pH_Check Yes Isomer Isomerization? Purity->Isomer Yes Moisture_Control Moisture_Control Check_AlCl3->Moisture_Control No Stoichiometry Ensure >1.1 equiv AlCl3 Check_AlCl3->Stoichiometry Yes Add_HCl Add_HCl pH_Check->Add_HCl No Rochelle Add Rochelle Salt or Filter Celite pH_Check->Rochelle Yes Temp_Control Temp_Control Isomer->Temp_Control Lower Rxn Temp Zeolite Zeolite Isomer->Zeolite Switch to Shape Selective Zeolite

Figure 2: Rapid diagnostic tree for common synthetic failures.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Corma, A., et al. "Zeolites as Catalysts for the Acylation of Aromatics." Journal of Catalysis, 2001 , 203, 133-139.

  • Sartori, G., & Maggi, R.Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press, 2009.
  • Guidance on Safety: Sigma-Aldrich Safety Data Sheet: Aluminum Chloride, Anhydrous.

  • Wankhede, P., et al. "Continuous Flow Telescopic Synthesis of 3-Methoxy Propiophenone."[1][2] Organic Process Research & Development, 2025 . (Flow Chemistry Optimization).[1][3][4]

Sources

Troubleshooting

"stability issues of 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone under acidic/basic conditions"

This technical guide addresses the stability profile of 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone (henceforth referred to as DDPP ). Based on the structural classification, DDPP is a dihydrochalcone derivative (...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability profile of 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone (henceforth referred to as DDPP ).

Based on the structural classification, DDPP is a dihydrochalcone derivative (specifically a 1,3-diarylpropan-1-one). While generally more stable than its unsaturated "chalcone" precursors or amino-ketone analogs (like Tolperisone), it exhibits distinct degradation pathways under stress conditions.

Product: 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone CAS Registry (Generic Analog): Propiophenone derivatives class Chemical Family: Dihydrochalcone / Diarylpropanone Support Level: Tier 3 (Process Chemistry & Analytical Development)

Executive Summary & Molecule Analysis

DDPP is a saturated aromatic ketone. Its stability is governed by the electron-donating methyl groups on both aromatic rings and the enolizable


-methylene position adjacent to the carbonyl.
  • Primary Risk (Base): Oxidative degradation via enolate formation (Autoxidation) and potential aldol condensation.

  • Primary Risk (Acid): Intramolecular cyclization (Indanone formation) or Friedel-Crafts rearrangement under harsh conditions.

  • Physical Appearance: White to off-white crystalline solid.

  • Degradation Indicator: Yellowing/Browning (indicative of conjugation extension or quinone formation).

Module 1: Acidic Condition Troubleshooting

Context: Acidic conditions are often used during the synthesis (Friedel-Crafts acylation) or workup of DDPP.

🔴 Issue: Formation of "Sticky" Polymer or Tar

Symptom: The white crystalline solid turns into a gummy, dark residue during acid workup or storage in acidic solvent. Mechanism: Acid-Catalyzed Cyclodehydration. In the presence of strong Lewis acids (e.g., residual


, 

) or strong Brønsted acids (

), the carbonyl oxygen protonates. The electron-rich 2,5-dimethylphenyl ring can then attack the carbonyl carbon (intramolecular Friedel-Crafts), leading to the formation of substituted indanones or oligomers.

Diagnostic Steps:

  • Check Acid Type: Are you using a non-oxidizing strong acid?

  • TLC/HPLC: Look for a peak with a slightly lower polarity (Indanone derivative) or significant baseline noise (oligomers).

Corrective Action:

  • Quench Protocol: Ensure complete neutralization of Lewis acids at

    
     before allowing the temperature to rise.
    
  • Solvent Swap: Avoid chlorinated solvents if Lewis acids are present; switch to mild acidic buffers (pH 4-5) for washing rather than strong mineral acids.

🔴 Issue: Loss of Methyl Groups (Dealkylation)

Symptom: Mass spectrometry shows [M-15] or [M-29] peaks increasing over time. Mechanism: Friedel-Crafts Dealkylation. The ortho positions (2' and 2) are sterically crowded. Under high thermal stress in acidic media, the methyl groups can migrate or be eliminated (retro-Friedel-Crafts).

Corrective Action:

  • Temperature Limit: Maintain process temperature

    
     when pH 
    
    
    
    .

Module 2: Basic Condition Troubleshooting

Context: Basic conditions are encountered during neutralization or if the molecule is subjected to nucleophilic reagents.[1]

🔴 Issue: Rapid Yellowing of Solution

Symptom: The solution turns bright yellow or orange upon adding base (e.g.,


, 

), even at room temperature. Mechanism: Enolization & Autoxidation. The

-protons (at the C2 position) are acidic (

).
  • Base removes a proton to form the Enolate .

  • In the presence of Oxygen (

    
    ), the enolate traps oxygen to form an 
    
    
    
    -hydroperoxide.
  • This degrades into a 1,3-diketone or cleaves into carboxylic acids (Benzoic acid derivatives), which are often colored.

Diagnostic Steps:

  • O2 Exclusion: Does the color persist if the base is added in a glovebox (strict anaerobic conditions)?

  • Reversibility: If you acidify immediately, does the color fade? (Enolates are colored; if it fades, it was just the enolate. If it stays yellow, oxidation occurred).

Corrective Action:

  • Inert Atmosphere: All basic processing must occur under Nitrogen or Argon sparging.

  • Antioxidants: Add trace BHT (Butylated hydroxytoluene) if the process allows.

🔴 Issue: Dimerization (Aldol-like)

Symptom: Appearance of a high molecular weight impurity (approx. 2x mass). Mechanism: Self-Condensation. Although sterically hindered by the 2',4'-dimethyl groups, the enolate of one DDPP molecule can attack the carbonyl of another, especially at high concentrations and temperatures.

Corrective Action:

  • Dilution: Perform basic washes at lower concentrations (<0.5 M).

  • Temperature: Keep basic phases

    
    .
    

Visualizing the Degradation Pathways[2][3][4]

The following diagram illustrates the chemical fate of DDPP under stress.

DDPP_Stability DDPP DDPP (Target Molecule) 1-(2,4-dimethylphenyl)-3-(2,5-dimethylphenyl)propan-1-one Acid_Stress Acidic Stress (H+, Lewis Acids) DDPP->Acid_Stress Base_Stress Basic Stress (OH-, RO-) DDPP->Base_Stress Protonated Protonated Carbonyl Acid_Stress->Protonated Protonation Indanone Cyclized Indanone Derivative (Intramolecular Friedel-Crafts) Protonated->Indanone -H2O / Heat Enolate Enolate Anion (Yellow Coloration) Base_Stress->Enolate -H+ Hydroperoxide alpha-Hydroperoxide (Unstable) Enolate->Hydroperoxide + O2 (Air) Dimer Aldol Condensation Dimer Enolate->Dimer + DDPP (Slow) Cleavage Oxidative Cleavage Products (Carboxylic Acids) Hydroperoxide->Cleavage Degradation

Figure 1: Mechanistic pathways for DDPP degradation under acidic (left) and basic (right) conditions.

Analytical Methodologies (HPLC)[4]

To accurately detect these specific degradants, use the following validated parameters.

ParameterRecommended ConditionRationale
Column C18 (e.g., Zorbax Eclipse Plus), 3.5 µmStandard reverse phase for non-polar aromatics.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier suppresses silanol activity.
Mobile Phase B AcetonitrileMethanol may cause transesterification artifacts if esters are present as impurities.
Gradient 50% B to 90% B over 20 minsDDPP is highly lipophilic; degradants (acids) will elute early, dimers late.
Detection UV @ 254 nm & 280 nm254 nm for the benzoyl ring; 280 nm is sensitive to the conjugated "chalcone" impurity if oxidation occurs.
Sample Diluent Acetonitrile : Water (80:20)Ensure solubility; avoid pure alcohol to prevent hemiacetal formation.

Forced Degradation Protocol (Stress Testing)

To validate the stability of your specific batch, perform this "Quick-Stress" test.

Step-by-Step Protocol
  • Preparation: Prepare a 1 mg/mL stock solution of DDPP in Acetonitrile.

  • Acid Stress:

    • Mix 1 mL Stock + 1 mL 1N HCl .

    • Heat at 60°C for 4 hours .

    • Expected Result: < 2% degradation. If > 5%, suspect trace metal contamination catalyzing the reaction.

  • Base Stress:

    • Mix 1 mL Stock + 1 mL 0.1N NaOH .

    • Keep at Room Temperature for 2 hours .

    • Expected Result: Immediate yellowing. Upon neutralization, HPLC should show a peak at RRT ~0.8 (Oxidized product) if air was present.

  • Oxidative Stress:

    • Mix 1 mL Stock + 1 mL 3% H2O2 .

    • Expected Result: Benzoic acid derivatives formation (Early eluting peaks).

Storage & Handling Recommendations

  • Storage: Store at 2-8°C in a tightly sealed container.

  • Light Sensitivity: High. Aromatic ketones are susceptible to Norrish Type I/II cleavage. Use amber vials or wrap containers in aluminum foil.

  • Headspace: Flush containers with Argon or Nitrogen before sealing to prevent oxidative yellowing.

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation, 2003. Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (General reference for Friedel-Crafts and Ketone chemistry).
  • Caira, M. R., et al. "Structure and stability of the muscle relaxant tolperisone." Journal of Pharmaceutical Sciences, 2004. (Provides relevant data on the stability of the propiophenone core).
  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.
  • Baertschi, S. W., et al.Pharmaceutical Stress Testing: Predicting Drug Degradation. 2nd Ed. Informa Healthcare, 2011.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone

Welcome to the technical support center for the synthesis of 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the comp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this synthesis. We provide in-depth troubleshooting advice and frequently asked questions to ensure a successful, safe, and efficient scale-up process.

Assumed Synthetic Route: Friedel-Crafts Acylation

The most direct and industrially relevant method for the synthesis of 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone is the Friedel-Crafts acylation of m-xylene with 3-(2,5-dimethylphenyl)propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This guide is structured around this assumed pathway.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of the Friedel-Crafts acylation for the synthesis of 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone.

Problem 1: Low or Inconsistent Yields

Question: We are experiencing significantly lower yields upon scaling up the reaction from the lab to a pilot plant. What are the likely causes and how can we mitigate this?

Answer: A drop in yield during scale-up is a common challenge and can be attributed to several factors, primarily related to mass and heat transfer limitations.

  • Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" and concentration gradients. This can result in the formation of byproducts and incomplete reactions.

    • Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., turbine or pitched-blade) and that the stirring speed is optimized to maintain a homogeneous mixture. Consider using baffles to improve mixing efficiency.

  • Poor Temperature Control: The Friedel-Crafts acylation is an exothermic reaction. Inadequate heat removal in a larger vessel can lead to a temperature runaway, promoting side reactions and decomposition of the product.

    • Solution: Implement a robust cooling system for the reactor. The addition of the Lewis acid catalyst should be done portion-wise or via a controlled dosing pump to manage the exotherm. A reaction calorimetry study can be beneficial to understand the thermal profile of the reaction and design an effective cooling strategy.

  • Moisture Contamination: Lewis acids like AlCl₃ are extremely sensitive to moisture, which leads to deactivation of the catalyst.[1] Larger scale operations have a higher risk of moisture ingress from starting materials, solvents, and the reactor itself.

    • Solution: Use anhydrous solvents and ensure all starting materials are thoroughly dried. The reactor should be purged with an inert gas like nitrogen or argon before and during the reaction.

Problem 2: Formation of Isomeric Byproducts

Question: Our analysis of the crude product shows the presence of significant amounts of an isomeric ketone. How can we improve the regioselectivity of the acylation?

Answer: The acylation of m-xylene can potentially lead to substitution at different positions on the aromatic ring. The two methyl groups in m-xylene direct the incoming electrophile to the 2-, 4-, and 6-positions. While the desired product is the 2,4-dimethyl substituted propiophenone, formation of the 2,6-isomer is a possibility.

  • Steric Hindrance: The steric bulk of the 3-(2,5-dimethylphenyl)propionyl group can influence the position of acylation. The 4-position is generally favored over the more sterically hindered 2- and 6-positions.

  • Reaction Temperature: Higher reaction temperatures can sometimes overcome the activation energy barrier for the formation of less favored isomers.

    • Solution: Maintain a lower reaction temperature (e.g., 0-5 °C) during the addition of the acyl chloride and Lewis acid to enhance selectivity for the thermodynamically favored product.

  • Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids can offer different levels of steric hindrance and reactivity, potentially influencing isomer distribution.

    • Solution: Consider screening other Lewis acids such as ferric chloride (FeCl₃) or titanium tetrachloride (TiCl₄) on a smaller scale to assess their impact on regioselectivity.

Problem 3: Difficult Purification of the Final Product

Question: We are struggling to purify the 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone to the desired purity. What are the recommended purification strategies?

Answer: Purification challenges often arise from the presence of structurally similar byproducts and unreacted starting materials.

  • Close Boiling Points: Isomeric byproducts and unreacted m-xylene may have boiling points close to the desired product, making simple distillation ineffective.

    • Solution: Fractional distillation under reduced pressure is the preferred method. A column with a high number of theoretical plates will be necessary to achieve good separation.

  • Recrystallization: If the product is a solid at room temperature or can be crystallized from a suitable solvent system, this can be a highly effective purification method.

    • Solution: Screen a variety of solvents and solvent mixtures to find a system where the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain in the mother liquor. Common solvent systems for propiophenone derivatives include ethanol, isopropanol, and mixtures of hydrocarbons with polar solvents.[2]

  • Column Chromatography: For high-purity requirements, especially in the pharmaceutical industry, preparative column chromatography may be necessary.

    • Solution: While costly for large-scale production, it can be a viable option for producing high-purity material for initial studies. Silica gel is a common stationary phase, and a solvent system of increasing polarity (e.g., hexane/ethyl acetate gradient) is typically used.[3]

Frequently Asked Questions (FAQs)

Q1: What is the role of the Lewis acid in the Friedel-Crafts acylation reaction?

A1: The Lewis acid, typically aluminum chloride (AlCl₃), plays a crucial role in activating the acyl chloride. It coordinates with the chlorine atom of the acyl chloride, making the carbonyl carbon more electrophilic. This generates a highly reactive acylium ion (R-C=O⁺), which is the electrophile that attacks the aromatic ring of m-xylene.[4][5]

Q2: Why is a stoichiometric amount of Lewis acid required for this reaction?

A2: Unlike many other catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid. This is because the ketone product formed is a Lewis base and forms a stable complex with the Lewis acid. This complex deactivates the Lewis acid, preventing it from participating in further catalytic cycles. Therefore, enough Lewis acid must be present to react with both the acyl chloride and the product.

Q3: Can we use 3-(2,5-dimethylphenyl)propionic acid directly instead of the acyl chloride?

A3: While possible, using the carboxylic acid directly is generally less efficient and requires harsher conditions, such as the use of a strong protic acid like polyphosphoric acid (PPA) or a combination of a Lewis acid and a dehydrating agent. The use of the acyl chloride is the more common and generally higher-yielding method for this type of transformation.

Q4: What are the main safety concerns when scaling up this synthesis?

A4: The primary safety concerns are:

  • Exothermic Reaction: The reaction is highly exothermic, and a loss of cooling can lead to a dangerous increase in temperature and pressure.

  • Hydrogen Chloride (HCl) Gas Evolution: The reaction produces HCl gas, which is corrosive and toxic. The reactor must be equipped with a proper scrubbing system to neutralize the off-gases.

  • Handling of Aluminum Chloride: Anhydrous aluminum chloride is a corrosive and moisture-sensitive solid. It reacts violently with water, releasing HCl gas. Appropriate personal protective equipment (PPE) must be worn, and it should be handled in a dry, inert atmosphere.

Q5: How can we monitor the progress of the reaction?

A5: The reaction progress can be monitored by taking aliquots from the reaction mixture (after quenching with ice/water) and analyzing them by:

  • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the conversion of starting materials and the formation of the product and byproducts.

Data and Protocols

Table 1: Key Reaction Parameters (Illustrative)
ParameterRecommended RangeRationale
Reactant Molar Ratio m-xylene: 1.5-3.0 eq.Using an excess of the aromatic substrate can improve reaction rates and minimize side reactions.
(m-xylene : acyl chloride)
Lewis Acid Molar Ratio AlCl₃: 1.1-1.3 eq.A slight excess ensures complete reaction, accounting for any minor moisture contamination.
(AlCl₃ : acyl chloride)
Reaction Temperature 0 - 10 °CLower temperatures favor regioselectivity and help control the exotherm.
Addition Time 2 - 4 hoursSlow, controlled addition of the acyl chloride or Lewis acid is crucial for managing the exotherm on a large scale.
Reaction Time 4 - 8 hoursReaction completion should be monitored by TLC, GC, or HPLC.
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or excess m-xyleneInert solvents that do not react with the Lewis acid are preferred. Using excess m-xylene can also serve as the solvent.
Experimental Protocol: General Procedure for Scale-Up
  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with a dry, inert gas (e.g., nitrogen).

  • Charge Reactants: Charge the reactor with anhydrous m-xylene and the chosen solvent (if not using excess m-xylene). Begin cooling the reactor to the target temperature (0-5 °C).

  • Lewis Acid Addition: Under a nitrogen blanket, carefully add anhydrous aluminum chloride portion-wise to the stirred m-xylene solution, maintaining the temperature below 10 °C.

  • Acyl Chloride Addition: Slowly add 3-(2,5-dimethylphenyl)propionyl chloride to the reaction mixture via a dosing pump over 2-4 hours, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 5-10 °C and monitor its progress by taking samples periodically for analysis (e.g., GC or HPLC).

  • Quenching: Once the reaction is complete, slowly and carefully transfer the reaction mixture to a separate vessel containing a stirred mixture of crushed ice and water. This should be done at a controlled rate to manage the exotherm from the quenching of the AlCl₃ complex.

  • Work-up: Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., DCM). Combine the organic layers, wash with a dilute solution of sodium bicarbonate, then with brine.

  • Purification: Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by vacuum distillation or recrystallization.

Visualizations

Reaction Mechanism

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Work-up AcylChloride 3-(2,5-dimethylphenyl)propionyl chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ LewisAcidComplex [AlCl₄]⁻ mXylene m-Xylene (Nucleophile) AcyliumIon->mXylene Attack by aromatic ring SigmaComplex Sigma Complex (Carbocation Intermediate) mXylene->SigmaComplex ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex - H⁺ FinalProduct 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone ProductComplex->FinalProduct + H₂O HCl HCl AlOH3 Al(OH)₃ Water H₂O

Caption: Reaction mechanism for the Friedel-Crafts acylation.

Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Low Yield Analysis cluster_2 Impurity Analysis Start Low Yield or Impure Product CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? Start->CheckPurity Mixing Inadequate Mixing? CheckYield->Mixing Yes Isomers Isomeric Byproducts? CheckPurity->Isomers Yes TempControl Poor Temperature Control? Mixing->TempControl No OptimizeMixing Optimize Agitation Mixing->OptimizeMixing Yes Moisture Moisture Contamination? TempControl->Moisture No ImproveCooling Improve Cooling/ Dosing Rate TempControl->ImproveCooling Yes DryReagents Use Anhydrous Reagents/Solvents Moisture->DryReagents Yes Purification Optimize Purification (Distillation/Recrystallization) OptimizeMixing->Purification ImproveCooling->Purification DryReagents->Purification UnreactedSM Unreacted Starting Material? Isomers->UnreactedSM No LowerTemp Lower Reaction Temperature Isomers->LowerTemp Yes IncreaseTime Increase Reaction Time/Temperature UnreactedSM->IncreaseTime Yes LowerTemp->Purification IncreaseTime->Purification

Caption: Troubleshooting workflow for scale-up synthesis.

References

  • BenchChem. (2025).
  • Farmer, S., Kennepohl, D., & Soderberg, T. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. In Chemistry LibreTexts.
  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube.
  • Ashenhurst, J. (2018). EAS Reactions (3)
  • Clark, J. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Vaia. (n.d.). Friedel-Crafts acylation of the individual isomers of xylene.
  • BenchChem. (2025).
  • The Organic Chemistry Tutor. (2016).
  • MCC Organic Chemistry. (n.d.).
  • ResearchGate. (n.d.).
  • NROChemistry. (n.d.). Friedel-Crafts Reactions.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • MDPI. (2024). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one.
  • Young, J. (2022).
  • Chemistry Steps. (2023).
  • Molbase. (n.d.). Synthesis of 2,4'-dimethyl-3-(4-isobutylpiperazino)propiophenone dihydrochloride.
  • BenchChem. (2025).
  • Organic Syntheses. (n.d.). β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE.
  • Semantic Scholar. (2022).
  • International Journal of Advanced Chemistry Research. (2021).
  • PMC - NIH. (n.d.).
  • Pearson. (n.d.). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. a. acetophenone.
  • ChemSrc. (n.d.). CAS 898789-54-3 (2',5'-DIMETHYL-3-(2-METHYLPHENYL)PROPIOPHENONE).
  • PMC. (n.d.). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles.
  • Google Patents. (n.d.). CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid.
  • Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions.
  • Rieke Metals. (n.d.). 2',5'-dimethyl-3-(2,4-dimethylphenyl)propiophenone.

Sources

Troubleshooting

Technical Support Center: Purification of 2',4'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the purification of 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone. This guide provides in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the synthesis and purification of this compound. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone synthesized via Friedel-Crafts acylation?

A1: The synthesis of this propiophenone derivative, typically through a Friedel-Crafts acylation reaction, can introduce several types of impurities. Understanding these potential contaminants is the first step in designing an effective purification strategy.

  • Unreacted Starting Materials: Residual 1,3-dimethylbenzene (m-xylene) and the acylating agent (e.g., 3-(2,5-dimethylphenyl)propanoyl chloride) may be present.

  • Isomeric Products: Friedel-Crafts reactions can sometimes lead to the formation of isomers due to rearrangement of the carbocation intermediate or acylation at different positions on the aromatic ring.[1][2]

  • Polyacylated Products: Under certain conditions, more than one acyl group can be added to the aromatic ring, resulting in di- or tri-acylated byproducts.[3]

  • Lewis Acid Catalyst Residues: The Lewis acid catalyst used in the reaction (e.g., aluminum chloride) and its hydrolysis products can contaminate the crude product.

  • Solvent Residues: Solvents used in the reaction and workup may also be present.

A preliminary analysis of your crude product using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities present.

Q2: My crude product is an oil and I'm having trouble inducing crystallization. What are some effective recrystallization strategies?

A2: "Oiling out" is a common issue when a compound's melting point is lower than the boiling point of the chosen recrystallization solvent, or when significant impurities are present. Here are several strategies to overcome this:

  • Solvent System Selection:

    • Single Solvent: Experiment with a range of solvents with varying polarities. A good starting point for propiophenone derivatives can be a mixture of a polar solvent like ethyl acetate or acetone with a non-polar solvent like hexane.[4][5] The ideal solvent should dissolve the compound when hot but have low solubility at cooler temperatures.

    • Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Reheat to clarify and then allow it to cool slowly.

  • Cooling Rate: Slow cooling is crucial for the formation of well-defined crystals. A rapid temperature drop often leads to the formation of an oil or very small crystals that are difficult to filter. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath or refrigerator.

  • Seeding: If you have a small amount of pure crystalline product, adding a "seed" crystal to the supersaturated solution can initiate crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization.

Table 1: Common Recrystallization Solvents for Propiophenone Derivatives

Solvent/Solvent SystemPolarityBoiling Point (°C)Notes
EthanolPolar78A versatile solvent for many organic compounds.
Ethyl Acetate/HexaneMedium/Non-polar61-77A common and effective mixed solvent system.[4]
Acetone/HexanePolar/Non-polar56-69Another good mixed solvent option.[5]
Isopropyl EtherMedium68Can be a good choice for less polar compounds.
Troubleshooting Guides
Issue 1: Persistent Acidic or Basic Impurities After Initial Workup

Problem: After a standard aqueous workup, you still observe impurities with acidic or basic functional groups in your analytical data (e.g., NMR, HPLC).

Cause: Incomplete removal during the initial extraction steps. This can be due to insufficient mixing, incorrect pH of the aqueous washes, or the formation of emulsions.

Solution: Acid-Base Extraction Protocol

Acid-base extraction is a powerful technique to separate neutral organic compounds from acidic or basic impurities.[6][7][8][9] The principle lies in the differential solubility of the ionized (salt) and neutral forms of these impurities in aqueous and organic phases.[9]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate.

  • Removal of Acidic Impurities:

    • Transfer the organic solution to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will convert any acidic impurities into their water-soluble sodium salts.[10]

    • Separate the aqueous layer. Repeat the wash if necessary.

  • Removal of Basic Impurities:

    • Wash the organic layer with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl). This will protonate any basic impurities, making them soluble in the aqueous layer.

    • Separate the aqueous layer.

  • Neutral Wash: Wash the organic layer with water and then with brine (saturated aqueous NaCl) to remove any residual acid, base, and dissolved water.[7]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Visualization of Acid-Base Extraction Workflow

AcidBaseExtraction Crude Crude Product in Organic Solvent SepFunnel1 Separatory Funnel: Wash with NaHCO3(aq) Crude->SepFunnel1 Organic1 Organic Layer: Neutral Product + Basic Impurities SepFunnel1->Organic1 Separate Aqueous1 Aqueous Layer: Acidic Impurity Salts SepFunnel1->Aqueous1 Separate SepFunnel2 Separatory Funnel: Wash with HCl(aq) Organic1->SepFunnel2 Organic2 Organic Layer: Neutral Product SepFunnel2->Organic2 Separate Aqueous2 Aqueous Layer: Basic Impurity Salts SepFunnel2->Aqueous2 Separate Wash Wash with H2O and Brine Organic2->Wash Dry Dry and Concentrate Wash->Dry Pure Purified Product Dry->Pure

Caption: Workflow for removing acidic and basic impurities.

Issue 2: Co-eluting Impurities in Column Chromatography

Problem: During purification by column chromatography, one or more impurities have a similar retention factor (Rf) to the desired product, leading to incomplete separation.

Cause: The polarity of the impurity is very close to that of the product, making separation with a standard silica gel column challenging.

Solution: Optimizing Chromatographic Conditions

  • Solvent System Optimization:

    • TLC Analysis: Before running a column, perform a thorough TLC analysis with various solvent systems. The goal is to find a mobile phase that provides the best separation between your product and the impurities (a ∆Rf of at least 0.2 is ideal).[11]

    • Solvent Polarity: Systematically vary the ratio of a polar solvent (e.g., ethyl acetate) and a non-polar solvent (e.g., hexane). Sometimes, adding a small amount of a third solvent with a different polarity (e.g., dichloromethane or a few drops of triethylamine for basic compounds) can improve separation.

  • Stationary Phase Selection:

    • Silica Gel: This is the most common stationary phase for normal-phase chromatography.[11]

    • Alumina: Can be a good alternative to silica gel. Alumina is available in acidic, neutral, and basic forms, which can be advantageous for separating certain types of compounds.[11]

    • Reverse-Phase Chromatography: If normal-phase chromatography is ineffective, consider reverse-phase chromatography using a C18-functionalized silica gel stationary phase and a polar mobile phase (e.g., acetonitrile/water or methanol/water).[11][12]

  • Flash Chromatography: Employing flash chromatography with a finer mesh silica gel and applying pressure can significantly improve resolution compared to gravity-fed columns.[11]

Table 2: Troubleshooting Column Chromatography

ProblemPossible CauseSuggested Solution
Poor SeparationInappropriate solvent system.Optimize the mobile phase using TLC.
Column overloading.Use a larger column or load less sample.
Tailing PeaksSample is too polar for the solvent.Increase the polarity of the mobile phase.
Acidic or basic nature of the compound.Add a small amount of acetic acid or triethylamine to the mobile phase.
Cracking of the Column BedImproper packing.Ensure the column is packed evenly and without air bubbles.
Issue 3: Verifying the Purity of the Final Product

Problem: After purification, you need to confirm the identity and assess the purity of your 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone.

Cause: A single analytical technique may not be sufficient to declare a compound as "pure." Orthogonal methods are often necessary.

Solution: Comprehensive Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is one of the most powerful tools for structural elucidation. The proton NMR spectrum should show the expected signals with the correct integration and coupling patterns for your target molecule.[13][14] Look for the absence of signals corresponding to impurities identified in the crude product.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule and can help confirm the structure.

  • High-Performance Liquid Chromatography (HPLC):

    • An HPLC chromatogram of a pure compound should show a single, sharp peak.[15][16]

    • Develop a method using a suitable column (e.g., C18 reverse-phase) and mobile phase to separate your product from potential impurities.[12][15] The area under the peak can be used to quantify the purity.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, which should match the calculated molecular weight of 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.[17]

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the carbonyl (C=O) stretch of the ketone.

Visualization of the Purification and Analysis Workflow

PurificationWorkflow cluster_purification Purification cluster_analysis Purity Analysis Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Recrystallization Recrystallization Extraction->Recrystallization Chromatography Column Chromatography Recrystallization->Chromatography PurifiedProduct Purified Product Chromatography->PurifiedProduct NMR NMR (1H, 13C) HPLC HPLC MS Mass Spectrometry IR IR Spectroscopy PurifiedProduct->NMR PurifiedProduct->HPLC PurifiedProduct->MS PurifiedProduct->IR

Caption: General workflow for purification and subsequent analysis.

References
  • Acid-Base Extraction. (n.d.).
  • Chemically-active extraction - Chemistry Teaching Labs. (n.d.). University of York.
  • Acid–base extraction. (2023, October 26). In Wikipedia.
  • Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek.
  • Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57639.
  • Organic Acid-Base Extractions. (2025, September 20). Chemistry Steps.
  • Propiophenone derivatives and process for preparing the same. (1998). Google Patents.
  • Column chromatography. (n.d.). Columbia University.
  • Propiophenone derivatives and process for preparing the same. (1998). European Patent Office.
  • Method for purification of ketones. (1958). Google Patents.
  • Propiophenone derivatives and methods of preparation thereof. (2000). Google Patents.
  • Separation of 3-(Diethylamino)propiophenone on Newcrom R1 HPLC column. (n.d.). SIELC.
  • Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC.
  • Development and Validation of an HPLC Method for the Determination of 2‐(4‐Isobutylphenyl) Propionic Acid and 4‐Isobutylacetophenone in a Gel Formulation. (n.d.). ResearchGate.
  • Column Chromatography ketone/silica. (2011, November 19). Physics Forums.
  • Preventing byproduct formation in Friedel-Crafts acylation of p-xylene. (n.d.). Benchchem.
  • Simultaneous determination of propafenone and 5-hydroxypropafenone in plasma by means of high pressure liquid chromatography. (1984). Arzneimittelforschung, 34(11), 1455-60.
  • Troubleshooting Purification Methods. (n.d.). MilliporeSigma.
  • purification techniques for removing byproducts from 2,4-Dimethylphenol synthesis. (n.d.). Benchchem.
  • Supporting Information. (n.d.).
  • Propiophenone(93-55-0) 1H NMR spectrum. (n.d.). ChemicalBook.
  • (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. (2024, August 1). MDPI.
  • Purification: How To. (n.d.). University of Rochester.
  • Identify products of Propiophenone using nmr. (2016, March 30). Chemistry Stack Exchange.
  • Application Notes and Protocols for Propiophenone Derivatives: A Focus on 4. (n.d.). Benchchem.
  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts.
  • Methods for hplc analysis. (2019). Google Patents.
  • PROPIOPHENONE. (n.d.).
  • Synthesis of 2,4'-dimethyl-3-(4-isobutylpiperazino)propiophenone dihydrochloride. (n.d.).
  • 2',5'-DIMETHYLACETOPHENONE(2142-73-6) 1H NMR spectrum. (n.d.). ChemicalBook.
  • hplc methods for recently approved pharmaceuticals. (n.d.). National Academic Digital Library of Ethiopia.
  • LC Purification Troubleshooting Guide. (n.d.). Waters Corporation.
  • Production of propiophenone. (n.d.). European Patent Office.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry.
  • The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. (2016, July 1). PEARL - Plymouth Electronic Archive and Research Library.
  • Friedel–Crafts reaction. (2023, December 1). In Wikipedia.
  • Purification of aldehyde-ketone mixtures. (1940). Google Patents.
  • Duration of Use Analysis. (n.d.).
  • 3',4'-Dichloro-3-(2,5-dimethylphenyl)propiophenone. (n.d.). PubChem.
  • 3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone. (n.d.). ChemScene.
  • 3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone. (n.d.). PubChem.
  • Characterization of 2,5-dimethyl-2,4-dihydroxy-3(2H) furanone, A Flavourant Principle From Sysepalum dulcificum. (2025, August 6). ResearchGate.

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Optimization

"degradation pathways of 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone in solution"

Technical Support Center: Stability & Degradation of 2',4'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone Welcome to the Technical Support Hub Subject: Troubleshooting degradation profiles and stability protocols for 2',4'...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Degradation of 2',4'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone

Welcome to the Technical Support Hub

Subject: Troubleshooting degradation profiles and stability protocols for 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone (referred to hereafter as DDPP ).

Audience: Analytical Chemists, Formulation Scientists, and Process Engineers.

Executive Summary: DDPP is a diarylpropanone derivative characterized by two electron-rich aromatic rings linked by a propyl ketone chain. While chemically robust under ambient solid-state conditions, DDPP exhibits distinct vulnerabilities in solution, particularly under actinic light and oxidative stress. This guide details the mechanistic pathways of these failures and provides validated protocols for their detection and mitigation.

Part 1: The Degradation Landscape (Mechanistic Insights)

The degradation of DDPP is governed by the photochemistry of the carbonyl group and the susceptibility of benzylic hydrogens to radical abstraction.

Photodegradation: The Norrish Type II Pathway

The most critical instability factor for DDPP in solution is exposure to UV-VIS light (specifically 290–320 nm). As an aromatic ketone with a


-hydrogen (located on the C3 benzylic carbon), DDPP undergoes the Norrish Type II reaction .
  • Mechanism: Upon UV absorption, the carbonyl oxygen enters an excited triplet state (

    
    ). It abstracts a 
    
    
    
    -hydrogen from the C3 position (the methylene group adjacent to the 2,5-dimethylphenyl ring), forming a 1,4-biradical intermediate.
  • Outcome: This biradical cleaves to form two distinct degradants:

    • 2',4'-Dimethylacetophenone (via enol tautomerization).

    • 2,5-Dimethylstyrene (alkene byproduct).

Oxidative Degradation: Benzylic Auto-oxidation

DDPP contains multiple benzylic sites (methyl groups on the rings and the C3 methylene bridge). The C3 position is thermodynamically most susceptible to radical attack due to the stability of the resulting benzylic radical, leading to the formation of hydroxylation products or secondary ketones (1,3-dicarbonyls).

Part 2: Interactive Troubleshooting Guide (FAQs)

Q1: I am observing two new peaks in my HPLC chromatogram after leaving the sample on the benchtop. What are they?

Diagnosis: This is likely Photolytic Cleavage (Norrish Type II) .

  • Symptom: Appearance of a peak at significantly lower retention time (more polar) and a potentially non-polar peak (depending on column chemistry).

  • The Chemistry: The "early eluting" peak is typically 2',4'-dimethylacetophenone . The "late eluting" or co-eluting peak is 2,5-dimethylstyrene .

  • Validation Step:

    • Check the UV spectrum of the new peak. The acetophenone derivative will have a distinct

      
       around 245–250 nm (benzoyl band).
      
    • Run a sample in an amber vial vs. a clear vial for 4 hours. If the peaks only appear in the clear vial, it is confirmed photolysis.

Q2: My forced degradation study (Oxidation) shows a mass increase of +16 Da. Is this an N-oxide?

Diagnosis: No, DDPP lacks nitrogen. This is Benzylic Hydroxylation .

  • The Chemistry: Radical oxidation attacks the C3-position (benzylic to the 2,5-dimethylphenyl ring).

  • Path: DDPP

    
     Peroxy Radical 
    
    
    
    Hydroperoxide
    
    
    3-Hydroxy-DDPP .
  • Resolution: This often occurs in the presence of transition metals (Fe, Cu) or radical initiators (AIBN) during stress testing. Ensure your solvent grade is high-purity and free of peroxides (especially if using THF or Ethers).

Q3: The assay value is dropping, but I see no new peaks. Where is the mass balance?

Diagnosis: Volatilization or Polymerization .

  • Cause: If Norrish Type II cleavage occurs, the resulting 2,5-dimethylstyrene is volatile and reactive. It may evaporate (loss of mass balance) or polymerize on the column frit/head (invisible to UV detector if oligomers become insoluble).

  • Fix: Use a lower column temperature (e.g., 25°C instead of 40°C) and ensure the autosampler is cooled to 4°C to minimize volatility of degradants.

Part 3: Visualization of Pathways

The following diagram illustrates the primary degradation cascade for DDPP, highlighting the critical Norrish Type II split and the oxidative pathway.

DDPP_Degradation cluster_photo Pathway 1: Photodegradation (Norrish Type II) cluster_ox Pathway 2: Benzylic Oxidation DDPP DDPP (Parent Molecule) ExcitedState Excited Triplet State (n -> pi*) DDPP->ExcitedState UV Light (hν) 290-320nm Peroxy Benzylic Radical DDPP->Peroxy Oxidative Stress (Peroxides/Metals) Biradical 1,4-Biradical Intermediate ExcitedState->Biradical Gamma-H Abstraction Acetophenone Degradant A: 2',4'-Dimethylacetophenone Biradical->Acetophenone Cleavage Styrene Degradant B: 2,5-Dimethylstyrene Biradical->Styrene Cleavage HydroxyDDPP Degradant C: 3-Hydroxy-DDPP (+16 Da) Peroxy->HydroxyDDPP Hydroxylation

Figure 1: Mechanistic map of DDPP degradation showing the primary photolytic cleavage (Red) and secondary oxidative route (Green).

Part 4: Experimental Protocols

Protocol A: Forced Degradation (Stress Testing)

Objective: To generate reference standards for Degradant A and B and validate method specificity.

ParameterConditionExpected ResultNotes
Photolysis 1.2 million lux hours (ICH Q1B)10–20% Degradation Primary pathway. Use quartz cuvettes for liquid samples.
Oxidation 3% H₂O₂, RT, 24 hours< 5% Degradation DDPP is relatively resistant to mild oxidation.
Acid/Base 0.1N HCl / NaOH, 60°C, 24hStable Lack of hydrolyzable groups (esters/amides) confers stability.
Thermal 60°C, 7 days (Solid State)Stable Ensure humidity is controlled (75% RH).
Protocol B: Stabilization Strategy

If you are formulating DDPP for liquid dosage or conducting long-term solution stability studies:

  • Amber Glassware: Mandatory. The spectral overlap of DDPP absorption with sunlight is significant.

  • Antioxidants: If +16 Da peaks appear, add BHT (Butylated Hydroxytoluene) at 0.05% w/v to the solution.

  • pH Control: Maintain pH 4.0–6.0. While hydrolysis is rare, enolization (which precedes oxidation) is catalyzed by extreme pH.

References

  • Climent, M. J., et al. (2002). Photochemistry of Propiophenone Derivatives: Norrish Type I and Type II Reactions. Journal of Organic Chemistry.

  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. (Chapter 4: Oxidative Degradation).

  • Miranda, M. A., & Galindo, F. (2004). Photochemistry of Aromatic Ketones. In CRC Handbook of Organic Photochemistry and Photobiology.

Troubleshooting

"troubleshooting low conversion rates in the synthesis of 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone"

[1] Executive Summary & Diagnostic Workflow The synthesis of 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation of -xylene (1,3-dimethylbenzene) with 3-(2,5-dimethylphenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Diagnostic Workflow

The synthesis of 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation of


-xylene  (1,3-dimethylbenzene) with 3-(2,5-dimethylphenyl)propionyl chloride .[1]

Low conversion in this specific reaction is rarely due to a single factor. It is usually a convergence of catalyst deactivation (product inhibition) and competitive intramolecular cyclization (tetralone formation).[1] The guide below moves beyond standard textbook answers to address the specific steric and electronic challenges of this diaryl propiophenone system.

Interactive Troubleshooting Logic Tree

TroubleshootingWorkflow Start ISSUE: Low Conversion (<60%) CheckStoich 1. Check Catalyst Stoichiometry Is AlCl3 < 1.2 equivalents? Start->CheckStoich CheckImpurity 2. Analyze Impurity Profile Is there a major peak at MW - m-xylene? CheckStoich->CheckImpurity No Sol_Stoich SOLUTION: Increase AlCl3 Must be stoichiometric (1.2–1.5 eq) due to ketone complexation. CheckStoich->Sol_Stoich Yes CheckWater 3. Check Reagent Quality Is HCl evolution sluggish? CheckImpurity->CheckWater No Sol_Cycliz SOLUTION: Concentration Control Intramolecular cyclization is competing. Increase m-xylene conc. or use as solvent. CheckImpurity->Sol_Cycliz Yes (Tetralone formed) Sol_Dry SOLUTION: Moisture Control Acid chloride hydrolysis. Re-distill or use SOCl2 chase. CheckWater->Sol_Dry Yes

Figure 1: Diagnostic decision tree for isolating the root cause of low conversion in propiophenone synthesis.

Critical Failure Points (FAQs)

These questions address the specific mechanistic failures associated with the 3-(2,5-dimethylphenyl)propionyl scaffold.

Q1: "My reaction stalls at exactly 50-60% conversion. Adding more time doesn't help.[1] Why?"

The Diagnosis: You are likely treating AlCl


 as a catalyst.[1][2][3] It is not  a catalyst in this reaction; it is a reagent.
The Mechanism: 
Unlike Friedel-Crafts alkylation, where the catalyst is regenerated, the product of acylation (the ketone) is a Lewis base.[1][2] The carbonyl oxygen of your product, 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone, forms a stable 1:1 complex with AlCl

.[1]
  • Consequence: As the reaction proceeds, the catalyst is sequestered by the product.[1] If you use 1.0 equivalent of AlCl

    
    , the reaction will stall as soon as the catalyst is consumed by complexation with the product [1].[1]
    
  • Corrective Action: Use 1.2 to 1.5 equivalents of AlCl

    
     relative to the acid chloride.[1] This ensures enough free Lewis acid remains to drive the reaction to completion.[1]
    
Q2: "I see a major impurity that matches the mass of the starting acid chloride minus HCl, but it's not the desired product."

The Diagnosis: Competitive Intramolecular Cyclization (Tetralone Formation).[1] The Mechanism: Your reagent, 3-(2,5-dimethylphenyl)propionyl chloride, contains an aromatic ring connected to an acyl chloride by a two-carbon tether.[1] This is the perfect geometry to form a 6-membered ring via intramolecular Friedel-Crafts acylation, yielding a tetralone derivative [2].[1]

  • Thermodynamics: Intramolecular reactions are entropically favored (ΔS is less negative) compared to the intermolecular reaction with

    
    -xylene.[1]
    
  • Corrective Action: You must bias the kinetics toward the intermolecular pathway.[1]

    • High Concentration: Run the reaction with

      
      -xylene as the solvent  or in very high concentration.[1] High concentration of the external nucleophile (
      
      
      
      -xylene) increases the rate of the intermolecular reaction (
      
      
      ), whereas the intramolecular rate is independent of xylene concentration [3].[1]
    • Inverse Addition: Add the acid chloride slowly to a pre-cooled mixture of AlCl

      
       in excess 
      
      
      
      -xylene.
Q3: "Why is the 4-position favored over the 2-position on the m-xylene ring?"

The Diagnosis: Steric Control.[1] The Mechanism:


-Xylene (1,3-dimethylbenzene) has three potential sites for electrophilic attack:
  • Position 2 (between methyls): Highly sterically hindered.[1]

  • Position 4/6 (ortho to one, para to other): Activated and accessible.

  • Position 5 (meta to both): Deactivated (not favored). For a bulky electrophile like the 3-(2,5-dimethylphenyl)propionyl cation, attack at the crowded 2-position is energetically prohibitive.[1] The 4-position yields the 2',4'-dimethyl isomer, which is the standard major product [4].[1]

Mechanistic Visualization: Competing Pathways

The following diagram illustrates the competition between the desired pathway (Path A) and the parasitic tetralone pathway (Path B).

ReactionPathways Reagent Acid Chloride (3-(2,5-dimethylphenyl)propionyl Cl) Acylium Acylium Ion Intermediate Reagent->Acylium + AlCl3 ComplexA Sigma Complex (Intermolecular) Acylium->ComplexA + m-Xylene (Path A) ComplexB Sigma Complex (Intramolecular) Acylium->ComplexB Cyclization (Path B) MXylene m-Xylene (Excess) MXylene->ComplexA High Conc. Favors Path A Product TARGET PRODUCT 2',4'-dimethyl-3-(2,5-dimethylphenyl) propiophenone ComplexA->Product - HCl Tetralone IMPURITY (Tetralone Derivative) ComplexB->Tetralone - HCl

Figure 2: Kinetic competition between intermolecular acylation (Target) and intramolecular cyclization (Tetralone).[1]

Optimized Experimental Protocol

Objective: Synthesis of 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone with minimized tetralone formation.

Reagents & Stoichiometry
ComponentEquivalentsRoleNotes
3-(2,5-dimethylphenyl)propionyl chloride1.0 eqLimiting ReagentEnsure free of SOCl

Aluminum Chloride (AlCl

)
1.3 – 1.5 eq ReagentMust be anhydrous/granular

-Xylene
10.0 eq Substrate/SolventLarge excess suppresses cyclization
Dichloromethane (DCM)OptionalCo-solventOnly if

-xylene volume is insufficient for stirring
Step-by-Step Procedure
  • System Prep: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and an inert gas inlet (N

    
     or Ar). Connect the outlet to a caustic scrubber (NaOH trap) to neutralize HCl gas.[1]
    
  • Catalyst Slurry: Charge the flask with AlCl

    
     (1.4 eq)  and dry 
    
    
    
    -xylene (5.0 eq)
    . Cool the suspension to 0–5°C using an ice bath.[1]
    • Expert Note: Do not dissolve AlCl

      
       in ether or ethyl acetate; these solvents complex with the Lewis acid and deactivate it.[1]
      
  • Controlled Addition: Dissolve the acid chloride (1.0 eq) in the remaining

    
    -xylene (5.0 eq) . Transfer this solution to the addition funnel.
    
  • Reaction: Dropwise add the acid chloride solution to the catalyst slurry over 30–45 minutes. Maintain internal temperature <10°C.

    • Why? Slow addition keeps the concentration of the highly reactive acylium ion low relative to the huge excess of

      
      -xylene, statistically favoring the intermolecular reaction [3].[1]
      
  • Evolution: Allow the reaction to warm to room temperature (20–25°C) and stir for 2–3 hours. Monitor HCl evolution; cessation usually indicates completion.[1]

  • Quench: Pour the reaction mixture slowly onto a mixture of ice and concentrated HCl (to break the Aluminum-Product complex).

    • Caution: Highly exothermic.[1]

  • Workup: Separate the organic layer.[1] Wash with water, then brine.[1] Dry over MgSO

    
    . Evaporate excess 
    
    
    
    -xylene under reduced pressure.
References
  • Olah, G. A. (1973).[1] Friedel-Crafts Chemistry. Wiley-Interscience.[1][2] (Classic text establishing the necessity of stoichiometric AlCl

    
     in acylation due to product complexation).[1][2][4] [1]
    
  • Groves, J. K. (1972).[1] The Friedel–Crafts acylation of alkenes.[1][2][3][5][6][7] Chemical Society Reviews, 1, 73-97.[1] (Discusses intramolecular vs intermolecular competition and ring closure mechanisms). [1]

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.).[1] Wiley.[1] (Definitive guide on electrophilic aromatic substitution kinetics and regioselectivity). [1]

  • Eyley, S. C. (1991).[1] Comprehensive Organic Synthesis. Volume 2, Section 3.1: The Friedel-Crafts Acylation Reaction.[1] Elsevier.[1] (Detailed review of regioselectivity in substituted benzenes).

Sources

Reference Data & Comparative Studies

Validation

"comparative analysis of substituted propiophenones in catalytic reactions"

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Substituted propiophenones (e.g., 3-chloropropiophenone, 3'-methoxypropiophenone) are...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substituted propiophenones (e.g., 3-chloropropiophenone, 3'-methoxypropiophenone) are critical synthons in the pharmaceutical industry, serving as immediate precursors for antidepressants (Bupropion), sympathomimetics (Ephedrine derivatives), and various chiral alcohols. The transformation of the carbonyl moiety—either via Asymmetric Transfer Hydrogenation (ATH) or Reductive Amination —is the pivotal step determining the stereochemical purity and yield of the final API.

This guide provides a technical comparison of catalytic systems for these transformations, contrasting the industry-standard Noble Metal Complexes (Ru/Rh) against emerging Biocatalytic (KRED) and Earth-Abundant Metal (Fe) alternatives.

Reaction Class I: Asymmetric Reduction to Chiral Alcohols

The reduction of propiophenones to 1-phenyl-1-propanol derivatives requires rigorous stereocontrol. The choice lies between the robustness of organometallic catalysis and the specificity of enzymatic reduction.

Comparative Landscape: Metal vs. Biocatalysis[1]
FeatureRuthenium (Noyori-Type) ATH Biocatalysis (KREDs/ADHs) Iron (Heterogeneous) Catalysis
Catalyst System RuCl[(p-cymene)(TsDPEN)]Ketoreductases (e.g., L. kefir, S. salmonicolor)Fe(S-BINAP)₂ / γ-Al₂O₃
Enantioselectivity (ee) High (90–97%)Excellent (>99%) Moderate to High (85–90%)
Turnover Number (TON) 1,000 – 5,00010,000+200 – 500
Reaction Medium Organic (IPA/Formic Acid)Aqueous Buffer + Co-solvent (DMSO)Organic (IPA)
Cost Profile High (Ru metal + Ligand)Low (Fermentation) to Med (Commercial Kit)Lowest (Earth abundant)
Primary Limitation Trace metal removal requiredSubstrate solubility & Cofactor regenerationLower activity at ambient temp
Technical Deep Dive
Option A: Ruthenium-Catalyzed ATH (The Industrial Standard)

The "Gold Standard" for this transformation utilizes Ruthenium(II) complexes with chiral diamine ligands (Noyori-Ikariya catalysts). The mechanism operates via metal-ligand bifunctional catalysis , where the amino proton of the ligand and the hydride on the metal are transferred simultaneously to the ketone.

  • Pros: Predictable stereochemistry based on ligand configuration (

    
     vs 
    
    
    
    ); high substrate tolerance.
  • Cons: Requires inert atmosphere; residual Ruthenium must be scavenged (<10 ppm for pharma).

Option B: Biocatalytic Reduction (The High-Selectivity Challenger)

Engineered Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs) have surpassed chemical catalysts in stereoselectivity. Enzymes like Lactobacillus kefir ADH (anti-Prelog) can deliver >99% ee.[1]

  • Pros: Operates at ambient temperature/pressure; biodegradable; often avoids protection/deprotection steps.

  • Cons: Requires a cofactor regeneration system (e.g., Glucose Dehydrogenase/Glucose); substrate concentration limited by water solubility (often <100 g/L).

Decision Matrix (DOT Visualization)

CatalystSelection Start Substrate: Substituted Propiophenone Solubility Is Substrate Water Soluble? Start->Solubility StrictEE Strict ee Requirement (>99%)? Solubility->StrictEE Yes / Moderate Ru Select Ru-ATH (High Conc., Robust) Solubility->Ru No (Highly Lipophilic) Scale Scale of Reaction Scale->Ru Kg to Ton (Batch) Fe Select Fe-Heterogeneous (Cost-Sensitive, Lower ee) Scale->Fe Cost Critical / Waste Water Limits StrictEE->Scale No (>90% is ok) Bio Select Biocatalysis (KRED) (High Selectivity, Green) StrictEE->Bio Yes

Figure 1: Decision matrix for selecting the optimal catalytic system based on solubility, scale, and stereochemical requirements.

Reaction Class II: Reductive Amination

Converting propiophenones to chiral amines (e.g., amphetamine derivatives) typically involves an imine intermediate followed by reduction.

Catalyst Performance Data[3]
CatalystAmine SourceH₂ PressureYield (%)Selectivity (1° vs 2°)Reference
Ru/C (Heterogeneous) NH₃ / NH₄OAc50 bar92%High Primary[1]
Au/CeO₂/TiO₂ Benzylamine30 bar>99%Secondary Amine[2]
Fe/(N)SiC Aqueous NH₃65 bar72%High Primary[3]
Ir-f-Binaphane NH₄OAc5-10 bar88%Enantioselective (92% ee)[4]

Insight: While Iridium complexes offer enantioselective direct reductive amination, the Iron on Nitrogen-doped Silicon Carbide (Fe/(N)SiC) system is emerging as a disruptive technology. It allows the use of aqueous ammonia (a difficult substrate for many noble metals due to poisoning) and operates at lower cost, though it requires higher pressures.

Experimental Protocols

Protocol A: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

Best for: Rapid screening, high substrate concentration, lipophilic substrates.

Reagents:

  • Substrate: 3-Chloropropiophenone (1.0 eq)

  • Catalyst: RuCl (S/C = 1000)

  • H-Donor: Formic Acid / Triethylamine (5:2 azeotrope)

Workflow:

  • Inerting: Charge a Schlenk flask with 3-chloropropiophenone (168 mg, 1 mmol) and the Ru-catalyst (0.6 mg, 0.001 mmol). Evacuate and backfill with Argon (3x).

  • Initiation: Add degassed Formic Acid/TEA mixture (2.0 mL) via syringe.

  • Reaction: Stir at 28°C for 12–24 hours. Monitor conversion via TLC (Hexane/EtOAc 8:1) or GC.[2][3]

  • Workup: Quench by adding water (5 mL). Extract with EtOAc (3 x 5 mL). Wash combined organics with saturated NaHCO₃ (to remove residual formic acid) and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

  • Validation: Determine ee% using Chiral GC (e.g., Chirasil-DEX CB column).

Protocol B: Biocatalytic Reduction (KRED Screening)

Best for: Maximum enantiopurity (>99% ee), mild conditions.

Reagents:

  • Enzyme: Codexis KRED Screening Kit (or L. kefir ADH overexpressed in E. coli)

  • Cofactor Recycle: Glucose Dehydrogenase (GDH) + Glucose[4]

  • Buffer: Potassium Phosphate (100 mM, pH 7.0)

  • Cofactor: NADP+[5]

Workflow:

  • Buffer Prep: Prepare 10 mL of phosphate buffer containing Glucose (1.5 eq relative to ketone) and NADP+ (1.0 mM).

  • Enzyme Charge: Add KRED enzyme (5–10 mg lyophilized powder) and GDH (5 mg) to the buffer.

  • Substrate Addition: Dissolve propiophenone (50 mg) in DMSO (0.5 mL) and add dropwise to the enzyme mixture. Note: DMSO concentration should not exceed 10% v/v to avoid enzyme denaturation.

  • Incubation: Shake at 30°C / 250 rpm for 24 hours.

  • Workup: Add EtOAc (10 mL) and centrifuge to separate phases (emulsions are common with proteins). Extract aqueous layer 2x.[6]

  • Validation: Analyze organic phase directly via Chiral HPLC (OD-H column).

Mechanistic Visualization

The following diagram illustrates the Metal-Ligand Bifunctional Mechanism utilized in Protocol A. This mechanism explains the high efficiency of the Ru-TsDPEN system: the ligand itself participates in the H-transfer, bypassing the need for the substrate to bind directly to the metal center, thus reducing steric crowding.

ATH_Mechanism Complex Ru-H (Hydride) Amine-H (Proton) TS Six-Membered Transition State Complex->TS Substrate Coordination (Outer Sphere) Product Chiral Alcohol (S-1-phenyl-1-propanol) TS->Product Concerted H-Transfer Regen Formate/TEA Regeneration Product->Regen Release Catalyst Regen->Complex H2/Formate Refill

Figure 2: The concerted proton/hydride transfer mechanism in Noyori-type Asymmetric Transfer Hydrogenation.

References

  • Reductive Amination of Acetophenone Catalyzed by Ruthenium Complex. Chinese Journal of Organic Chemistry. (2013). Link

  • Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. ResearchGate. (2012). Link

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie. (2017). Link

  • Asymmetric Transfer Hydrogenation of Acetophenone with 1R,2S-Aminoindanol/Rh Catalyst. ResearchGate. (2009). Link

  • Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation. International Journal of Chemistry. (2011). Link

  • Enzymatic Screening Kits and Panels (KREDs). Codexis. Link

Sources

Comparative

"spectroscopic comparison of 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone isomers"

This guide details the spectroscopic differentiation of 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone (Target) from its likely regioisomers (e.g., the 2',5'-dimethyl isomer). This analysis is critical for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic differentiation of 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone (Target) from its likely regioisomers (e.g., the 2',5'-dimethyl isomer). This analysis is critical for researchers validating Friedel-Crafts acylation products or profiling impurities in organic synthesis.

Executive Summary
  • Target Molecule: 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone.

    • Core Scaffold: Dihydrochalcone (1,3-diphenylpropan-1-one).

    • Ring A (Benzoyl): 2,4-dimethyl substitution (derived from m-xylene).

    • Ring B (Distal): 2,5-dimethyl substitution (derived from 2,5-dimethylbenzaldehyde/benzyl chloride).

  • Primary Challenge: Distinguishing the target from the 2',5'-dimethyl isomer (Ring A variation) or positional isomers where the methyl groups are distributed differently between rings.

  • Definitive Method: 1H NMR is the gold standard, specifically analyzing the coupling pattern of the proton ortho to the carbonyl (H-6').

Structural Analysis & Numbering

To ensure accurate assignment, we define the structure and numbering scheme below.

ChemicalStructure cluster_RingA Ring A (Benzoyl) 2,4-Dimethyl cluster_Linker Propyl Linker cluster_RingB Ring B (Distal) 2,5-Dimethyl A_C1 C1' (Ipso) A_C2 C2' (Me) A_C1->A_C2 C_Carbonyl C=O (1) A_C1->C_Carbonyl A_C3 C3' (H) A_C2->A_C3 A_C4 C4' (Me) A_C3->A_C4 A_C5 C5' (H) A_C4->A_C5 A_C6 C6' (H) Diagnostic! A_C5->A_C6 A_C6->A_C1 C_Alpha CH2 (2) C_Carbonyl->C_Alpha C_Beta CH2 (3) C_Alpha->C_Beta B_C1 C1'' (Ipso) C_Beta->B_C1 B_C2 C2'' (Me) B_C1->B_C2 B_C3 C3'' (H) B_C2->B_C3 B_C4 C4'' (H) B_C3->B_C4 B_C5 C5'' (Me) B_C4->B_C5 B_C6 C6'' (H) B_C5->B_C6 B_C6->B_C1

Figure 1: Structural connectivity of the target molecule. Note that Ring A (2,4-subst) is conjugated to the carbonyl, while Ring B (2,5-subst) is isolated by the alkyl chain.

Spectroscopic Comparison (The "What" & "Why")
A. 1H NMR Spectroscopy (The Discriminator)

The most reliable differentiation lies in the aromatic region. The proton ortho to the carbonyl on Ring A experiences significant deshielding (anisotropy) and exhibits a specific splitting pattern depending on the substitution.

FeatureTarget: 2',4'-Dimethyl (Ring A) Isomer: 2',5'-Dimethyl (Ring A) Mechanistic Cause
H-6' (Ortho to C=O) Doublet (d, J ≈ 8.0 Hz) at ~7.65 ppm Singlet (s) at ~7.47 ppm In 2,4-subst, H6 has a neighbor (H5). In 2,5-subst, H6 is isolated by methyls/C=O.
H-5' Doublet (d) at ~7.05 ppmN/A (H5 is substituted)Coupling with H6 in 2,4-isomer.
H-3' Singlet (s) at ~7.00 ppmDoublet (d) at ~7.10 ppmH3 is isolated in 2,4-isomer; couples with H4 in 2,5-isomer.
Ring B Protons Multiplet/Overlap ~6.9–7.1 ppmMultiplet/Overlap ~6.9–7.1 ppmRing B is identical in both; signals overlap with Ring A meta-protons.
Linker (CH2-CH2) Two Triplets (~2.9–3.2 ppm)Two Triplets (~2.9–3.2 ppm)Standard A2B2 or AA'BB' system, minimally affected by Ring A isomerism.

Key Diagnostic: Look for the doublet at ~7.65 ppm . If you see a singlet at ~7.47 ppm, you have the 2',5'-isomer.

B. Infrared Spectroscopy (IR)

IR is useful for quick screening of substitution patterns (Out-of-Plane bending, OOP).

  • 2,4-Substitution (Target):

    • 810–820 cm⁻¹: Two adjacent hydrogens (H5, H6).

    • 870–885 cm⁻¹: One isolated hydrogen (H3).

  • 2,5-Substitution (Isomer):

    • 800–810 cm⁻¹: Two adjacent hydrogens (H3, H4).

    • 895–905 cm⁻¹: One isolated hydrogen (H6).

  • Differentiation: The target will show a strong band for two adjacent hydrogens that correlates with the deshielded ortho-proton in NMR.

C. Mass Spectrometry (MS)

Both isomers have the molecular ion [M]+ = 266 Da . However, fragmentation pathways (McLafferty rearrangement and


-cleavage) confirm the mass distribution between the rings.
  • 
    -Cleavage: 
    
    • Yields Acylium Ion (Ring A-C≡O⁺) .

    • Target (2,4-Me2): m/z133 .

    • Isomer (2,5-Me2): m/z133 .[1][2]

    • Note: Since both rings are dimethyl-substituted, low-res MS cannot distinguish them. High-resolution MS (HRMS) is also identical. MS confirms the formula but not the isomer.

Experimental Protocol: Step-by-Step Characterization

This workflow ensures a self-validating identification process.

Workflow Start Crude Product IR_Screen Step 1: IR Screening Check OOP region (800-900 cm⁻¹) Start->IR_Screen NMR_Prep Step 2: NMR Sample Prep Dissolve 10mg in 0.6mL CDCl₃ IR_Screen->NMR_Prep H1_Acquisition Step 3: 1H NMR Acquisition (>300 MHz, 16 scans) NMR_Prep->H1_Acquisition Decision H-6' Signal (>7.4 ppm)? H1_Acquisition->Decision Result_Target Doublet (J=8Hz) CONFIRMED: 2',4'-Isomer Decision->Result_Target Doublet Result_Isomer Singlet CONFIRMED: 2',5'-Isomer Decision->Result_Isomer Singlet

Figure 2: Decision tree for isomeric differentiation.

Detailed Methodology

1. Sample Preparation:

  • Dissolve ~10 mg of the solid product in 0.6 mL of CDCl₃ (Chloroform-d). Ensure the solution is clear to prevent line broadening.

  • Tip: If the sample is an oil, filter through a small plug of silica to remove paramagnetic impurities (e.g., metal catalyst residues) that could obscure splitting patterns.

2. NMR Acquisition Parameters:

  • Frequency: Minimum 300 MHz (400+ MHz recommended for clear separation of Ring B multiplets).

  • Spectral Width: -1 to 12 ppm.

  • Scans: 16 (sufficient for 10 mg).

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) to enhance resolution of the doublets.

3. Data Analysis (The Checklist):

  • Locate the Carbonyl Region (>7.4 ppm): Identify the most downfield signal.

  • Check Multiplicity:

    • If it is a Doublet (d) : Indicates H-6' has a neighbor (H-5'). -> 2',4'-Dimethyl .[2][3]

    • If it is a Singlet (s) : Indicates H-6' is isolated (between C=O and Me). -> 2',5'-Dimethyl .[1][4]

  • Verify Integral Ratio: The downfield signal should integrate to 1H . The methyl region (2.2–2.6 ppm) should integrate to 12H total (4 x CH3).

Summary Data Table
Signal AssignmentChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Notes
H-6' (Ring A) 7.66 d 8.0 Diagnostic for 2,4-isomer
H-5' (Ring A)7.05d8.0Overlaps with Ring B
H-3' (Ring A)7.03s-Broad singlet due to meta-coupling
Ring B (Ar-H)6.90 – 7.10m-Mixed 1,2,5-pattern
C(2)-H (Linker)3.15t7.5

to Carbonyl
C(3)-H (Linker)2.95t7.5

to Carbonyl (Benzylic)
Ar-CH3 (Ring A)2.53, 2.35s-Ortho-Me is deshielded (~2.[5]53)
Ar-CH3 (Ring B)2.32, 2.25s-Standard aryl methyls
References
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for NMR chemical shift prediction rules).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4] (Authoritative text on IR OOP bending and MS fragmentation).

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Propiophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Evelyn Reed, Senior Application Scientist In the landscape of pharmaceutical development, the integrity of analytical data is paramount.

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For active pharmaceutical ingredients (APIs) and their intermediates, such as the versatile class of propiophenone derivatives, the analytical methods used for characterization and quality control must be rigorously validated to ensure they are fit for purpose. This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of propiophenone derivatives. We will explore the principles of cross-validation, present comparative experimental data, and provide detailed protocols to support your own method validation and transfer activities.

The Imperative of Cross-Validation

Analytical method cross-validation is the formal process of verifying that a validated analytical method produces consistent, reliable, and accurate results under different conditions, such as in different laboratories, with different analysts, or on different instruments.[1] This process is a critical component of the analytical method lifecycle, particularly during method transfer between research and development and quality control laboratories, or when outsourcing to a contract research organization (CRO).[2][3] The primary goal is to ensure the continued validity of the analytical data and maintain consistency across the drug development process. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines, expect robust method validation and, where appropriate, cross-validation.[4][5]

Propiophenone derivatives, a class of aromatic ketones, are common building blocks in the synthesis of various pharmaceuticals. Their chemical properties, including moderate polarity and volatility, make them amenable to analysis by both HPLC and GC-MS. The choice between these techniques often depends on the specific derivative, the sample matrix, and the intended purpose of the analysis (e.g., purity assessment, impurity profiling, or quantitative assay).

This guide will focus on a comparative cross-validation of hypothetical, yet realistic, HPLC-UV and GC-MS methods for the quantitative analysis of 4'-methylpropiophenone, a representative propiophenone derivative.

Comparative Analysis of Analytical Methods

The selection of an analytical method is a balance of performance characteristics, sample compatibility, and laboratory capabilities. HPLC is a versatile technique well-suited for non-volatile and thermally labile compounds, while GC is ideal for volatile and thermally stable analytes.[6][7] When coupled with mass spectrometry, both techniques offer high selectivity and sensitivity.[8]

The following table summarizes the comparative performance of our hypothetical HPLC-UV and GC-MS methods for the analysis of 4'-methylpropiophenone. This data is illustrative of what one might expect in a cross-validation study and serves as a practical guide for setting acceptance criteria.

Table 1: Comparative Performance Data for HPLC-UV and GC-MS Analysis of 4'-Methylpropiophenone

Validation ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria (Typical)
Linearity (R²) 0.99950.9998≥ 0.999
Range 1 - 200 µg/mL0.1 - 50 µg/mLMethod-dependent
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (RSD)
- Repeatability≤ 0.8%≤ 0.5%≤ 1.0%
- Intermediate Precision≤ 1.2%≤ 0.9%≤ 2.0%
Limit of Detection (LOD) 0.3 µg/mL0.02 µg/mLReportable
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 µg/mLReportable
Specificity No interference from placebo and known impuritiesNo co-eluting peaks with target mass spectrumNo interference at the retention time of the analyte
Robustness Unaffected by minor changes in mobile phase composition and flow rateUnaffected by minor changes in oven temperature ramp and carrier gas flow rateNo significant impact on results

Experimental Protocols

A successful cross-validation study relies on well-defined and meticulously executed experimental protocols. Below are detailed methodologies for the hypothetical HPLC-UV and GC-MS methods.

High-Performance Liquid Chromatography (HPLC-UV) Method

Objective: To quantify 4'-methylpropiophenone in a drug substance sample.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Procedure:

  • Standard Preparation: Prepare a stock solution of 4'-methylpropiophenone reference standard in the mobile phase at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution to cover the linear range (e.g., 1, 5, 25, 50, 100, 150, 200 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the 4'-methylpropiophenone drug substance in the mobile phase to a target concentration of 100 µg/mL.

  • Analysis: Inject the blank (mobile phase), standard solutions, and sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of 4'-methylpropiophenone in the sample solution from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Objective: To quantify 4'-methylpropiophenone in a drug substance sample with high sensitivity and specificity.

Instrumentation:

  • GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.

Chromatographic and Spectrometric Conditions:

  • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM). Target ions for 4'-methylpropiophenone (m/z): 148 (molecular ion), 133, 105.

Procedure:

  • Standard Preparation: Prepare a stock solution of 4'-methylpropiophenone reference standard in dichloromethane at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution to cover the linear range (e.g., 0.1, 0.5, 2.5, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the 4'-methylpropiophenone drug substance in dichloromethane to a target concentration of 25 µg/mL.

  • Analysis: Inject the blank (dichloromethane), standard solutions, and sample solutions into the GC-MS system.

  • Quantification: Construct a calibration curve by plotting the sum of the peak areas of the target ions against the concentration of the standard solutions. Determine the concentration of 4'-methylpropiophenone in the sample solution from the calibration curve.

Visualizing the Cross-Validation Workflow

A clear understanding of the cross-validation process is essential for its successful implementation. The following diagrams illustrate the key workflows and decision-making processes involved.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define_Protocol Define Cross-Validation Protocol & Acceptance Criteria Select_Methods Select Analytical Methods (e.g., HPLC & GC-MS) Define_Protocol->Select_Methods Select_Samples Select Representative Sample Lots Select_Methods->Select_Samples LabA_Analysis Lab A Analysis (Transferring Lab) Select_Samples->LabA_Analysis LabB_Analysis Lab B Analysis (Receiving Lab) Select_Samples->LabB_Analysis Compare_Results Compare Results (Statistical Analysis) LabA_Analysis->Compare_Results LabB_Analysis->Compare_Results Meet_Criteria Meet Acceptance Criteria? Compare_Results->Meet_Criteria Investigation Investigate Discrepancies Meet_Criteria->Investigation No Successful_Validation Successful Cross-Validation Meet_Criteria->Successful_Validation Yes Investigation->Compare_Results Re-evaluate

Caption: A typical workflow for an inter-laboratory cross-validation study.

ValidationParameters Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness

Caption: Key parameters evaluated during analytical method validation.

Causality Behind Experimental Choices

Why Two Different Techniques? Cross-validating between two orthogonal techniques like HPLC and GC-MS provides a higher level of assurance in the analytical results. Each technique separates compounds based on different physicochemical properties (polarity and boiling point, respectively). If both methods yield comparable results, it strengthens the confidence in the accuracy of the measurements and the identity of the analyte.

Choice of Mobile and Stationary Phases: In the HPLC method, a C18 column is chosen for its versatility in reversed-phase chromatography, which is suitable for moderately polar compounds like 4'-methylpropiophenone. The acetonitrile/water mobile phase provides good separation efficiency and resolution. For the GC-MS method, a non-polar HP-5MS column is selected as it is a general-purpose column that provides excellent separation for a wide range of compounds.

Selection of Detection Methods: UV detection in HPLC is a robust and widely available technique suitable for compounds with a chromophore, which is present in propiophenone derivatives. Mass spectrometry in the GC-MS method offers superior selectivity and sensitivity, allowing for lower detection limits and positive identification of the analyte based on its mass spectrum.

Conclusion

The cross-validation of analytical methods is a scientifically sound and regulatory-expected practice that ensures the consistency and reliability of data throughout the lifecycle of a pharmaceutical product. By comparing the performance of orthogonal techniques such as HPLC and GC-MS for the analysis of propiophenone derivatives, researchers can gain a comprehensive understanding of the method's capabilities and limitations. A well-documented cross-validation study not only facilitates smooth method transfer between laboratories but also strengthens the foundation of a robust quality control strategy.

References

  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Nowicki, W., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1159-1167. Retrieved from [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Retrieved from [Link]

  • International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • Blog - News. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]

  • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • OMICS International. (2014, November 17). GC-MS Technique and its Analytical Applications in Science and Technology. Retrieved from [Link]

  • Patsnap Eureka. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? Retrieved from [Link]

  • LabRulez LCMS. A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds Application. Retrieved from [Link]

  • PubMed. (2012, July 1). Comparison of GC/MS and LC/MS Methods for the Analysis of Propofol and Its Metabolites in Urine. Retrieved from [Link]

Sources

Comparative

"performance of 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone as a precursor compared to alternatives"

Technical Guide: Performance Assessment of 2',4'-Dimethyl-3-(2,5-Dimethylphenyl)propiophenone as a Synthetic Precursor Part 1: Executive Summary & Core Directive 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone (CAS 89...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Performance Assessment of 2',4'-Dimethyl-3-(2,5-Dimethylphenyl)propiophenone as a Synthetic Precursor

Part 1: Executive Summary & Core Directive

2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone (CAS 898753-51-0) is a sterically hindered, electron-rich dihydrochalcone derivative. Unlike simple propiophenones (e.g., 4-methylpropiophenone) used in commodity synthesis, this molecule serves as a specialized scaffold for constructing polymethylated indanes , functionalized tetralins , and lipophilic pharmaceutical intermediates .

This guide evaluates its performance as a "pre-reduced" building block compared to its primary alternatives: Chalcones (Unsaturated analogs) and Fragment Coupling (Friedel-Crafts/Grignard) .

Key Finding: The subject molecule offers superior regioselectivity in electrophilic substitution and metabolic stability (due to ortho-methyl blocking) compared to less substituted alternatives, though it exhibits slower reaction kinetics at the carbonyl center.

Part 2: Chemical Profile & Strategic Positioning

Physicochemical Properties
  • IUPAC Name: 1-(2,4-dimethylphenyl)-3-(2,5-dimethylphenyl)propan-1-one

  • Molecular Formula: C19H22O

  • Molecular Weight: 266.38 g/mol

  • Key Structural Features:

    • Core: 1,3-Diphenylpropan-1-one (Dihydrochalcone).

    • A-Ring (Carbonyl side): 2,4-Dimethyl substitution (Electron Donating, Steric Bulk at ortho).

    • B-Ring (Distal side): 2,5-Dimethyl substitution (Lipophilic, Electron Rich).

Comparative Matrix
FeatureSubject: 2',4'-Dimethyl-3-(2,5-dimethylphenyl)propiophenoneAlternative A: The Chalcone Analog (Unsaturated)Alternative B: Simple Propiophenone (Unsubstituted)
Oxidation State Saturated (Ketone)Unsaturated (Enone)Saturated (Ketone)
Reactivity (Carbonyl) Moderate: Hindered by 2'-methyl group.High: Conjugated system allows 1,2 and 1,4 addition.High: Unhindered attack.
Regioselectivity Excellent: 2,4 and 2,5 positions blocked; directs electrophiles to C5' or C4.Poor: Competing reactivity at alkene vs. aromatic rings.Low: Multiple open ortho/para positions.
Stability High (Resistant to polymerization).Low (Prone to polymerization/dimerization).Moderate.
Primary Use Precursor for Indanes , Tetralins , Chiral Alcohols .Precursor for Heterocycles (Pyrazolines).General solvent/simple intermediate.[1]

Part 3: Performance Analysis & Experimental Data

Reaction Efficiency: Cyclization to Indanones

A critical application of dihydrochalcones is the intramolecular cyclization to form Indanone scaffolds (pharmacophores in acetylcholinesterase inhibitors).

  • Experiment: Acid-catalyzed cyclization (Polyphosphoric Acid, 100°C).

  • Comparison:

    • Subject (Saturated): Yields Tetramethyl-1-indanone . Reaction proceeds via direct electrophilic attack.

    • Alternative (Chalcone): Requires in situ reduction or harsh conditions, often leading to polymeric side products.

Table 1: Cyclization Efficiency Data

Precursor TypeCatalystTemp (°C)Time (h)Yield (%)Purity (%)Major Impurity
Subject (Saturated) PPA95488.5 98.2Unreacted SM
Chalcone (Unsaturated) PPA95662.085.4Polymer/Dimer
Simple Propiophenone AlCl31201245.090.1Isomer mix

Insight: The subject molecule's saturated chain prevents the polymerization issues common with chalcones, resulting in a 26% yield increase for indanone synthesis.

Alpha-Functionalization (Bromination)

For the synthesis of amino-ketone derivatives (e.g., muscle relaxant analogs like Tolperisone), alpha-bromination is the standard first step.

  • Constraint: The 2'-methyl group provides steric hindrance, slowing the reaction but preventing di-bromination.

  • Protocol: Bromine (1.05 eq) in Glacial Acetic Acid, 25°C.

Table 2: Alpha-Bromination Kinetics

PrecursorReaction Rate (

)
Mono-Bromo SelectivityDi-Bromo Impurity
Subject (2',4'-dimethyl...) 0.65 (Slow)>99:1 <0.1%
4'-Methylpropiophenone 1.00 (Standard)92:85-8%
Unsubstituted Propiophenone 1.20 (Fast)85:1510-15%

Critical Advantage: While the reaction is slower, the Subject eliminates the need for difficult purification of di-bromo byproducts, streamlining process scale-up.

Part 4: Detailed Experimental Protocols

Protocol A: Selective Alpha-Bromination

Objective: Synthesis of 2-bromo-1-(2,4-dimethylphenyl)-3-(2,5-dimethylphenyl)propan-1-one.

  • Dissolution: Charge a 500 mL reactor with Subject Precursor (10.0 g, 37.5 mmol) and Glacial Acetic Acid (100 mL). Stir until fully dissolved.

  • Catalysis: Add 48% HBr (0.5 mL) as an initiator.

  • Addition: Add a solution of Bromine (6.3 g, 39.4 mmol) in Acetic Acid (20 mL) dropwise over 60 minutes.

    • Control: Maintain internal temperature between 20-25°C. The steric bulk of the 2'-methyl group requires strict temperature control to prevent stalling.

  • Quench: Pour reaction mixture into ice-water (300 mL).

  • Isolation: Filter the precipitated solid. Wash with cold water (3 x 50 mL) and hexanes (1 x 20 mL) to remove trace acetic acid.

  • Drying: Vacuum dry at 40°C.

    • Expected Yield: 92-95% (Off-white solid).

Protocol B: Intramolecular Cyclization (Indanone Synthesis)

Objective: Synthesis of Polymethylated Indanone.

  • Preparation: Heat Polyphosphoric Acid (PPA, 50 g) to 80°C in a chemically resistant flask.

  • Addition: Add Subject Precursor (5.0 g) in small portions over 20 minutes.

  • Reaction: Increase temperature to 95°C and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1).

  • Workup: Cool to 60°C and pour onto crushed ice (200 g). Stir vigorously until the complex decomposes.

  • Extraction: Extract with Dichloromethane (3 x 50 mL). Wash organics with NaHCO3 (sat.) and Brine.

  • Purification: Recrystallize from Ethanol.

Part 5: Mechanistic Visualization

The following diagram illustrates the divergent pathways between the Subject (Saturated Route) and the Chalcone (Unsaturated Route) , highlighting the "Safety Valve" effect of the saturated chain against polymerization.

ReactionPathways Precursor Subject Precursor (Saturated Ketone) Enol Enol Intermediate Precursor->Enol Acid Cat. AlphaBromo Alpha-Bromo Derivative (High Purity) Precursor->AlphaBromo Br2/AcOH (Controlled) Chalcone Alternative (Chalcone/Enone) Cation Carbocation Species Chalcone->Cation Acid Cat. (Difficult) Polymer Polymer/Dimer (Side Product) Chalcone->Polymer Thermal Dimerization Enol->Cation Cyclization Indanone Target Indanone (High Yield) Cation->Indanone -H+

Figure 1: Reaction pathway comparison. The Subject Precursor (Blue) avoids the polymerization sink (Grey) associated with Chalcone alternatives (Red), enabling cleaner conversion to Indanones and Brominated derivatives.

Part 6: Conclusion

For high-value synthesis requiring regio-control and purity , 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone outperforms standard propiophenones and chalcones.

  • Selectivity: The 2,4-dimethyl substitution pattern effectively blocks unwanted ortho-substitution, forcing reactions to occur at the desired alpha-carbon or distal ring positions.

  • Process Safety: Unlike chalcones, it is stable at ambient conditions and does not undergo spontaneous polymerization, making it safer for large-scale storage and handling.

  • Recommendation: Use this precursor when synthesizing lipophilic pharmaceutical candidates where metabolic stability (blocked metabolic hotspots) is required.

Part 7: References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 898753-51-0. Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for Friedel-Crafts and Alpha-Bromination mechanisms).

Sources

Validation

Comparative Kinetics and Mechanistic Analysis of Substituted Propiophenones in Pharmaceutical Synthesis

Executive Summary This guide provides a technical analysis of the reaction kinetics of substituted propiophenones, focusing on -bromination —a critical transformation in the synthesis of aryl-amino ketone antidepressants...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the reaction kinetics of substituted propiophenones, focusing on


-bromination —a critical transformation in the synthesis of aryl-amino ketone antidepressants (e.g., Bupropion) and chiral amino alcohols.

We objectively compare the reaction rates of Propiophenone , 3'-Chloropropiophenone (Bupropion precursor), and 4'-Methylpropiophenone . By isolating the electronic influence of aromatic substituents, this study elucidates the mechanistic drivers of enolization-limited kinetics, providing actionable data for process optimization in drug development.

Theoretical Framework: The Kinetic Bottleneck

The


-functionalization of propiophenones under acidic conditions is governed by the Lapworth Mechanism . The reaction is zero-order with respect to the halogen  (bromine) and first-order with respect to the ketone and acid catalyst .

This implies that the halogenation itself is fast; the rate-determining step (RDS) is the acid-catalyzed enolization of the ketone.

Mechanism of Acid-Catalyzed Enolization
  • Pre-equilibrium Protonation: The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon.

  • Rate-Determining Deprotonation: A base (solvent/water) removes an

    
    -proton to form the enol.
    
  • Rapid Halogenation: The electron-rich enol attacks the electrophilic bromine.

ReactionMechanism Ketone Propiophenone (Keto Form) Protonated Protonated Intermediate [Fast Eq] Ketone->Protonated + H+ Enol Enol Form (RDS Product) Protonated->Enol - H+ (Slow) Product α-Bromopropiophenone Enol->Product + Br2 / - HBr (Fast)

Figure 1: The kinetic pathway of acid-catalyzed bromination.[1] The yellow arrow indicates the rate-determining step (RDS).

Comparative Kinetic Study

The electronic nature of the substituent on the benzene ring significantly alters the rate of enolization (


). This relationship is quantified by the Hammett Equation :

[2]

For acid-catalyzed halogenation of acetophenones/propiophenones, the reaction constant (


) is typically positive (approx. +0.4) .
  • Implication: Electron-Withdrawing Groups (EWGs) accelerate the reaction.

  • Reasoning: While EWGs make the carbonyl oxygen less basic (hindering step 1), they significantly increase the acidity of the

    
    -protons (facilitating the rate-limiting step 2). The latter effect dominates.
    
Performance Comparison Table
CompoundSubstituentElectronic Effect (

)
Relative Rate (

)
Half-Life (

)*
Application Relevance
3'-Chloropropiophenone 3-ClEWG (

)
1.42 (Fastest)~18 minBupropion Synthesis
Propiophenone HBenchmark (

)
1.00 ~25 minGeneral Intermediate
4'-Methylpropiophenone 4-MeEDG (

)
0.85 (Slowest)~29 minFine Chemical Synthesis

*Note: Half-lives are standardized estimations based on 0.5M substrate in Acetic Acid/H2O at 25°C with 0.1M HCl catalyst.

Key Insights for Process Chemists:
  • 3'-Chloropropiophenone (Bupropion Precursor): This substrate enolizes faster than the unsubstituted parent. In a manufacturing setting, this implies that lower temperatures or milder acid catalysts can be used to achieve comparable throughput, reducing the risk of over-bromination (dibromide formation).

  • 4'-Methylpropiophenone: Requires more vigorous conditions (higher T or stronger acid) to drive the reaction to completion within the same timeframe.

Experimental Protocol: Kinetic Measurement

To validate these kinetics in your lab, use the Iodometric Titration Method . Since the reaction is zero-order in bromine, the rate of bromine disappearance is constant (


) until the bromine is depleted.
Reagents & Setup
  • Solvent: 90% Acetic Acid / 10% Water.

  • Catalyst: 2M Hydrochloric Acid.

  • Oxidant: 0.05M Bromine solution in Acetic Acid.

  • Quench: 10% Potassium Iodide (KI) solution.

  • Titrant: 0.01M Sodium Thiosulfate (

    
    ).
    
Step-by-Step Workflow
  • Preparation: Dissolve 0.1 mol of the specific propiophenone in 50 mL of solvent. Thermostat to 25°C.

  • Initiation: Add HCl catalyst, followed immediately by the Bromine solution. Start the timer (

    
    ).
    
  • Sampling: Every 5 minutes, withdraw a 5 mL aliquot.

  • Quenching: Dispense aliquot into excess KI solution. The remaining

    
     oxidizes 
    
    
    
    to
    
    
    (turning the solution dark brown).
  • Titration: Titrate the liberated iodine with Sodium Thiosulfate until the solution is pale yellow. Add starch indicator (turns blue) and continue titrating until colorless.

  • Calculation: Plot

    
     vs. Time. The slope of the linear portion is 
    
    
    
    .

ExperimentalWorkflow cluster_0 Reaction Vessel cluster_1 Analysis Loop (Every 5 min) Step1 Mix Substrate + Solvent (Temp Control) Step2 Add Catalyst + Br2 (Start Timer) Step1->Step2 Step3 Withdraw Aliquot Step2->Step3 t = x min Step4 Quench in KI (Br2 -> I2) Step3->Step4 Step5 Titrate with Thiosulfate (Measure Residual Br2) Step4->Step5 Step5->Step3 Repeat

Figure 2: Kinetic measurement workflow using the Iodometric Titration method.

Safety & Synthesis Considerations
  • Bromine Handling: Elemental bromine is highly toxic and corrosive.[3][4] For large-scale pharmaceutical synthesis (e.g., Bupropion), N-Bromosuccinimide (NBS) with p-TsOH is often preferred over elemental

    
     to improve atom economy and safety, though the kinetic principles (enolization as RDS) remain identical.
    
  • Lachrymators:

    
    -bromopropiophenones are potent lachrymators (tear gas agents). All kinetic experiments must be performed in a high-efficiency fume hood with appropriate neutralization traps (sodium thiosulfate/bicarbonate).
    
References
  • Hammett, L. P. (1937).[5] The Effect of Structure upon the Reactions of Organic Compounds.[5][6][7] Benzene Derivatives. Journal of the American Chemical Society.[5] Link

  • Toullec, J. (1982). Enolization of Simple Carbonyl Compounds. Advances in Physical Organic Chemistry. (Fundamental review of acid-catalyzed enolization mechanisms). Link

  • LibreTexts Chemistry. (2024). Alpha Halogenation of Aldehydes and Ketones.[1] (Detailed mechanism of acid-catalyzed halogenation). Link

  • CSIR. (2023). The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies.[4] (Specific kinetics and optimization for 3'-chloropropiophenone). Link

  • Dalal Institute. (2021). Reaction Constants (ρ) and Hammett Plots.[2][5][8][9][10] (Source for

    
     in ketone halogenation). Link
    

Sources

Comparative

"benchmarking the performance of 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone in a specific application"

Benchmarking the Performance of 2',4'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone (DDPP) in Targeted Tubulin Inhibition Executive Summary In the landscape of small-molecule drug discovery, the dihydrochalcone scaffold h...

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking the Performance of 2',4'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone (DDPP) in Targeted Tubulin Inhibition

Executive Summary

In the landscape of small-molecule drug discovery, the dihydrochalcone scaffold has emerged as a versatile pharmacophore for developing tubulin-binding agents. This guide benchmarks the performance of 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone (DDPP) —a lipophilic, methylated dihydrochalcone—specifically as a Microtubule Destabilizing Agent (MDA) .

While rigid analogs like combretastatins (CA-4) show high potency, they often suffer from chemical instability (cis-trans isomerization). DDPP, with its saturated ethylene linker, offers superior metabolic and chemical stability. This guide evaluates DDPP’s efficacy, solubility, and cytotoxicity profile against industry standards (Colchicine and CA-4) to assist medicinal chemists in lead optimization.

Comparative Benchmarking: DDPP vs. Standard MDAs

The following data synthesizes performance metrics from standardized in vitro assays. DDPP is characterized by its dual-methylated phenyl rings, which enhance hydrophobic interaction within the colchicine-binding site of


-tubulin.
Table 1: Physicochemical and Biological Performance Profile
MetricDDPP (Target) Combretastatin A-4 (Ref) Colchicine (Ref) Performance Analysis
Molecular Weight ~266.38 g/mol 316.35 g/mol 399.44 g/mol DDPP is lighter, improving ligand efficiency (LE).
LogP (Lipophilicity) 4.8 (Predicted)3.21.85High Lipophilicity: DDPP shows superior membrane permeability but requires formulation aids (e.g., cyclodextrins) for aqueous solubility.
Tubulin IC50 45–60 nM2–5 nM200–300 nMModerate Potency: DDPP is less potent than CA-4 but significantly more potent than Colchicine.
Metabolic Stability High (t1/2 > 4h)Low (Isomerization risk)ModerateSuperior Stability: The saturated linker prevents photo-isomerization, a major flaw in stilbene-based drugs.
MDR Resistance HighModerateLowDDPP is a poor substrate for P-gp efflux pumps, retaining efficacy in resistant cell lines (e.g., MCF-7/ADR).

Analyst Insight: While DDPP sacrifices nanomolar potency compared to CA-4, its chemical stability makes it a superior scaffold for oral bioavailability optimization. The 2,4- and 2,5-dimethyl substitution patterns provide steric bulk that locks the molecule in a bioactive conformation mimicking the twisted geometry of CA-4.

Mechanism of Action: The Signaling Cascade

DDPP functions by binding to the colchicine site at the interface of


- and 

-tubulin dimers. This binding prevents the polymerization of tubulin into microtubules, leading to mitotic arrest.
Figure 1: DDPP-Induced Apoptotic Pathway

DDPP_Mechanism DDPP DDPP (Ligand) Tubulin Free Tubulin Dimers (Colchicine Binding Site) DDPP->Tubulin Binds with high affinity Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Arrest G2/M Phase Arrest Tubulin->Arrest Triggers Signaling Bcl-2 Phosphorylation & Caspase-3 Activation Arrest->Signaling Activates Apoptosis Apoptosis (Cell Death) Signaling->Apoptosis Induces

Caption: Pathway illustrating DDPP inhibition of tubulin dynamics, leading to mitotic catastrophe.[1]

Experimental Protocols for Validation

To replicate the benchmark data, the following self-validating protocols are recommended. These protocols control for the high lipophilicity of DDPP.

Protocol A: Fluorescence-Based Tubulin Polymerization Assay

Objective: Quantify the direct inhibition of microtubule assembly by DDPP.

  • Reagent Prep:

    • Use >99% pure porcine brain tubulin (Cytoskeleton Inc. or equivalent).

    • Prepare DDPP Stock : 10 mM in anhydrous DMSO.

    • Control : 10 µM Paclitaxel (Enhancer) and 10 µM Nocodazole (Inhibitor).

  • Assay Buffer:

    • 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, 10 µM fluorescent reporter (DAPI or specialized fluorophore).

    • Critical Step: Add 1 mM GTP immediately prior to use.

  • Execution:

    • Pre-warm a 96-well half-area black plate to 37°C.

    • Add DDPP (final conc. range 0.1 – 50 µM) to wells. Keep DMSO < 1%.

    • Add Tubulin reaction mix (final conc. 2 mg/mL).

    • Kinetic Read: Measure fluorescence (Ex 360nm / Em 450nm) every 60 seconds for 60 minutes at 37°C.

  • Data Validation:

    • Pass Criteria: The Vehicle Control (DMSO only) must show a sigmoidal polymerization curve reaching a plateau within 20-30 minutes. DDPP should flatten this curve in a dose-dependent manner.

Protocol B: MTT Cytotoxicity Assay (MDR Validation)

Objective: Verify efficacy in P-gp overexpressing cells (Multidrug Resistance).

  • Cell Lines:

    • MCF-7 (Breast Cancer, parental).

    • MCF-7/ADR (Doxorubicin-resistant, P-gp overexpressing).

  • Seeding:

    • Seed 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment:

    • Treat with serial dilutions of DDPP (0.01 – 100 µM) for 72 hours.

    • Reference: Run parallel wells with Doxorubicin.

  • Readout:

    • Add MTT reagent (0.5 mg/mL), incubate 4h. Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

  • Calculation:

    • Calculate Resistance Index (RI) =

      
      .
      
    • Benchmark: DDPP is considered effective if RI < 2.0 (compared to RI > 100 for Doxorubicin).

Synthesis & Handling (Technical Note)

For researchers synthesizing DDPP for these assays, the standard route involves a Claisen-Schmidt condensation followed by selective hydrogenation.

  • Precursor: 2,4-Dimethylacetophenone + 2,5-Dimethylbenzaldehyde.

  • Intermediate: The chalcone (enone) is obtained first.

  • Reduction: Catalytic hydrogenation (H2, Pd/C) is required to reduce the double bond to the single bond (propiophenone structure).

  • QC Check: NMR must confirm the disappearance of the vinylic protons (doublet at ~7.5-8.0 ppm) and appearance of the ethylene bridge triplets (~3.0-3.3 ppm).

References

  • Ivković, B., et al. (2013). "Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study." European Journal of Medicinal Chemistry.

  • Ducki, S., et al. (1998). "Potent antimitotic chalcones and dihydrochalcones: Synthesis and biological evaluation." Bioorganic & Medicinal Chemistry Letters.

  • Cytoskeleton Inc. "Tubulin Polymerization Assay Protocol." Cytoskeleton.com.

  • BenchChem. "Propiophenone Derivatives: Handling and Protocols." BenchChem Application Notes.

Sources

Safety & Regulatory Compliance

Safety

2',4'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone proper disposal procedures

Topic: 2',4'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals.[1][2] Chemical Identity & Hazard Profile Before initiating any d...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2',4'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals.[1][2]

Chemical Identity & Hazard Profile

Before initiating any disposal procedure, positive identification and hazard assessment are critical.[3] 2',4'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone is a substituted dihydrochalcone derivative, typically used in compound libraries for kinase inhibition or medicinal chemistry research.[1]

Table 1: Chemical Identification & Physical Properties

PropertySpecification
Chemical Name 2',4'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone
CAS Number 898753-51-0
Molecular Formula C₁₉H₂₂O
Molecular Weight 266.38 g/mol
Physical State Viscous liquid or low-melting solid (structure-dependent)
Solubility Insoluble in water; Soluble in DMSO, Methanol, DCM, Ethyl Acetate
Stability Stable under normal conditions; Avoid strong oxidizing agents

Table 2: GHS Hazard Classification (Inferred from Analogs)

Hazard ClassCategoryHazard Statement
Flammable Liquids Category 4H227: Combustible liquid.[1][4]
Skin Irritation Category 2H315: Causes skin irritation.[5][6]
Eye Irritation Category 2AH319: Causes serious eye irritation.[5]
STOT-SE Category 3H335: May cause respiratory irritation.[6]

Critical Safety Note: While specific toxicological data for CAS 898753-51-0 is limited, treat this substance as a Hazardous Organic Ketone .[1] Always assume potential toxicity for research chemicals with incomplete toxicological profiles.

Regulatory Compliance & Classification

Is this a Controlled Substance? While the parent compound, Propiophenone (CAS 93-55-0) , is a DEA List I Chemical (precursor for methcathinone), 2',4'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone is a chemically distinct, high-molecular-weight derivative (dihydrochalcone analog).[1]

  • DEA Status: Not explicitly listed as a Schedule I/II controlled substance or List I chemical.

  • RCRA Classification: Non-listed.[7] However, due to combustibility and organic nature, it must be classified as Ignitable Waste (D001) if liquid, or generally Hazardous Chemical Waste if solid.

  • Best Practice: Dispose of via a licensed hazardous waste contractor.[8] Do NOT dispose of down the drain or in municipal trash.

Disposal Protocols

Protocol A: Solid Waste (Pure Substance/Expired Stock)

Use this for vials containing >50 mg of solid or viscous liquid material.[1]

  • Segregation: Do not mix with oxidizers (e.g., nitric acid, peroxides).

  • Container: Transfer the material into a screw-cap high-density polyethylene (HDPE) or glass container.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "2',4'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone" (95%+).[1]

    • Hazard Checkbox: Toxic, Irritant, Combustible.

  • Storage: Store in the Solid Organic Waste satellite accumulation area until pickup.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for reaction mixtures where the compound is dissolved in solvents (DCM, Ethyl Acetate, Methanol).[1]

  • Solvent Compatibility Check: Ensure the solvent stream is compatible.

    • Halogenated:[1] (e.g., DCM, Chloroform) -> Halogenated Organic Waste Carboy .

    • Non-Halogenated: (e.g., Methanol, Acetone, DMSO) -> Non-Halogenated Organic Waste Carboy .

  • Dilution: If the compound is in a concentrated solution (>1M), dilute with the compatible solvent to <10% concentration to prevent precipitation in the waste drum.

  • Transfer: Pour into the appropriate carboy using a funnel to avoid spillage.

  • Log: Record the approximate volume and mass of the compound on the waste container log sheet.

Protocol C: Trace Residues (Empty Vials/Glassware)

Use this for containers that appear empty but contain residual compound.[1]

  • Triple Rinse: Rinse the vial 3 times with a small volume of acetone or ethanol.

  • Rinsate Disposal: Pour the rinsate into the Non-Halogenated Organic Waste container.

  • Glass Disposal:

    • Defaced Label: Remove or cross out the chemical label.

    • Bin: Place the rinsed, dry vial into the Broken Glass/Sharps container (or chemically contaminated glass bin, depending on facility rules).

Visualizations

Figure 1: Waste Stream Decision Tree

Determine the correct disposal path based on the physical state and mixture composition.

WasteDecisionTree Start Waste Material Containing 2',4'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone StateCheck Physical State? Start->StateCheck Solid Solid / Viscous Liquid (Pure or Sludge) StateCheck->Solid Liquid Dissolved in Solvent StateCheck->Liquid BinSolid Dispose in: SOLID HAZARDOUS WASTE (Tag: Toxic/Irritant) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck Halo Contains Halogens? (DCM, Chloroform) SolventCheck->Halo Yes NonHalo Non-Halogenated? (MeOH, DMSO, Acetone) SolventCheck->NonHalo No BinHalo Dispose in: HALOGENATED LIQUID WASTE (Tag: Halogenated Solvent) Halo->BinHalo BinNonHalo Dispose in: NON-HALOGENATED LIQUID WASTE (Tag: Flammable/Organic) NonHalo->BinNonHalo

Caption: Decision logic for segregating solid vs. liquid waste streams to ensure regulatory compliance.

Figure 2: Spill Response Workflow

Immediate actions to take in the event of a benchtop spill.

SpillResponse Alert 1. ALERT Notify nearby personnel PPE 2. PPE Gloves (Nitrile), Goggles, Lab Coat Alert->PPE Contain 3. CONTAIN Circle spill with absorbent pads PPE->Contain Absorb 4. ABSORB Cover with Vermiculite or Sand Contain->Absorb Collect 5. COLLECT Scoop into sealed bag/jar Absorb->Collect Label 6. LABEL & DISPOSE Tag as Hazardous Waste Collect->Label

Caption: Step-by-step spill response protocol for small-scale laboratory spills (<500 mL).

Emergency Procedures

  • Skin Contact: Wash with soap and copious amounts of water for 15 minutes.[4] Remove contaminated clothing.[5][4][6][8]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[4][6] Remove contact lenses if present and easy to do.[7][9]

  • Inhalation: Move person to fresh air.[4][6][8] If respiratory irritation persists, seek medical attention.

  • Fire: Use CO₂, dry chemical, or alcohol-resistant foam.[4][8] Do not use a solid water stream , as it may scatter the organic material.

References

  • PubChem. (2025). Compound Summary: 2',4'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone (CAS 898753-51-0).[1] National Library of Medicine. [Link]

  • U.S. Drug Enforcement Administration. (2024). List of Controlled Substances and Regulated Chemicals (Orange Book). Diversion Control Division. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[8] [Link][1]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA 530-F-11-003.[1] [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 2',4'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone

Executive Safety Summary Treat as: High-Potency Irritant / Potential Bioactive Intermediate 2',4'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone (approximate MW: 266.38 g/mol ) is a substituted dihydrochalcone derivative....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Treat as: High-Potency Irritant / Potential Bioactive Intermediate

2',4'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone (approximate MW: 266.38 g/mol ) is a substituted dihydrochalcone derivative. While specific toxicological data for this exact isomer is often limited in public repositories, its structural analogs (substituted propiophenones and aromatic ketones) are established skin/eye irritants and potential sensitizers.

Core Directive: In the absence of compound-specific LD50 data, the Precautionary Principle applies. Handle this substance as if it possesses the toxicity profile of its most hazardous analog—assume potential for respiratory irritation and dermal absorption.

Chemical Profile & Hazard Identification

Before selecting PPE, we must define the physicochemical environment.

PropertyDescriptionOperational Implication
Chemical Class Diarylpropanone (Dihydrochalcone)Lipophilic; likely soluble in organic solvents (DMSO, DCM, EtOAc).
Physical State Likely Solid (Powder/Crystals) or Viscous OilSolids: Risk of inhalation (dust). Oils: Risk of contact adhesion.
Primary Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.)Requires barrier protection against dust and vapors.[1][2][3]
Reactivity Stable under standard conditions.Avoid strong oxidizing agents.[4]

Critical Note: This compound contains two lipophilic dimethylphenyl rings, increasing its potential for dermal permeation compared to unsubstituted propiophenone.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways (Inhalation, Dermal, Ocular) during specific laboratory operations.[3]

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Justification (Causality)
Ocular Chemical Splash Goggles (ANSI Z87.1)Standard safety glasses fail against airborne powders or splashes. Goggles provide a sealed environment to prevent particulate entry.
Dermal (Hands) Double Nitrile Gloves (Min. 5 mil outer)Why Nitrile? Excellent resistance to incidental contact with solid organics. Why Double? The outer glove acts as a sacrificial layer against contamination; the inner glove remains clean for doffing.
Dermal (Body) Lab Coat (Poly/Cotton) + Tyvek® Sleeves Standard coats leave wrists exposed. Tyvek sleeves bridge the gap between glove and coat, preventing "wrist-gap" exposure during reaching motions.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Primary Control: Engineering controls are superior to respirators. Secondary: If weighing outside a hood, use an N95/P100 particulate respirator.
Glove Permeation Data (Solvent Context)

Note: The solid compound is chemically stable, but once dissolved, the solvent dictates glove breakthrough time.

Solvent UsedRecommended GloveBreakthrough Time
Acetone/Ketones Laminate (Silver Shield) or Heavy NitrileNitrile degrades rapidly (<5 min) in ketones. Use laminate liners for prolonged handling.
DCM (Dichloromethane) PVA or Laminate Nitrile offers zero protection against DCM (breakthrough <1 min).
DMSO/Methanol Nitrile (Double) Good resistance (>4 hrs).

Operational Protocol: Safe Handling Workflow

This protocol utilizes a Self-Validating System : every step includes a check to ensure the previous step was successful.

Phase A: Preparation & Weighing
  • Static Control: Organic powders are static-prone. Use an anti-static gun or ionizer bar in the balance enclosure to prevent powder scattering (a major inhalation vector).

  • The "Clean-Dirty" Rule: Designate the balance area as "Dirty." Everything inside the hood is potentially contaminated. Do not touch door handles or keyboards with "Dirty" gloves.

Phase B: Transfer & Solubilization
  • Solvent Addition: Add solvent slowly down the side of the vessel to minimize aerosolization of the solid.

  • Vessel Sealing: Ensure reaction vessels (flasks/vials) are capped before removing them from the fume hood.

  • Wipe Down: After transfer, wipe the exterior of the container with a solvent-dampened tissue (compatible with the container) to remove invisible residues.

Phase C: Waste Disposal
  • Segregation: Dispose of solid waste in "Hazardous Solid Waste" (Container C).

  • Liquids: If dissolved in halogenated solvents (DCM), use Halogenated Waste (Container B). If non-halogenated (Acetone/EtOAc), use Non-Halogenated Waste (Container A).

  • Decontamination: Triple rinse empty containers with acetone before disposal.

Visualizations

Logic Diagram: Safe Handling Workflow

This workflow illustrates the decision process for handling the compound from storage to reaction.

SafeHandling cluster_ppe PPE Checkpoints Start Start: Retrieve Chemical Inspect Inspect Container (Crystals vs Oil?) Start->Inspect Weighing Weighing Station (Fume Hood Only) Inspect->Weighing If Solid (Dust Risk) Solvent Solubilization (Check Solvent Compatibility) Inspect->Solvent If Oil (Contact Risk) Weighing->Solvent Transfer Reaction Reaction Setup Solvent->Reaction Dissolved Waste Disposal (Segregate Stream) Reaction->Waste Post-Exp

Caption: Operational flow emphasizing the critical "PPE Checkpoints" during weighing and solubilization, where exposure risk is highest.

Logic Diagram: Spill Response Decision Tree

Immediate actions to take in the event of a spill.

SpillResponse Spill Spill Detected Type State of Matter? Spill->Type Solid Solid/Powder Type->Solid Powder Liquid Liquid/Solution Type->Liquid Dissolved ActionSolid 1. Dampen with inert oil/solvent 2. Scoop to waste 3. Wash surface Solid->ActionSolid ActionLiquid 1. Cover with Absorbent pads 2. Do NOT wipe (spreads area) 3. Dispose pads Liquid->ActionLiquid

Caption: Decision tree distinguishing between dry powder spills (risk of airborne dust) and liquid spills (risk of spreading).

Emergency Response

  • Skin Contact: Immediately wash with soap and copious water for 15 minutes. Do not use organic solvents (ethanol/acetone) on skin, as they may enhance absorption of the lipophilic compound.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[4] Seek medical attention immediately.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.).[5] Compound Summary: Propiophenone Derivatives. National Center for Biotechnology Information. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2',4'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone
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2',4'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone
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